molecular formula C16H12O3 B12905020 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B12905020
M. Wt: 252.26 g/mol
InChI Key: PAXAAXXKMIUQEF-XNTDXEJSSA-N
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Description

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone, a tricyclic flavonoid derivative characterized by a benzylidene substituent attached to a benzofuranone core. This compound is of significant interest in medicinal chemistry and pharmacological research due to the broad spectrum of bioactivities associated with the aurone scaffold. Aurones are recognized as privileged structures in drug discovery and have been identified as potent inhibitors of various enzymes. Recent studies highlight their potential as multifunctional agents, particularly in targeting complex diseases. Primary research applications for this compound include its use as a key intermediate in organic synthesis and its evaluation as a potent enzyme inhibitor. Aurone derivatives have demonstrated excellent inhibitory activity against alkaline phosphatase (AP), with certain analogs showing IC50 values superior to standard inhibitors, making them promising candidates for targeting pathologies involving AP overexpression . Furthermore, aurone-based structures are actively investigated for neurodegenerative disease research. Synthesized aurone derivatives exhibit robust neuroprotective effects, modulating oxidative stress and neuroinflammation pathways, and show potential as multi-target-directed ligands for conditions like Alzheimer's disease . The aurone scaffold also serves as a precursor for bioisosteric replacement in drug design, enabling the development of novel anti-inflammatory compounds that inhibit cytokine expression via the MAPK signaling pathway . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for comprehensive data on the biological activities and synthetic protocols related to this promising class of compounds.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(2E)-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O3/c1-18-13-8-4-2-6-11(13)10-15-16(17)12-7-3-5-9-14(12)19-15/h2-10H,1H3/b15-10+

InChI Key

PAXAAXXKMIUQEF-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States
Foundational & Exploratory

chemical structure and properties of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone class of flavonoids, represents a significant scaffold in medicinal chemistry. Aurones, as structural isomers of flavones, are noted for imparting yellow coloration to flowers and fruits and have garnered substantial interest for their diverse pharmacological potential.[1][2] This guide provides a comprehensive technical overview of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, consolidating information on its chemical structure, synthesis, physicochemical properties, and known biological activities to support ongoing research and drug development efforts.

Chemical Structure and Synthesis

Structural Analysis

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is characterized by a benzofuran-3(2H)-one core fused to a benzylidene moiety at the 2-position. The nomenclature specifies a methoxy group (-OCH₃) at the ortho-position (position 2) of the exocyclic phenyl ring. The stereochemistry of the exocyclic double bond is a critical feature, with the Z-configuration being predominantly reported and often crucial for biological activity.[3] This configuration is generally more stable, a fact that can be confirmed by computational methods like the Austin model 1 (AM1).[3]

The core structure, a benzofuranone ring system, is a recurring motif in numerous natural and synthetic bioactive compounds.[4] The molecule's planarity, with a dihedral angle close to zero between the benzofuran and phenyl rings, influences its interaction with biological targets.[5]

Synthetic Methodologies

The synthesis of aurones, including the title compound, is well-documented and typically proceeds through one of several established routes. The most common methods involve the condensation of benzofuranones with benzaldehydes or the oxidative cyclization of 2'-hydroxychalcones.[1][3]

A prevalent and efficient method is the Aldol-type condensation of a benzofuran-3(2H)-one with a suitably substituted benzaldehyde.[6]

This protocol describes a general, high-yield synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one via the condensation of benzofuran-3(2H)-one and 2-methoxybenzaldehyde.

Materials:

  • Benzofuran-3(2H)-one

  • 2-Methoxybenzaldehyde

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of benzofuran-3(2H)-one and 2-methoxybenzaldehyde in ethanol.

  • Catalyst Addition: While stirring at room temperature, add a solution of aqueous potassium hydroxide or sodium hydroxide dropwise to the mixture. The base acts as a catalyst to facilitate the condensation reaction.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds for 2-4 hours.

  • Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.[7]

  • Acidification: Acidify the aqueous mixture with dilute hydrochloric acid until the product precipitates as a solid. This step neutralizes the basic catalyst and reduces the solubility of the organic product.[7]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts and impurities.

  • Drying: Dry the purified product, typically a yellow solid, in a vacuum oven.[7] Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

Causality Behind Experimental Choices:

  • Base Catalyst (KOH/NaOH): The hydroxide ion deprotonates the α-carbon of the benzofuran-3(2H)-one, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is compatible with the basic reaction conditions.

  • Ice-Cold Water and Acidification: Pouring the reaction into ice water helps to quench the reaction and initiate precipitation. Subsequent acidification ensures the complete precipitation of the aurone product, which is less soluble in its neutral form.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process R1 Benzofuran-3(2H)-one P1 Dissolve in Ethanol R1->P1 R2 2-Methoxybenzaldehyde R2->P1 P2 Add aq. KOH/NaOH (catalyst) Stir at Room Temp P1->P2 P3 Pour into Ice Water P2->P3 P4 Acidify with dil. HCl P3->P4 P5 Filter, Wash, and Dry P4->P5 Product 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one P5->Product

Caption: Aldol condensation workflow for aurone synthesis.

Physicochemical and Spectroscopic Properties

The properties of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one are crucial for its handling, formulation, and analysis.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₆H₁₂O₃-
Molecular Weight 252.27 g/mol -
Appearance Yellow solid/powder[7]
Melting Point Varies by purity, typically in the range of 100-140°C for substituted aurones.[7]
Solubility Soluble in chloroform, ethanol, methanol, ethyl acetate.[7]
Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation and purity assessment. The (Z)-stereochemistry is often confirmed by the chemical shift of the vinylic proton in ¹H NMR spectroscopy.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by signals corresponding to the aromatic protons on both the benzofuran and benzylidene rings, the methoxy group protons, and the key vinylic proton. The vinylic proton (=CH) typically appears as a singlet around δ 6.8-6.9 ppm.[7][8] The methoxy protons (-OCH₃) appear as a singlet around δ 3.9 ppm.[8] Aromatic protons resonate in the δ 7.0-8.0 ppm region.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum shows characteristic peaks for the carbonyl carbon (C=O) around δ 181-185 ppm.[3] The carbons of the exocyclic double bond and the aromatic rings appear in the δ 100-160 ppm range.

  • IR (Infrared) Spectroscopy: The IR spectrum displays a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1690-1716 cm⁻¹.[8][9] Another characteristic band for the C=C double bond stretch appears around 1640-1650 cm⁻¹.[8]

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 252 or 253, respectively.

Biological Activity and Pharmacological Profile

Aurones, as a class, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1][2][10] The specific substitution pattern on the aurone scaffold significantly influences its biological profile.

Anticancer Activity

Derivatives of 2-benzylidenebenzofuran-3(2H)-one have demonstrated significant antiproliferative activity against various cancer cell lines.[6][11][12] The anticancer effects are often attributed to their ability to interact with multiple key molecular targets.[13]

Mechanisms of Action:

  • Cell Cycle Arrest: Certain aurones can arrest the cell cycle at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[6][10] Some derivatives achieve this by disrupting the CDK2/Cyclin A complex.[14]

  • Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells, often through the loss of mitochondrial membrane potential.[6][15]

  • Enzyme Inhibition: Aurones have been reported to inhibit various enzymes crucial for cancer progression, such as histone deacetylases (HDACs), topoisomerase IIα, and cyclin-dependent kinases (CDKs).[10][13]

  • Modulation of Signaling Pathways: Network pharmacology studies suggest that aurones can modulate pathways like the EGFR tyrosine kinase inhibitor resistance pathway and the PD-L1 expression/PD-1 checkpoint pathway.

  • Inhibition of Efflux Pumps: Some aurones can modulate the activity of ATP-dependent efflux pumps like P-glycoprotein, which is a key mechanism of multidrug resistance in cancer cells.[13]

Other Pharmacological Activities
  • Anti-inflammatory Effects: Aurones can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]

  • Enzyme Inhibition: Besides cancer-related enzymes, aurones are known to inhibit other enzymes like alkaline phosphatase and tyrosinase.[16][17][18] The 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one scaffold is a promising template for designing potent alkaline phosphatase inhibitors.[17]

  • Neuroprotective and Antioxidant Activity: Some aurones have shown potential as neuroprotective agents, partly due to their antioxidant properties and ability to scavenge free radicals.[7][10]

Potential Signaling Pathway Involvement in Cancer

SignalingPathway cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Aurone 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one CDK2 CDK2/ Cyclin A Aurone->CDK2 EGFR EGFR Aurone->EGFR Tubulin Tubulin Aurone->Tubulin HDAC HDAC Aurone->HDAC Apoptosis Apoptosis Aurone->Apoptosis Induces MMP Loss MDR Reversal of Multidrug Resistance Aurone->MDR Inhibits P-gp CCA Cell Cycle Arrest (G0/G1 or G2/M) CDK2->CCA Tubulin->CCA HDAC->Apoptosis Outcome Antiproliferative Effect CCA->Outcome Apoptosis->Outcome

Caption: Potential anticancer mechanisms of action for aurones.

Applications in Drug Development

The 2-benzylidenebenzofuran-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The methoxy substituent on the benzylidene ring is known to play a vital role in the inhibitory activity against certain enzymes, like alkaline phosphatase.[9]

Key Considerations for Researchers:

  • Structure-Activity Relationship (SAR): The nature and position of substituents on both the benzofuran and benzylidene rings are critical for potency and selectivity. Electron-donating groups like methoxy often enhance antiproliferative properties.[16]

  • Lead Optimization: The core structure serves as an excellent template for designing more potent and selective inhibitors. Computational studies, such as molecular docking, can guide the rational design of new analogues with improved binding affinities for specific targets.[14][17]

  • Pharmacokinetic Properties: Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters is crucial. Studies have shown that many aurone derivatives possess favorable lead-like characteristics and obey Lipinski's rule of five.[16]

Conclusion

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a synthetically accessible compound with a rich pharmacological profile, particularly in the realm of oncology. Its straightforward synthesis, well-defined structure, and diverse mechanisms of action make it and its derivatives highly attractive candidates for further investigation. This guide serves as a foundational resource, providing the necessary technical details to empower researchers in their efforts to unlock the full therapeutic potential of this promising aurone scaffold.

References

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents.
  • Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study.
  • Aurones: A Golden Resource for Active Compounds.
  • Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. DovePress.
  • Biological Activity of Flavones, Flavonols, and Aurones. MDPI.
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online.
  • 2-Benzylidenebenzofuran-3(2H)
  • A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential. Bangladesh Journals Online.
  • 2-Benzylidenebenzofuran-3(2: H)-ones as a new class of alkaline phosphatase inhibitors: Synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
  • A One-Pot Synthesis of Aurones from Substituted Acetophenones and Benzaldehydes: A Concise Synthesis of Aureusidin.
  • Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry.
  • Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives.
  • Flavones and Related Compounds: Synthesis and Biological Activity.
  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies.
  • Synthesis and biological activities of aurones: A Review. International Journal of Pure & Applied Bioscience.
  • Discovery of benzylidenebenzofuran-3(2H)-one (aurones)
  • (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H).
  • Anticancer therapeutic potential of benzofuran scaffolds.
  • Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Synthesis and anti-cancer activity evaluation of new aurone deriv
  • Anticancer therapeutic potential of benzofuran scaffolds. SciSpace.
  • (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one.
  • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Physical Chemistry Research.

Sources

mechanism of action of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in cancer cells

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticancer Mechanism of Action of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Abstract

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a member of the aurone class of flavonoids, a group of compounds recognized for a wide array of biological activities, including potent anticancer effects.[1][2][3] This technical guide synthesizes current understanding and provides a validated experimental framework to elucidate the primary mechanism of action for this compound in cancer cells. Our central hypothesis is that 2-(2-methoxybenzylidene)benzofuran-3(2H)-one functions as a microtubule-destabilizing agent. This direct interaction with tubulin dynamics serves as the initiating event for a cascade of cellular consequences, including a robust arrest of the cell cycle in the G2/M phase, the induction of significant oxidative stress through the generation of reactive oxygen species (ROS), and culmination in programmed cell death via the intrinsic apoptotic pathway. This document details the scientific rationale behind this proposed mechanism and presents a series of self-validating experimental protocols designed to rigorously test each stage of this pathway, providing a comprehensive roadmap for researchers in the field of oncology drug development.

Part 1: Introduction to 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and its Therapeutic Context

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone subclass of flavonoids.[1] Structurally, aurones are isomers of flavones, characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core.[2] While less abundant in nature than other flavonoids, aurones and their parent benzofuran scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as anticancer agents.[4][5][6] The therapeutic promise of this class is linked to its ability to interact with multiple oncological targets, with a notable mechanism for several benzofuran derivatives being the disruption of microtubule dynamics.[4]

Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, and, most importantly, for forming the mitotic spindle required for chromosome segregation during cell division.[7] Their dynamic nature makes them a highly successful target for cancer chemotherapy. Agents that interfere with tubulin polymerization or depolymerization can halt the cell cycle at mitosis, ultimately leading to cell death.[8]

This guide puts forth the primary hypothesis that 2-(2-methoxybenzylidene)benzofuran-3(2H)-one exerts its anticancer effects by acting as a microtubule-destabilizing agent, directly inhibiting tubulin polymerization. This initial molecular interaction is proposed to trigger the downstream cellular events of G2/M arrest and apoptosis, which are the hallmarks of this class of antimitotic drugs.[7]

Part 2: Core Mechanism: Direct Inhibition of Tubulin Polymerization

Scientific Rationale & Causality

The cornerstone of the proposed mechanism is the direct physical interaction between the compound and tubulin heterodimers. By inhibiting the polymerization of these dimers into microtubules, the compound effectively cripples the cell's ability to build the mitotic spindle.[9] An in vitro tubulin polymerization assay is the definitive experiment to validate this direct interaction, independent of other cellular factors. This biochemical assay measures the light scattering caused by the formation of microtubules over time; an effective inhibitor will suppress this process.[10][11] Comparing the compound's activity to known microtubule-destabilizing agents (e.g., Nocodazole) and stabilizing agents (e.g., Paclitaxel) provides crucial, self-validating context for the results.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from methodologies provided by Cytoskeleton, Inc. and Sigma-Aldrich.[10][11][12]

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin protein to 10 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice.

    • Prepare a 10X stock of 2-(2-methoxybenzylidene)benzofuran-3(2H)-one in an appropriate solvent (e.g., DMSO), along with 10X stocks of positive controls (Nocodazole, 100 µM) and negative controls (Paclitaxel, 100 µM; DMSO vehicle).

  • Reaction Setup:

    • Pre-warm a 96-well half-area plate and a temperature-regulated spectrophotometer to 37°C.[10]

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume, combine 80 µL of tubulin solution (final concentration 3-4 mg/mL) and 10 µL of G-PEM buffer.

    • Add 10 µL of the 10X compound stock, control, or vehicle to the respective tubes.

  • Data Acquisition:

    • Carefully transfer the 100 µL reaction mixtures to the pre-warmed 96-well plate.

    • Immediately begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for at least 60 minutes at a constant 37°C.[11]

  • Analysis:

    • Plot absorbance (OD₃₄₀) versus time. The vehicle control should produce a sigmoidal curve representing nucleation, growth, and steady-state phases.

    • Calculate the Vmax (maximum rate of polymerization) and the final polymer mass (maximum OD₃₄₀) for each condition.

    • Determine the IC₅₀ value for the test compound by performing the assay with a range of concentrations.

Data Presentation: Tubulin Polymerization Inhibition
CompoundClassExpected Vmax (mOD/min)Expected Max Polymer Mass (OD₃₄₀)Estimated IC₅₀ (µM)
Vehicle (1% DMSO)Control10.0 ± 1.20.25 ± 0.03N/A
Nocodazole (10 µM)Destabilizer (Positive)1.8 ± 0.50.04 ± 0.01~0.2
Paclitaxel (10 µM)Stabilizer (Negative)45.2 ± 4.50.35 ± 0.04N/A
2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Test Compound Dose-dependent ↓ Dose-dependent ↓ To be determined
Visualization: Tubulin Assay Workflow

G cluster_prep Preparation (On Ice) cluster_reaction Reaction (37°C) cluster_analysis Data Analysis Reagents Prepare Tubulin, GTP, Buffer, Test Compound, and Controls Mix Aliquot & Mix Reactions in Cold Tubes Reagents->Mix Plate Transfer to Pre-warmed 96-well Plate Mix->Plate Spectro Kinetic Read at 340 nm for 60 min in Spectrophotometer Plate->Spectro Plot Plot OD340 vs. Time Spectro->Plot Calc Calculate Vmax, Max OD, and IC50 Value Plot->Calc

Caption: Workflow for the in vitro turbidimetric tubulin polymerization assay.

Part 3: Cellular Consequences of Tubulin Destabilization

Section 3.1: G2/M Phase Cell Cycle Arrest

Scientific Rationale & Causality

Inside the cell, the consequence of inhibiting tubulin polymerization is a failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle.[7] Prolonged activation of the SAC results in a sustained arrest in the G2/M phase of the cell cycle.[4] We can precisely quantify this arrest using flow cytometry to measure the DNA content of a cell population. Cells in G2 and mitosis (M) have double the DNA content (4N) of cells in G0 and G1 (2N), allowing for clear differentiation.[13][14]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard methods for propidium iodide (PI) staining.[13][15][16]

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of 2-(2-methoxybenzylidene)benzofuran-3(2H)-one (e.g., 0.1x, 1x, and 10x the IC₅₀ for cytotoxicity) for a relevant time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (can be stored for weeks).[16]

  • Staining:

    • Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS). The RNase is critical to prevent staining of double-stranded RNA.[13]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2 or PE-Texas Red channel).

    • Collect at least 10,000 events per sample.

    • Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[16]

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55 ± 425 ± 320 ± 2
Compound (0.5 µM)40 ± 315 ± 245 ± 4
Compound (1.0 µM)20 ± 28 ± 172 ± 5
Compound (5.0 µM)10 ± 25 ± 185 ± 6
Visualization: Pathway to G2/M Arrest

G Compound 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one Tubulin αβ-Tubulin Dimers Compound->Tubulin Polymerization Inhibition of Polymerization Tubulin->Polymerization blocks Microtubules Disrupted Microtubule Dynamics Polymerization->Microtubules Spindle Defective Mitotic Spindle Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest

Caption: Signaling cascade from tubulin inhibition to G2/M cell cycle arrest.

Section 3.2: Induction of Apoptosis

Scientific Rationale & Causality

If a cell remains in mitotic arrest for a prolonged period, it typically initiates apoptosis, or programmed cell death. This is a key outcome for a successful anticancer agent. The intrinsic apoptotic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[17] A shift in the Bax/Bcl-2 ratio towards pro-apoptotic signaling leads to mitochondrial outer membrane permeabilization and the activation of a caspase cascade.[18] Caspases are the executioners of apoptosis. The activation of initiator caspases (Caspase-9) leads to the cleavage and activation of executioner caspases (Caspase-3). Active Caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The detection of cleaved Caspase-3 and cleaved PARP by Western blot serves as a definitive hallmark of apoptosis.[19]

Experimental Protocol: Western Blot for Apoptotic Markers

This protocol is a standard procedure for protein analysis.[18][20]

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells as described in the cell cycle protocol (e.g., for 24 or 48 hours).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C).

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Anti-Cleaved Caspase-3

      • Anti-PARP (detects both full-length and cleaved forms)

      • Anti-Bax

      • Anti-Bcl-2

      • Anti-β-actin or Anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control.

Data Presentation: Apoptotic Protein Expression
Protein TargetTreatment (1.0 µM Compound)Expected Outcome
Bax / Bcl-2 Ratio48 hoursIncreased (e.g., 4.5-fold increase vs. control)
Cleaved Caspase-3 (17/19 kDa)48 hoursSignificantly increased (presence of cleaved bands)
Cleaved PARP (89 kDa)48 hoursSignificantly increased (presence of cleaved band)
Full-Length PARP (116 kDa)48 hoursDecreased
Visualization: The Intrinsic Apoptosis Pathway

G Arrest Prolonged G2/M Arrest Bcl2_Family Upregulation of Bax Downregulation of Bcl-2 Arrest->Bcl2_Family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key steps of the intrinsic apoptotic pathway initiated by mitotic arrest.

Part 4: Secondary Mechanism: Induction of Oxidative Stress

Scientific Rationale & Causality

Cancer cells often exist in a state of elevated intrinsic oxidative stress due to their high metabolic rate.[21] This makes them more vulnerable to further increases in reactive oxygen species (ROS). Many antimitotic agents, including those that disrupt microtubules, can induce mitochondrial dysfunction, which in turn leads to the overproduction of ROS like superoxide and hydrogen peroxide.[17] This surge in ROS can overwhelm the cell's antioxidant capacity, causing damage to DNA, lipids, and proteins, and acting as a potent secondary signal to trigger and amplify the apoptotic response.[22][23] Measuring intracellular ROS levels after compound treatment can provide strong corroborating evidence for an additional, synergistic mechanism of cell killing.

Experimental Protocol: Measurement of Intracellular ROS

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 6-well plate or 96-well black-walled plate.

    • Treat cells with the compound for a shorter time course (e.g., 2, 6, 12 hours) to capture the ROS burst which often precedes apoptosis. Include a vehicle control and a positive control (e.g., 100 µM tert-Butyl hydroperoxide, TBHP).[24]

  • Staining with DCFDA:

    • Following treatment, wash the cells with warm PBS.

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Quantification:

    • Fluorometric Plate Reader: Wash cells with PBS and measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Flow Cytometry: Harvest cells, resuspend in PBS, and analyze on a flow cytometer, measuring the mean fluorescence intensity in the FITC channel.

  • Analysis:

    • Normalize the fluorescence of treated samples to the vehicle control to determine the fold-increase in ROS generation.

Visualization: Interplay of Mechanisms

G Compound Test Compound Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Arrest G2/M Arrest Tubulin->Arrest Mito_Stress Mitochondrial Stress Arrest->Mito_Stress ROS ↑ Reactive Oxygen Species (ROS) Mito_Stress->ROS Apoptosis Apoptosis Mito_Stress->Apoptosis Intrinsic Pathway ROS->Apoptosis Amplifies Signal

Caption: A model integrating tubulin inhibition, G2/M arrest, and ROS production.

Part 5: Summary and Future Directions

The evidence-based framework presented in this guide outlines a multi-pronged mechanism of action for 2-(2-methoxybenzylidene)benzofuran-3(2H)-one in cancer cells. The primary initiating event is the direct inhibition of tubulin polymerization, a hypothesis that can be definitively tested in vitro. This molecular action translates into clear and quantifiable cellular phenotypes: a profound G2/M cell cycle arrest and the subsequent induction of apoptosis via the intrinsic, mitochondria-mediated pathway. Furthermore, the generation of reactive oxygen species likely serves as a critical secondary mechanism that exacerbates cellular stress and ensures commitment to cell death.

Future research should focus on:

  • Binding Site Characterization: Performing competition assays with known tubulin binders (e.g., colchicine, vinblastine) to identify the compound's binding site on the tubulin dimer.

  • Kinase Profiling: Given that some aurones inhibit protein kinases, screening the compound against a panel of cancer-relevant kinases could reveal additional, off-target, or even synergistic activities.[25]

  • In Vivo Efficacy: Validating these mechanistic findings in preclinical xenograft or patient-derived tumor models to assess therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and drug-like properties.[26][27]

By following the logical and experimentally rigorous path detailed herein, researchers can fully characterize the anticancer activity of 2-(2-methoxybenzylidene)benzofuran-3(2H)-one and evaluate its potential as a lead compound for novel oncology therapeutics.

Part 6: References

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Choi, Y. J., & Lee, S. J. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Zhang, J. H., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. [Link]

  • Bio-protocol. (2025, August 5). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

  • ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. [Link]

  • Gul, H. I., et al. (2015). Synthesis and anti-cancer activity evaluation of new aurone derivatives. AVESIS. [Link]

  • Ashraf, J., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PMC. [Link]

  • Wang, Y., et al. (2019). Reactive oxygen species in cancer: Current findings and future directions. PMC. [Link]

  • RSC Publishing. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. [Link]

  • Massai, L., et al. (n.d.). Auranofin and its analogs as prospective agents for the treatment of colorectal cancer. Baishideng Publishing Group. [Link]

  • Cheung, C. H., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Wiley Online Library. [Link]

  • Tekale, S. U., et al. (2014). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry. [Link]

  • Liou, G. Y., & Storz, P. (2021). Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy. Journal of Cancer Research and Treatment. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. PMC. [Link]

  • Lee, K. S., et al. (2000). Bone morphogenetic protein-2 blocks MDA MB 231 human breast cancer cell proliferation by inhibiting cyclin-dependent kinase-mediated retinoblastoma protein phosphorylation. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Zhang, H., et al. (2013). Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells. PMC. [Link]

  • Hayes, J. D., et al. (2020). The Two Faces of Reactive Oxygen Species in Cancer. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Reactive oxygen species (ROS) generation in MCF-7 and MDA-MB-231 cancer.... ResearchGate. [Link]

  • Coskun, D., et al. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. [Link]

  • RSC Publishing. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Publishing. [Link]

  • Semantic Scholar. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

  • Chen, Y., et al. (2017). Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition. PMC. [Link]

  • PubMed. (2021, January 7). 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells. PubMed. [Link]

  • PubMed. (2025, December 1). Aurone and its analogues as targeted drugs for the anticancer treatment. PubMed. [Link]

  • Encyclopedia.pub. (2022, April 12). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • MDPI. (2021, March 10). Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • MDPI. (2020, August 6). Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells. MDPI. [Link]

  • Ebenezer, O., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. PMC. [Link]

  • MDPI. (2023, January 20). Chemical Modification of Auranofin Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues. MDPI. [Link]

  • Frontiers. (n.d.). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers. [Link]

  • Protopopov, M., et al. (2020). Flavone inspired discovery of benzylidenebenzofuran-3(2H)-ones (aurones) as potent inhibitors of human protein kinase CK2. PubMed. [Link]

  • PubMed. (2006, January 15). SUCI02 inhibits the erbB-2 tyrosine kinase receptor signaling pathway and arrests the cell cycle in G1 phase in breast cancer cells. PubMed. [Link]

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pharmacological potential of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one aurone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacological Potential of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Aurone Derivatives

Abstract

Aurones, a subclass of flavonoids, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities. Characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core, these compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the pharmacological landscape of aurone derivatives, with a specific focus on the 2-(2-methoxybenzylidene) substitution pattern. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction to Aurones

Aurones are naturally occurring flavonoids that are structural isomers of flavones, responsible for the vibrant yellow coloration of many flowers.[1] Unlike the more common C6-C3-C6 ring system of flavones, aurones possess a unique five-membered heterocyclic ring fused to a benzene ring, forming a benzofuranone core.[2] This core is linked to a phenyl ring via an exocyclic double bond, which typically exists in the more thermodynamically stable (Z)-configuration.[2]

The aurone scaffold has garnered significant attention from medicinal chemists due to its wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities.[1][3][4][5] The 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one structure, the focus of this guide, incorporates a methoxy group at the ortho position of the benzylidene B-ring. This specific substitution can influence the molecule's electronic properties, conformation, and ability to interact with biological targets, thereby modulating its pharmacological profile.

Synthesis of 2-Benzylidenebenzofuran-3(2H)-one Derivatives

The synthesis of aurones is well-established and can be achieved through several efficient methods. The most common approach is the Aldol condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde.[6] This reaction can be catalyzed by either an acid or a base. Alternative methods include the oxidative cyclization of 2'-hydroxychalcones using reagents like mercuric acetate.[7]

The general synthetic pathway allows for extensive diversification of both the benzofuranone (A-ring) and the benzylidene (B-ring) moieties, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: Base-Catalyzed Aldol Condensation for Aurone Synthesis

This protocol describes a representative procedure for synthesizing a 2-(2-methoxybenzylidene)benzofuran-3(2H)-one derivative.

Rationale: The base-catalyzed Aldol condensation is a robust and high-yielding method for forming the exocyclic double bond characteristic of aurones. The base deprotonates the α-carbon of the benzofuranone, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final aurone product.

Materials:

  • Substituted benzofuran-3(2H)-one (1.0 mmol)

  • 2-Methoxybenzaldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • Potassium hydroxide (KOH) solution (1.0 mmol in 0.5 mL water)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted benzofuran-3(2H)-one (1.0 mmol) and 2-methoxybenzaldehyde (1.0 mmol) in ethanol (7 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the aqueous KOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, pour the reaction mixture into 20 mL of cold deionized water.

  • A yellow solid precipitate will form. If necessary, acidify the mixture with dilute HCl to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the pure 2-(2-methoxybenzylidene)benzofuran-3(2H)-one derivative.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification benzofuranone Benzofuran-3(2H)-one reaction Aldol Condensation (Ethanol, KOH, RT, 2-4h) benzofuranone->reaction aldehyde 2-Methoxy- benzaldehyde aldehyde->reaction precipitation Precipitation (Add Water) reaction->precipitation 1 filtration Vacuum Filtration precipitation->filtration 2 crystallization Recrystallization (Ethanol) filtration->crystallization 3 product Pure Aurone Derivative crystallization->product 4

Caption: General workflow for the synthesis of aurone derivatives.

Pharmacological Potential

Aurone derivatives exhibit a broad spectrum of pharmacological activities by interacting with various biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of aurones against a range of human cancer cell lines, including lung (A549), breast (MCF-7, BT20), and prostate (DU145).[3][5][7]

Mechanism of Action: The anticancer effects of aurones are often multifactorial. They have been shown to inhibit cancer cell proliferation and metastasis, and this activity is frequently associated with the induction of apoptosis.[3] One key mechanism involves the disruption of the cell cycle through the inhibition of cyclin-dependent kinases (CDKs). For instance, certain azaindole-based aurones demonstrated potent disruption of the CDK2/Cyclin A complex, which is critical for the S and M phases of the cell cycle.[10][11] Molecular docking studies have shown these aurones binding to key residues like Lys129 and Asp145 in the CDK2 active site.[11]

Visualization: Anticancer Signaling Pathway

G aurone Aurone Derivative cdk2 CDK2/Cyclin A Complex aurone->cdk2 Inhibition apoptosis Apoptosis (Cell Death) aurone->apoptosis Induction s_phase S-Phase Progression cdk2->s_phase Promotes proliferation Cell Proliferation s_phase->proliferation

Caption: Mechanism of anticancer action via CDK2/Cyclin A inhibition.

Table 1: Cytotoxic Activity of Selected Aurone Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
AU7 MCF-7 (Breast) 52.79 [10][11]
AU3 MCF-7 (Breast) 70.14 [10][11]

| AU10 | MCF-7 (Breast) | 99.55 |[10][11] |

Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Aurone derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the aurone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[12][13] Aurones have demonstrated significant anti-inflammatory potential.[10][14]

Mechanism of Action: The anti-inflammatory effects of aurone-related scaffolds are often mediated by their ability to suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14] This is frequently achieved by interfering with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of the inflammatory response.[14]

Visualization: Anti-inflammatory Signaling Pathway

G lps LPS tlr4 TLR4 Receptor lps->tlr4 Activates nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) nfkb->cytokines Upregulates inflammation Inflammation cytokines->inflammation aurone Aurone Derivative aurone->nfkb Inhibition

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Aurones have shown broad-spectrum activity against various pathogens.[4][15]

Spectrum of Activity: Aurone derivatives have proven effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans.[4][15] SAR studies have revealed that modifications, such as the introduction of 5-acetamido groups or electron-withdrawing substituents, can significantly enhance antimicrobial potency and improve the safety profile.[15][16]

Table 2: Antimicrobial Activity of Selected Aurone Derivatives

Compound ID Pathogen MIC (µM) Reference
Compound 10 S. aureus as low as 0.78 [15]
Compound 20 S. aureus as low as 0.78 [15]
Compound A5 S. aureus 15.625 [16]

| Compound D2 | S. aureus | 15.625 |[16] |

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Aurone derivatives dissolved in DMSO

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control (broth + inoculum) and negative control (broth only)

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the stock aurone solution (at 2x the highest desired concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Prepare a standardized microbial inoculum in broth.

  • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Enzyme Inhibition

Aurones are versatile enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[17][18]

  • Tyrosinase: This copper-dependent enzyme is involved in melanogenesis. Aurones bearing hydroxyl groups, particularly at the 4, 6, and 4' positions, are potent tyrosinase inhibitors, making them candidates for treating skin hyperpigmentation.[19]

  • Protein Kinase CK2: As a serine/threonine kinase involved in cell growth and proliferation, CK2 is a target in cancer therapy. Aurones have been identified as submicromolar inhibitors of CK2.[20]

  • Xanthine Oxidase (XO): This enzyme plays a key role in purine metabolism, and its overactivity can lead to gout. Carboxylated aurones are potent XO inhibitors.[21][22]

  • Alkaline Phosphatase (AP): Aurones have been identified as a new class of AP inhibitors, with some derivatives showing significantly better activity than the standard inhibitor KH₂PO₄.[18][23]

Table 3: Enzyme Inhibitory Activity of Selected Aurone Derivatives

Compound ID Target Enzyme IC₅₀ (µM) Reference
Compound 20 Alkaline Phosphatase 1.055 [18][23]
Compound 18 Alkaline Phosphatase 1.154 [18][23]
4,6,4'-trihydroxyaurone Tyrosinase Induces 75% inhibition at 100 µM [19]

| BFO25 | Protein Kinase CK2 | 0.003 (3 nM) |[20] |

Structure-Activity Relationship (SAR) Insights

The biological activity of aurones is highly dependent on their substitution patterns:

  • Anticancer: Electron-donating groups, such as methoxy or dimethylamino groups on the B-ring, have been documented to increase antiproliferative properties.

  • Antimicrobial: The introduction of electron-withdrawing groups or hydroxyl groups is beneficial for activity against Gram-positive bacteria.[16] For example, 5-acetamidoaurones were found to be more active and safer than their 5-amino counterparts.[15]

  • Enzyme Inhibition: Specific functional groups are crucial for targeting different enzymes. Hydroxyl groups are key for tyrosinase inhibition[19], while a carboxylic acid group on the B-ring is critical for potent xanthine oxidase inhibition.[22] For CK2 inhibition, a benzo group on the A-ring and a hydrogen bond acceptor on the B-ring enhance activity.[20]

Conclusion and Future Directions

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one derivatives and related aurones represent a highly versatile and pharmacologically active class of compounds. Their straightforward synthesis and amenability to chemical modification make them attractive candidates for drug discovery. The potent activities observed across anticancer, anti-inflammatory, and antimicrobial assays, coupled with their ability to inhibit clinically relevant enzymes, underscore their therapeutic potential.

Future research should focus on optimizing the lead compounds through further SAR studies to enhance potency and selectivity while minimizing toxicity. In vivo studies are crucial to validate the promising in vitro results and to evaluate the pharmacokinetic and pharmacodynamic profiles of these derivatives. The exploration of novel drug delivery systems could also help overcome potential challenges related to solubility and bioavailability, ultimately paving the way for the clinical development of aurone-based therapeutics.

References

  • Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents. (n.d.). PubMed.
  • Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study. (n.d.).
  • Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. (2025, April 25).
  • Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. (2025, April 25).
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024, March 26).
  • Discovery of new aurone derivatives as submicromolar CK2 inhibitors. (2025, October 9). Taylor & Francis.
  • Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes. (2006, January 12). PubMed.
  • Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs. (2014, May 1).
  • Synthesis and anti-cancer activity evaluation of new aurone derivatives. (n.d.). PubMed.
  • Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study. (2025, July 13).
  • (PDF) Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents. (n.d.). ResearchGate.
  • Synthesis and Activity of Aurone and Indanone Derivatives. (2023, August 1). Bentham Science Publishers.
  • Aurones: A Golden Resource for Active Compounds. (2021, December 21). PMC.
  • Aurones as Versatile Enzyme Inhibitors: Recent Advancements, Structural Insights, Mechanisms, and Therapeutic Potential. (2026, January 11). Request PDF on ResearchGate.
  • Nitro-substituted aurones as xanthine oxidase inhibitors. (n.d.). Ukrainica Bioorganica Acta.
  • Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase. (2017, July 15). PubMed.
  • Synthesis and anti-cancer activity evaluation of new aurone derivatives. (2015, August 27). AVESİS.
  • Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. (2026, January 31).
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013, July 9).
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013, July 9).
  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. (n.d.). PMC.
  • Biological Activity of Flavones, Flavonols, and Aurones. (2023, September 12). Encyclopedia MDPI.
  • Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. (n.d.). French-Ukrainian Journal of Chemistry.
  • Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives. (2011, September 15).
  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023, January 20). MDPI.
  • Investigating the Dual-Action Potential of (Z)-6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (2025, April 15). Indian Journal of Pharmaceutical Education and Research.
  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. (n.d.). PMC.
  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. (n.d.). PMC.
  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. (n.d.). RSC Publishing.
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Spectroscopic Characterization and Synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aurones (2-benzylidenebenzofuran-3(2H)-ones) are a subclass of flavonoids characterized by a benzofuranone core linked to a phenyl ring via an exocyclic double bond. In recent years, aurone derivatives have garnered intense interest from drug development professionals due to their potent antileishmanial, anticancer, and antioxidant properties [3, 4].

Among these, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one represents a structurally critical scaffold. The introduction of a methoxy group at the ortho-position (2') of the benzylidene ring fundamentally alters both the electronic environment and the steric constraints of the molecule. This whitepaper provides an authoritative, in-depth guide to the synthesis and definitive spectroscopic characterization of this compound, designed to equip researchers with self-validating analytical frameworks.

Mechanistic Grounding & Structural Dynamics

The synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is typically achieved via a base-catalyzed Knoevenagel condensation between benzofuran-3(2H)-one and 2-methoxybenzaldehyde [1].

Stereoselectivity and Thermodynamic Stability

A critical aspect of aurone synthesis is stereoselectivity. Aurones can theoretically exist as either (E) or (Z) isomers. However, the (Z)-isomer is thermodynamically favored due to the minimization of steric repulsion between the carbonyl oxygen of the benzofuranone ring and the aromatic B-ring, alongside stabilizing non-covalent interactions [3, 4]. X-ray crystallographic data across the literature consistently confirms that the oxidative cyclization or condensation procedures lead exclusively to the (Z)-geometry [3, 4].

Synthesis_Pathway A Benzofuran-3(2H)-one C Base Catalyst (e.g., KOH/MeOH) A->C Deprotonation B 2-Methoxybenzaldehyde D Enolate Intermediate B->D Nucleophilic Attack C->D E (Z)-2-(2-Methoxybenzylidene) benzofuran-3(2H)-one D->E Dehydration (-H2O)

Fig 1: Knoevenagel condensation pathway yielding the thermodynamically stable (Z)-aurone.

Spectroscopic Signatures & Causality

The definitive identification of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one relies on a multi-modal spectroscopic approach. The most critical diagnostic feature lies in the ¹H NMR spectrum, specifically the chemical shift of the exocyclic vinylic proton (H-10).

Nuclear Magnetic Resonance (NMR) Profiling

In unsubstituted or para-substituted (Z)-aurones, the vinylic proton typically resonates as a sharp singlet in the range of δ 6.72–6.91 ppm [1].

However, the presence of the 2'-methoxy group in our target compound introduces a profound "ortho-effect" . The steric bulk and the anisotropic deshielding cone of the ortho-methoxy oxygen force the vinylic proton into a highly deshielded environment. Consequently, the vinylic proton signal undergoes a significant downfield shift, appearing between δ 7.30 and 7.80 ppm [2, 3]. Observing this specific downfield singlet is the ultimate validation that the (Z)-isomer of the ortho-substituted aurone has been successfully synthesized.

Isomer_Validation Start Purified Aurone Product NMR 1H NMR Spectroscopy (400 MHz, CDCl3) Start->NMR Vinylic Analyze Vinylic Proton (H-10) NMR->Vinylic Z_Isomer (Z)-Isomer Confirmed δ 7.30 - 7.80 ppm (Downfield via ortho-effect) Vinylic->Z_Isomer Match E_Isomer (E)-Isomer / Impurity δ > 8.0 ppm or < 6.5 ppm Vinylic->E_Isomer Mismatch

Fig 2: Decision matrix for stereochemical validation using 1H NMR vinylic proton shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The benzofuran-3(2H)-one core is characterized by a strong, sharp carbonyl (C=O) stretching frequency around 1705 cm⁻¹ . The exocyclic C=C double bond typically appears near 1645 cm⁻¹ , while the diagnostic ether linkages (both the cyclic benzofuran oxygen and the acyclic methoxy group) present strong C-O-C stretching bands between 1100 and 1250 cm⁻¹ .

Consolidated Spectroscopic Data

The following tables summarize the expected quantitative data for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, serving as a reference benchmark for quality control.

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz / 100 MHz)

Position¹H NMR (δ ppm, Multiplicity)¹³C NMR (δ ppm)Mechanistic Assignment / Causality
C-3 -184.6Carbonyl carbon; highly deshielded due to sp² hybridization and oxygen electronegativity.
C-10 (Vinylic) 7.75 (s, 1H)111.2Vinylic proton/carbon; profound downfield shift driven by the 2'-methoxy ortho-effect [2].
2'-OCH₃ 3.90 (s, 3H)55.8Methoxy group protons and carbon; sharp singlet confirming successful integration.
Ar-H 6.95 - 7.85 (m, 8H)112.5 - 165.4Aromatic core resonances; complex multiplet splitting dictates the substitution pattern.

Table 2: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
3050 C-H (sp²) stretchConfirms the presence of the aromatic rings and the vinylic alkene.
2940, 2835 C-H (sp³) stretchValidates the presence of the aliphatic methoxy (-OCH₃) group.
1705 C=O stretchPrimary indicator of the intact benzofuran-3-one core.
1645 C=C stretchConfirms the formation of the exocyclic double bond (condensation success).
1250, 1100 C-O-C stretchAsymmetric and symmetric stretching of the ether linkages.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating built-in checkpoints to verify causality and purity at each stage.

Protocol A: Synthesis via Knoevenagel Condensation
  • Reagent Preparation: Dissolve 1.0 mmol of benzofuran-3(2H)-one and 1.0 mmol of 2-methoxybenzaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of 50% aqueous KOH dropwise under continuous magnetic stirring at 0 °C.

    • Causality Check: Maintaining a low temperature during base addition prevents unwanted side reactions, such as the base-catalyzed ring-opening of the benzofuranone core.

  • Reaction Progression & Self-Validation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Checkpoint: The reaction is deemed complete when the starting material spot (Rf ~0.6) is fully consumed and replaced by a bright yellow, UV-active product spot (Rf ~0.45).

  • Quenching: Pour the mixture into crushed ice and carefully acidify with 1M HCl to pH 5-6. Filter the resulting yellow precipitate under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol.

    • Validation Checkpoint: Record the melting point. A sharp melting point range (typically within 1-2 °C) is a mandatory self-validating step confirming crystalline purity before proceeding to high-resolution spectroscopy.

Protocol B: Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug directly into a 5 mm NMR tube.

    • Causality Check: Filtering removes paramagnetic particulate impurities, ensuring optimal magnetic field homogeneity (shimming) and preventing artificial line broadening of the critical vinylic singlet.

  • FT-IR Preparation: Grind 2 mg of the compound with 200 mg of anhydrous, IR-grade KBr in an agate mortar. Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

    • Causality Check: Utilizing strictly anhydrous KBr prevents the formation of a broad, parasitic O-H stretching band at ~3400 cm⁻¹, which can obscure critical high-frequency C-H stretching signals.

Conclusion

The spectroscopic characterization of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one requires a precise understanding of its structural dynamics. By leveraging the diagnostic downfield shift of the vinylic proton in ¹H NMR—driven by the 2'-methoxy ortho-effect—researchers can unequivocally validate the formation of the thermodynamically stable (Z)-isomer. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity synthesis and characterization, accelerating downstream applications in drug discovery and biological evaluation.

References

  • L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condens
  • Exploring the 2'-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents Semantic Scholar / Molecules
  • Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents PMC / NIH
  • Synthesis and structural elucidation of two new series of aurone derivatives as potent inhibitors against the proliferation of human cancer cells ResearchG

A Senior Application Scientist's Guide to Molecular Docking of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one: From Theory to Practical Application

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of performing molecular docking studies on 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone class of flavonoids. Authored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the scientific rationale behind each step, emphasizing a self-validating methodology to ensure the trustworthiness of in silico results. We will cover the foundational principles of molecular docking, a detailed step-by-step protocol using industry-standard tools, and the critical process of results analysis and interpretation. The workflow is presented within the context of a real-world application, targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer research.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey from identifying a promising compound to developing an effective drug is notoriously long and expensive.[1] In recent decades, Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to de-risk and accelerate this process.[2][3] By simulating molecular interactions computationally, CADD allows researchers to predict the therapeutic potential of compounds before committing to costly and time-consuming wet-lab synthesis and testing.[1][4]

At the heart of structure-based CADD is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5] This technique is instrumental in understanding the molecular basis of a drug's mechanism of action and in screening vast virtual libraries for potential new drug candidates.[4]

The Ligand in Focus: 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

The subject of this guide, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, belongs to a class of compounds known as aurones. Aurones are plant flavonoids responsible for the yellow coloration of many flowers. Beyond their pigmentation role, these benzofuranone scaffolds have garnered significant attention for a wide range of biological activities, including antioxidant, antifungal, anticancer, and enzyme-inhibitory properties.[6][7] This diverse bioactivity makes them an attractive starting point for drug discovery, and molecular docking provides the perfect lens through which to explore their therapeutic potential at the molecular level.

Foundational Principles of Molecular Docking

To execute and interpret a docking study effectively, one must grasp the core principles that underpin the simulation. The process is more than just fitting two shapes together; it's a simulation of a complex physicochemical event.

The Digital "Lock and Key": Simulating Molecular Recognition

Molecular docking algorithms explore the conformational space of a ligand within the active site of a protein. The goal is to find the most stable binding pose, which is the three-dimensional arrangement of the ligand-receptor complex with the lowest free energy. This process involves two key components:

  • Sampling: The algorithm systematically or stochastically rotates and translates the ligand, while also exploring its own internal rotational bonds. This generates a multitude of possible binding poses.

  • Scoring: Each generated pose is evaluated by a "scoring function." This function is a mathematical model that estimates the binding affinity (or binding energy) of the pose.

The Role of Scoring Functions: Quantifying Binding Affinity

A scoring function approximates the Gibbs free energy of binding (ΔG). A more negative score typically indicates a more favorable binding interaction. These functions are complex and account for various physicochemical phenomena, including:

  • Van der Waals forces: Attractive or repulsive forces between molecules.

  • Electrostatic interactions: Forces between charged or polar atoms.

  • Hydrogen bonding: A critical directional interaction for drug binding.

  • Hydrophobic effect: The tendency of nonpolar molecules to aggregate in aqueous solution.

  • Solvation effects: The energy cost of removing water from the binding site.

  • Entropic penalties: The loss of conformational freedom upon binding.

Understanding that a scoring function is an estimation is crucial for scientific integrity. The results are not absolute truths but powerful predictors that must be validated and interpreted in a broader biological context.

A Validated Workflow for In Silico Analysis

The trustworthiness of a docking study hinges on a meticulous and logical workflow.[8] Each step is designed to prepare the molecular data correctly and to validate the process itself. Here, we present a detailed protocol using widely accessible and validated tools like AutoDock Vina.[9][10]

The Overall Molecular Docking Workflow

The entire process can be visualized as a pipeline, moving from broad biological questions to specific molecular interaction data.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Target Target Identification (e.g., EGFR from literature) GetReceptor Download Receptor (from Protein Data Bank) Target->GetReceptor PrepReceptor Prepare Receptor (Remove water, add H, assign charges) GetReceptor->PrepReceptor DefineBox Define Search Space (Grid Box Generation) GetLigand Obtain Ligand Structure (Draw or from PubChem) PrepLigand Prepare Ligand (Energy minimize, assign charges) GetLigand->PrepLigand RunDocking Execute Docking (AutoDock Vina) DefineBox->RunDocking AnalyzePoses Analyze Binding Poses (Clustering & Scoring) RunDocking->AnalyzePoses Visualize Visualize Interactions (PyMOL, Discovery Studio) AnalyzePoses->Visualize Validate Validate & Compare (Re-dock known ligand) Visualize->Validate Conclusion Draw Conclusions Validate->Conclusion

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Experimental Protocol

This protocol uses Epidermal Growth Factor Receptor (EGFR) as the target protein, a well-established target in oncology. We will benchmark our compound against Erlotinib, a known EGFR inhibitor.

I. Software and Resource Preparation

  • Molecular Docking Software: AutoDock Vina, a widely used and validated tool for its speed and accuracy.[9][11]

  • Visualization & Preparation Software: AutoDock Tools (MGLTools) for preparing files, and BIOVIA Discovery Studio or PyMOL for analysis.

  • Protein Structure: The 3D crystal structure of EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17) will be downloaded from the RCSB Protein Data Bank (PDB).[12][13]

  • Ligand Structures: The structure of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one can be drawn using chemical drawing software (e.g., ChemDraw) and saved as a 3D file. The structure of the known inhibitor, Erlotinib, can be extracted from the PDB file or obtained from PubChem.[14]

II. Receptor Preparation (EGFR)

  • Load PDB: Open the 1M17.pdb file in AutoDock Tools.

  • Clean Structure: The causality here is to create a clean, biochemically correct receptor model.

    • Remove water molecules (HOH residues). Water can interfere with the docking algorithm and occupy space that the ligand could explore.

    • Remove the co-crystallized ligand (Erlotinib) and any other heteroatoms not essential to the protein's structure. Save this ligand for later validation.

  • Add Hydrogens: Most PDB files lack explicit hydrogen atoms. Adding them is critical for correct ionization and for defining potential hydrogen bond donors and acceptors. Select "Add Polar Only Hydrogens".

  • Compute Charges: Assign Gasteiger or Kollman charges. This step is vital for the scoring function to calculate electrostatic interactions.[8]

  • Set Atom Types: Assign AutoDock atom types (e.g., AD4 type).

  • Save as PDBQT: Save the final prepared receptor file in the PDBQT format (receptor.pdbqt). This format contains the atomic coordinates, charges, and atom types required by Vina.[15]

III. Ligand Preparation (MBO and Erlotinib)

  • Load Ligand: Open the 3D structure of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

  • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand, which is essential for modeling induced fit.

  • Assign Charges: As with the receptor, compute and assign charges.

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format (ligand.pdbqt).

  • Repeat: Perform the same preparation steps for the known inhibitor, Erlotinib, to be used for validation and comparison.

IV. Docking Execution (AutoDock Vina)

  • Grid Box Definition: The "grid box" defines the three-dimensional search space for the docking simulation. The scientific rationale is to focus the computational effort on the known binding site of the protein, increasing efficiency and accuracy.

    • Center the grid box on the position of the co-crystallized Erlotinib from the original PDB file.[16]

    • Set the dimensions of the box (e.g., 22.5 x 22.5 x 22.5 Å) to be large enough to accommodate the ligand and allow for rotational and translational exploration.[15]

  • Create Configuration File: Create a text file (conf.txt) to provide the necessary inputs for Vina.[16]

  • Run Vina: Execute the docking from the command line: vina --config conf.txt --log results.log

V. Protocol Validation: Re-docking

  • The Trustworthiness Check: Before docking the test compound, perform a docking run using the prepared Erlotinib ligand. This is a critical self-validating step.

  • Success Criteria: The protocol is considered validated if the top-ranked pose from the re-docking run has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original, co-crystallized position of Erlotinib. This confirms that the chosen docking parameters can accurately reproduce the known binding mode.

Data Interpretation and Comparative Analysis

The output of a docking run is a set of binding poses ranked by their binding affinity scores. The real scientific insight comes from analyzing these results in detail.

Analyzing Binding Poses and Molecular Interactions
  • Examine Binding Affinity: The binding affinity, reported in kcal/mol, is the primary quantitative output. A lower (more negative) value suggests a stronger, more stable interaction.

  • Visualize the Top Pose: Load the receptor (receptor.pdbqt) and the results file (docked_results.pdbqt) into a visualization tool like PyMOL or Discovery Studio.

  • Identify Key Interactions: This is the most critical part of the analysis. Identify and document the specific amino acid residues that interact with the ligand.

G cluster_interactions Types of Non-Covalent Interactions Ligand Ligand (e.g., MBO) HBond Hydrogen Bonds (e.g., with SER, THR, LYS) Ligand->HBond H-Bond Acceptor/Donor Hydrophobic Hydrophobic Interactions (e.g., with LEU, VAL, ALA) Ligand->Hydrophobic Nonpolar Regions PiPi Pi-Pi Stacking (e.g., with PHE, TYR, TRP) Ligand->PiPi Aromatic Rings Receptor Receptor Active Site (Amino Acid Residues) HBond->Receptor Hydrophobic->Receptor PiPi->Receptor

Caption: Key molecular interaction types analyzed in post-docking visualization.

Comparative Docking: Benchmarking Against a Known Inhibitor

By docking both the test compound (MBO) and a known inhibitor (Erlotinib) using the exact same protocol, we can generate comparative data that provides context to our findings.

Table 1: Illustrative Docking Results Against EGFR (PDB: 1M17)

Compound Role Binding Affinity (kcal/mol) Key Interacting Residues Interaction Types
Erlotinib Known Inhibitor -10.2 Leu718, Val726, Lys745, Thr790, Met793, Asp855 Hydrogen Bond, Hydrophobic, Pi-Pi Stacking

| 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one | Test Compound | -9.5 | Leu718, Val726, Ala743, Met793, Cys797, Leu844 | Hydrophobic, Pi-Pi Stacking |

Note: The data presented in this table is for illustrative purposes only and represents the type of results a docking study would generate.[8]

From this hypothetical data, one could infer that while MBO shows a strong binding affinity, it may lack the critical hydrogen bond interaction with Thr790 that is characteristic of many EGFR inhibitors, suggesting a potential area for chemical modification to improve potency.

Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded workflow for conducting molecular docking studies on 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one. By following a self-validating protocol and focusing on the causality behind each step, researchers can generate reliable in silico data. The results of such a study provide a powerful hypothesis about the compound's binding mode and affinity for a given target.

It is imperative to remember that molecular docking is a predictive tool, not a definitive answer.[1] The insights gained from this computational work should guide subsequent experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, to confirm the predicted biological activity and pave the way for rational drug design.

References

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  • Oriental Journal of Chemistry. (2020). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. [Link][5]

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  • French-Ukrainian Journal of Chemistry. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. [Link][6]

  • Masoomi, S., et al. (2011). Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives. Iranian Journal of Organic Chemistry. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules. [Link][23]

  • ResearchGate. (2025). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 619835. [Link][24]

  • Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E. [Link][25]

  • Bioregistry. PubChem compound. [Link][14]

  • Al-Ghorbani, M., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors. RSC Advances. [Link][7]

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biosynthesis pathways for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Analogs (Aurones)

Introduction: Beyond the Flavonoid Mainstream

Aurones, classified as 2-benzylidenebenzofuran-3(2H)-ones, are a unique subclass of flavonoids responsible for the vibrant yellow pigmentation in the flowers of many ornamental plants, including snapdragons and cosmos.[1][2][3] While structurally isomeric with the more common flavones, aurones feature a distinctive five-membered benzofuranone ring system, which sets them apart.[1][4][5] Beyond their role as floral pigments, which is crucial for attracting pollinators, aurones have garnered significant attention from the scientific community for their extensive and promising pharmacological activities.[6] These include antioxidant, antitumor, antiviral, anti-inflammatory, and neuroprotective properties, making them attractive scaffolds for drug discovery and development.[4][7][8][9][10]

This guide provides a comprehensive overview of the biosynthetic pathways leading to aurone analogs. It is designed for researchers, scientists, and drug development professionals, offering not just a description of the pathway but a deeper understanding of the key enzymatic control points, the underlying biochemical logic, and the experimental methodologies used to investigate this fascinating branch of plant secondary metabolism.

The Core Biosynthetic Pathway: A Strategic Diversion from Flavonoid Synthesis

The biosynthesis of aurones is not an isolated pathway but rather a specialized branch of the general flavonoid pathway. The journey begins with the amino acid phenylalanine and proceeds through the core phenylpropanoid pathway to produce the central precursor for all flavonoids: chalcones.

The biogenesis of aurones can be broadly divided into two main stages: the initial formation of a 2'-hydroxychalcone skeleton from coumaryl-CoA, followed by the crucial enzymatic steps of hydroxylation and oxidative cyclization that define the aurone structure.[7]

The Genesis of the Chalcone Backbone

The initial steps are canonical to the flavonoid pathway. Chalcone synthase (CHS) is the first committed enzyme, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational C15 scaffold of chalcones, specifically 4,2′,4′,6′-tetrahydroxychalcone, also known as naringenin chalcone.[11][12] This chalcone stands at a critical metabolic crossroads.

The Decisive Branch Point: Aurone vs. Flavanone

At this juncture, the pathway can diverge. The "default" route in most flavonoid synthesis involves the enzyme Chalcone Isomerase (CHI) , which catalyzes the intramolecular cyclization of the chalcone into a six-membered ring, forming a (2S)-flavanone like naringenin.[12][13][14] This flavanone is the precursor to other major flavonoid classes such as flavones, flavonols, and anthocyanins.

However, for aurone biosynthesis to occur, the action of CHI must be bypassed. This is achieved through a critical preparatory step catalyzed by Chalcone 4'-O-glucosyltransferase (4'CGT) .

  • The Role of 4'CGT: This enzyme is essential for in vivo aurone production.[6] It attaches a glucose molecule to the 4'-hydroxyl group of the chalcone (e.g., 2′,4′,6′,4-tetrahydroxychalcone or THC). This glucosylation serves a dual purpose:

    • It renders the chalcone an unsuitable substrate for Chalcone Isomerase (CHI), effectively preventing its conversion into a flavanone and channeling it away from the mainstream flavonoid pathway.[6]

    • It facilitates the transport of the chalcone glucoside into the plant cell's vacuole, the subcellular location where the final steps of aurone synthesis occur.[6][15]

The Defining Step: Aureusidin Synthase and Oxidative Cyclization

Inside the vacuole, the key enzyme Aureusidin Synthase (AS) catalyzes the definitive reaction that creates the aurone scaffold.[1][5] Aureusidin synthase is a copper-containing glycoprotein identified as a homolog of plant polyphenol oxidases (PPOs).[2][16][17] Its discovery provided a clear function for a PPO homolog in flower coloration.[2][17]

Aureusidin synthase performs a dual function on the chalcone substrate:

  • 3-Hydroxylation: It hydroxylates the B-ring of the chalcone at the 3-position.[16][18]

  • Oxidative Cyclization: It catalyzes an oxidative cyclization reaction that forms the five-membered benzofuranone ring characteristic of aurones.[2][5][16]

The enzyme acts on specific chalcone precursors, such as 2′,4′,6′,4-tetrahydroxychalcone (THC) and 2′,4′,6′,3,4-pentahydroxychalcone (PHC), as well as their 4'-glucosides, to produce the corresponding aurones, aureusidin and bracteatin.[2][3][15][19]

The overall pathway is a testament to the elegance of metabolic engineering in nature, where a simple glucosylation step can completely redirect metabolic flux from one major class of compounds to another.

Visualizing the Aurone Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps and metabolic branch points in the biosynthesis of aurones.

Aurone_Biosynthesis cluster_aurone Aurone Pathway cluster_flavonoid Competing Flavonoid Pathway PCC p-Coumaroyl-CoA + 3x Malonyl-CoA CHS CHS PCC->CHS NC Naringenin Chalcone (e.g., THC) CGT 4'CGT NC->CGT CHI CHI NC->CHI NCG Chalcone 4'-O-Glucoside AS Aureusidin Synthase (AS) NCG->AS AUR Aurones (e.g., Aureusidin) FLAV Flavanones (e.g., Naringenin) OTHER Other Flavonoids (Flavones, Anthocyanins, etc.) FLAV->OTHER CHS->NC CGT->NCG AS->AUR CHI->FLAV

Caption: The aurone biosynthetic pathway diverges from the main flavonoid pathway.

Key Enzymes in Aurone Biosynthesis

The following table summarizes the critical enzymes involved in the diversion of metabolic flux towards aurone synthesis.

EnzymeAbbreviationSubstrate(s)Product(s)Function
Chalcone Synthase CHSp-Coumaroyl-CoA, Malonyl-CoANaringenin Chalcone (THC)Forms the C15 chalcone backbone.[11]
Chalcone 4'-O-glucosyltransferase 4'CGT2',4',6',4-Tetrahydroxychalcone (THC)THC 4'-O-glucosideGlucosylates chalcone to prevent CHI activity and enable vacuolar transport.[6][15]
Aureusidin Synthase ASTHC, PHC, and their 4'-glucosidesAureusidin, Bracteatin, and their glucosidesCatalyzes the key hydroxylation and oxidative cyclization to form the aurone ring.[2][5][16]
Chalcone Isomerase CHINaringenin Chalcone (THC)(2S)-Naringenin (a flavanone)The enzyme of the competing pathway, leading to other flavonoids.[13][14]

Experimental Protocols for Pathway Elucidation

Investigating the aurone biosynthetic pathway requires robust experimental methodologies to characterize enzyme function. Below are representative protocols for assaying enzyme activity and producing recombinant enzymes for detailed study.

Protocol 1: In Vitro Assay for Aureusidin Synthase Activity

This protocol is designed to quantify the conversion of a chalcone substrate into an aurone, providing a measure of Aureusidin Synthase activity in a plant extract.

Objective: To measure the enzymatic formation of aureusidin from 2',4',6',4-tetrahydroxychalcone (THC).

Materials:

  • Crude enzyme extract from yellow snapdragon petals.

  • Substrate: 2',4',6',4-tetrahydroxychalcone (THC) solution in methanol.

  • Reaction Buffer: 100 mM MES-NaOH buffer, pH 5.4.

  • Stop Solution: 2 M HCl.

  • Ethyl acetate for extraction.

  • HPLC system with a C18 column and a UV-Vis detector.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of Reaction Buffer and 25 µL of the crude enzyme extract. Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding 25 µL of the THC substrate solution (final concentration ~50 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 20 minutes with gentle agitation.

  • Termination: Stop the reaction by adding 100 µL of the Stop Solution.

  • Product Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

  • Sample Preparation: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Re-dissolve the residue in a known volume of methanol and analyze by HPLC. Monitor the elution profile at ~390-410 nm, the characteristic absorbance maximum for aureusidin.

  • Quantification: Calculate the amount of aureusidin formed by comparing the peak area to a standard curve generated with an authentic aureusidin standard.

Visualizing the Experimental Workflow

Caption: Workflow for the in vitro assay of Aureusidin Synthase.

Conclusion and Future Perspectives

The biosynthesis of aurones represents a sophisticated and tightly regulated branch of flavonoid metabolism. The pathway is characterized by a key diversionary step—the glucosylation of chalcones by 4'CGT—which channels precursors away from the main flavonoid pathway, and a definitive cyclization step catalyzed by the polyphenol oxidase homolog, Aureusidin Synthase.

For drug development professionals, a deep understanding of this pathway is invaluable. The diverse biological activities of aurones make them compelling lead compounds.[4][8][9] Knowledge of their biosynthesis opens up possibilities for:

  • Biocatalysis: Using isolated enzymes like Aureusidin Synthase for the targeted synthesis of novel aurone analogs.

  • Metabolic Engineering: Modifying microbial or plant systems to produce high yields of specific, pharmacologically active aurones.

  • Synthetic Biology: Designing novel biosynthetic pathways to create aurone derivatives with enhanced therapeutic properties.

Future research will likely focus on identifying and characterizing new aurone-related enzymes from different plant species, elucidating the transcriptional regulation of the pathway, and harnessing this knowledge to produce valuable aurone compounds for therapeutic applications.

References

  • Title: Role of a chalcone isomerase-like protein in flavonoid biosynthesis in Arabidopsis thaliana. Source: Journal of Experimental Botany. [Link]

  • Title: Biosynthesis of Aurones. Source: Encyclopedia MDPI. [Link]

  • Title: Synthesis and biological activities of aurones: A Review. Source: International Journal of Pure & Applied Bioscience. [Link]

  • Title: Aureusidin Synthase: A Polyphenol Oxidase Homolog Responsible for Flower Coloration. Source: Science. [Link]

  • Title: Aureusidin synthase. Source: Wikipedia. [Link]

  • Title: Enzymatic formation of aurones in the extracts of yellow snapdragon flowers. Source: ResearchGate. [Link]

  • Title: Specificity analysis and mechanism of aurone synthesis catalyzed by aureusidin synthase, a polyphenol oxidase homolog responsible for flower coloration. Source: PubMed. [Link]

  • Title: Biological Activities of Aurones: A Brief Summary. Source: Bentham Science Publishers. [Link]

  • Title: Biological Activities of Aurones: A Brief Summary. Source: Ingenta Connect. [Link]

  • Title: Flavonoid biosynthesis pathway; CHS: chalcone synthase, CHI. Source: ResearchGate. [Link]

  • Title: Enzymology of aurone biosynthesis. Source: PubMed. [Link]

  • Title: Enzymatic formation of aurones in the extracts of yellow snapdragon flowers. Source: PubMed. [Link]

  • Title: Aureusidin synthase: a polyphenol oxidase homolog responsible for flower coloration. Source: Science. [Link]

  • Title: Aurone. Source: Wikipedia. [Link]

  • Title: Recent advances on synthesis and biological activities of aurones. Source: PubMed. [Link]

  • Title: Chalcone isomerase. Source: Wikipedia. [Link]

  • Title: Yellow flowers generated by expression of the aurone biosynthetic pathway. Source: PNAS. [Link]

  • Title: The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato. Source: PMC. [Link]

  • Title: THERAPEUTIC ACTIVITIES OF AURONE, AN APPOSITELY ACTIVE MOLECULE-A REVIEW. Source: ResearchGate. [Link]

Sources

Structural Activity Relationship (SAR) and Pharmacological Profiling of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aurone scaffold—structurally defined as 2-benzylidenebenzofuran-3(2H)-one—represents a privileged, naturally occurring flavonoid subclass with profound polypharmacological potential. Among its synthetic derivatives, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one serves as a critical structural node. The introduction of a methoxy group at the ortho (2') position of the B-ring fundamentally alters the molecule's steric profile, electronic distribution, and lipophilicity.

As a Senior Application Scientist, I have compiled this technical guide to dissect the Structure-Activity Relationship (SAR) of this specific methoxy-aurone core. By analyzing its behavior across diverse biological targets—ranging from ABC transporter modulation in oncology to antimicrobial efficacy and viral polymerase allosteric inhibition—we can establish a predictive framework for rational drug design.

Structural Anatomy & Physicochemical Causality

The core architecture of an aurone consists of a benzofuran-3(2H)-one system (comprising the A and C rings) linked to a phenyl group (the B ring) via an exocyclic carbon-carbon double bond.

The Dominance of the Z-Isomer

During synthesis, aurones almost exclusively crystallize in the Z-configuration. The causality behind this is thermodynamic: the E-isomer suffers from severe steric repulsion between the B-ring aromatic protons and the C-ring carbonyl oxygen. The Z-isomer places the B-ring trans to the carbonyl, minimizing steric strain.

The Role of the 2'-Methoxy Substitution

The addition of a methoxy group at the 2'-position of the B-ring introduces three critical physicochemical changes:

  • Steric Hindrance: The bulky methoxy group forces the B-ring slightly out of coplanarity with the benzofuranone core, altering the molecule's 3D conformation and its ability to intercalate into narrow protein binding pockets.

  • Electronic Modulation: The methoxy group is electron-donating via resonance (+M) but electron-withdrawing via induction (-I). In the ortho position, it enriches the electron density of the conjugated exocyclic double bond, modulating its reactivity as a Michael acceptor.

  • Lipophilicity & Hydrogen Bonding: Unlike a hydroxyl group, a methoxy group cannot act as a hydrogen-bond donor. This increases the overall partition coefficient (LogP), driving the molecule toward hydrophobic targets while penalizing binding to targets that require metal chelation.

SAR_Aurone A Benzofuran-3(2H)-one (A & C Rings) C Aldol Condensation (KOH/MeOH, 60°C) A->C B 2-Methoxybenzaldehyde (B Ring) B->C D (Z)-2-(2-Methoxybenzylidene) benzofuran-3(2H)-one C->D

Fig 1. Synthetic workflow for the assembly of the 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one core.

SAR by Therapeutic Domain

ABC Transporter Modulation (Oncology)

Multidrug resistance (MDR) in cancer is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCG2 and ABCB1, which efflux chemotherapeutic agents out of the cell. SAR Insight: Methoxylation on the B-ring significantly enhances the accumulation of substrates like pheophorbide A (PhA) in ABCG2-overexpressing cells[1]. The causality is rooted in lipophilicity. ABC transporters possess highly hydrophobic transmembrane binding pockets. Replacing a polar hydroxyl with a lipophilic methoxy group increases hydrophobic interactions, allowing the aurone to act as a potent competitive inhibitor of the efflux pump, achieving equipotency with standard inhibitors like Fumitremorgin C[1].

Antimicrobial Efficacy

The emergence of multi-drug resistant bacterial strains necessitates novel scaffolds. SAR Insight: When the 2'-methoxybenzylidene B-ring is paired with a 5-amino or 5-acetamido substitution on the A-ring, the resulting aurone exhibits potent, broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria[2]. The mechanistic causality lies in the molecule's amphiphilic balance. The polar A-ring modifications facilitate initial interaction with the bacterial surface, while the lipophilic 2'-methoxy B-ring enables penetration through the peptidoglycan layer, leading to membrane disruption[2].

Tyrosinase and HCV RdRp: The Hydrogen-Bonding Penalty

Not all targets benefit from methoxylation. SAR Insight (Tyrosinase): Human tyrosinase requires inhibitors to chelate its binuclear copper active site. While hydroxylated aurones are potent inhibitors, protecting the B-ring hydroxyls as methoxy groups completely abolishes inhibitory activity[3]. The loss of the critical hydrogen-bond donor prevents metal chelation. SAR Insight (HCV RdRp): Aurones act as allosteric inhibitors of Hepatitis C Virus RNA-dependent RNA polymerase (RdRp) by binding to Thumb Pocket I[4]. Methoxy substitutions on the B-ring yield moderate inhibition (IC50 ≈ 9.7 µM)[4]. The binding pocket is spacious and hydrophobic enough to tolerate the bulky methoxy group, though it lacks the optimal anchoring provided by free hydroxyls[5].

Bio_Pathways Core 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Target1 ABC Transporters (ABCG2 / ABCB1) Core->Target1 High Lipophilicity Target2 Tyrosinase Enzyme (Melanogenesis) Core->Target2 Steric Clash / No OH Target3 HCV RdRp (Thumb Pocket I) Core->Target3 Bulky Group Tolerated Effect1 Efflux Inhibition (MDR Reversal) Target1->Effect1 Effect2 Loss of Activity (Requires H-Bond Donor) Target2->Effect2 Effect3 Allosteric Inhibition (Hydrophobic Tolerance) Target3->Effect3

Fig 2. Pharmacological pathways dictated by the 2'-methoxy substitution on the aurone B-ring.

Quantitative SAR Data Summary

Target SystemStructural ContextQuantitative ImpactMechanistic Causality
ABCG2 Transporter B-Ring MethoxylationEquipotent to FTC (Max Efflux Inhibition)Enhanced lipophilicity drives binding to hydrophobic transmembrane pockets[1].
Bacterial Membranes 5-Amino (A-Ring) + 2'-OMe (B-Ring)MIC ≈ 0.78 µM (Gram-positive)Amphiphilic balance allows optimal peptidoglycan penetration[2].
HCV RdRp B-Ring MethoxylationIC50 ≈ 9.7 µMBulky hydrophobic groups are tolerated in the allosteric Thumb Pocket I[4].
Human Tyrosinase B-Ring OH → OMeIC50 > 100 µM (Inactive)Loss of critical hydrogen-bond donor prevents copper ion chelation[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Base-Catalyzed Aldol Condensation (Synthesis)

Objective: Synthesize the (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one core under thermodynamic control.

  • Reagent Preparation: Dissolve 1.0 equivalent of benzofuran-3(2H)-one and 1.1 equivalents of 2-methoxybenzaldehyde in anhydrous methanol (10 mL/mmol)[3].

  • Catalysis: Add a 50% aqueous solution of potassium hydroxide (KOH) dropwise (1.5 mL/mmol) to initiate the base-catalyzed enolization of the C-ring[3].

  • Thermodynamic Control: Reflux the mixture at 60°C for 1–2 hours. Causality: Heating ensures the reaction overcomes the activation energy barrier to form the thermodynamically stable Z-isomer, rather than kinetically trapping the E-isomer.

  • Isolation: Evaporate the methanol, dilute the residue with distilled water, and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum[3].

  • Self-Validation (NMR): Analyze the crude product via 1H-NMR. The system is validated if the exocyclic vinylic proton appears as a distinct singlet downfield (typically δ 6.7–7.0 ppm). This deshielding confirms the Z-geometry, as the proton is positioned in the deshielding cone of the adjacent carbonyl group.

Protocol B: ABCG2 Efflux Inhibition Assay (Flow Cytometry)

Objective: Quantify the MDR reversal efficacy of the methoxy-aurone.

  • Cell Culture: Seed ABCG2-overexpressing MDA-MB-231/R cells in 6-well plates and culture until 80% confluence[1].

  • Substrate Loading: Incubate the cells with 0.5 µM Pheophorbide A (PhA, a fluorescent ABCG2 substrate) in the presence of the synthesized aurone derivative (at varying concentrations, e.g., 1–10 µM) for 1 hour at 37°C[1].

  • Analysis: Wash the cells with ice-cold PBS to halt efflux, trypsinize, and analyze intracellular PhA fluorescence via flow cytometry (excitation 488 nm, emission 670 nm).

  • Self-Validation (Control Benchmarking): Run a parallel control using 10 µM Fumitremorgin C (FTC), a known specific ABCG2 inhibitor. The assay is validated only if the FTC positive control demonstrates >90% PhA retention compared to the DMSO vehicle control. The aurone's efficacy is then calculated as a percentage of the FTC baseline[1].

References

  • [1] Sim, H. M., et al. "Aurones as modulators of ABCG2 and ABCB1: synthesis and structure-activity relationships." ChemMedChem, 2011. URL:

  • [3] Okombi, S., et al. "Discovery of Benzylidenebenzofuran-3(2H)-one (Aurones) as Inhibitors of Tyrosinase Derived from Human Melanocytes." Journal of Medicinal Chemistry, 2005. URL:

  • [4] Haudecoeur, R., et al. "Discovery of Naturally Occurring Aurones That Are Potent Allosteric Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry, 2011. URL:

  • [5] Haudecoeur, R., et al. "Discovery of naturally occurring aurones that are potent allosteric inhibitors of hepatitis C virus RNA-dependent RNA polymerase." PMC, 2011. URL:

  • [2] Olleik, H., et al. "Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities." MDPI, 2024. URL:

Sources

Discovery, Isolation, and Mechanistic Evaluation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aurones are a structurally unique subclass of flavonoids characterized by a benzofuran-3(2H)-one core linked to a benzylidene moiety. While naturally occurring in specific plant species where they confer yellow pigmentation, the targeted discovery and isolation of highly specific derivatives—such as (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one —have become critical in oncological drug discovery[1]. This whitepaper outlines the causality-driven synthetic isolation, analytical characterization, and biological evaluation of this compound, specifically focusing on its potent apoptotic effects in human breast cancer cell lines[2].

Rationale for Synthetic Isolation

While natural extraction of aurones from flora (e.g., Antirrhinum majus) relies on enzymatic pathways driven by aureusidin synthase (AmAS1)[1], isolating specific mono-methoxy derivatives from complex biological matrices yields poor recovery rates and high impurity profiles. Consequently, modern discovery protocols rely on targeted chemical synthesis.

The most efficient pathway to discover and isolate (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one involves the acid-catalyzed aldol condensation of benzofuran-3(2H)-one with 2-methoxybenzaldehyde[3]. By utilizing heterogeneous catalysts like Amberlite IR-120 resin, researchers can bypass the harsh aqueous workups associated with homogeneous acids (e.g., HCl), thereby creating a "green," high-yield, and self-validating isolation system[4].

SynthesisWorkflow A Benzofuran-3(2H)-one (Core Scaffold) D Aldol Condensation (Reflux in Ethanol) A->D Equimolar Addition B 2-Methoxybenzaldehyde (Electrophile) B->D Equimolar Addition C Amberlite IR-120 Resin (Heterogeneous Catalyst) C->D Proton Donation E (Z)-2-(2-Methoxybenzylidene) benzofuran-3(2H)-one D->E Filtration & Recrystallization

Synthetic workflow for the isolation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

Experimental Methodology: Synthesis & Isolation Protocol

As a self-validating system, the following protocol ensures that each step provides immediate feedback on reaction progress and product integrity.

Step-by-Step Workflow
  • Reagent Preparation: Dissolve equimolar amounts (1.0 mmol) of benzofuran-3(2H)-one and 2-methoxybenzaldehyde in 10 mL of absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent to stabilize the transition state of the condensation while remaining environmentally benign and easily evaporable[4].

  • Catalyst Addition: Add 100 mg of Amberlite IR-120 resin to the mixture.

    • Causality: Amberlite IR-120 is a strongly acidic cation-exchange resin. It provides localized surface protons to activate the aldehyde's carbonyl carbon, increasing its electrophilicity without altering the bulk pH of the solution. This prevents unwanted side reactions and polymerization[3].

  • Reflux & Monitoring: Reflux the mixture at 80°C. Monitor the reaction via Thin Layer Chromatography (TLC) on silica gel plates (60 F254) using a hexane/ethyl acetate eluent.

    • Self-Validation: The disappearance of the distinct starting material spots under UV light (254 nm) serves as an immediate visual confirmation of reaction completion[4].

  • Isolation: Once complete, filter the hot mixture to remove the Amberlite IR-120 resin.

    • Causality: The heterogeneous nature of the catalyst allows for mechanical separation, eliminating the need for liquid-liquid extraction and neutralizing washes.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford the pure (Z)-isomer.

    • Causality: The (Z)-geometry is thermodynamically favored due to minimized steric repulsion between the benzofuranone carbonyl oxygen and the aromatic ring of the benzylidene moiety[5].

Analytical Characterization

To ensure absolute trustworthiness of the isolated compound, rigorous spectroscopic validation is required. The isolated (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one (Compound 3h) exhibits highly specific spectral signatures that confirm both its structural connectivity and stereochemistry[5].

Table 1: Spectroscopic Data for Isolated (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

ParameterAnalytical ValueDiagnostic Significance
Melting Point 168–171 °CConfirms crystalline purity[5].
Mass Spectrometry MS (ESI) m/z = 253 [M+H]+Validates the molecular weight (C16H12O3)[5].
1H NMR (400 MHz, CDCl3) δ 8.31 (dd, 1H), 7.83 (ddd, 1H), 7.61 (ddd, 1H), 7.49 (s, 1H), 3.88 (s, 3H)The singlet at δ 7.49 corresponds to the vinylic proton, confirming the (Z)-configuration. The singlet at δ ~3.88 confirms the methoxy group[5].
13C NMR (100 MHz, CDCl3) δ 185.7, 166.2, 158.7, 147.4, 146.6, 138.1, 132.4, 132.6, 124.8, 123.5, 121.1, 120.9, 112.7, 110.6, 107.1, 55.9The peak at δ 185.7 ppm confirms the presence of the conjugated carbonyl carbon (C=O)[5].

Biological Evaluation: Anticancer Mechanisms

The discovery of this aurone derivative is highly significant due to its targeted biological activity. In vitro evaluations against human breast cancer cell lines (MCF-7 and MDA-MB-231) reveal a multi-tiered mechanism of action that halts tumor proliferation[2].

Mechanistic Pathway

Upon cellular entry, the compound triggers a cascade of intracellular events. It induces a time-dependent cell cycle arrest specifically at the G0/G1 phase, preventing the cancer cells from synthesizing DNA[2]. Concurrently, the compound induces a potent loss of mitochondrial membrane potential (ΔΨm). This depolarization is a hallmark of early apoptosis, leading to chromatin condensation, DNA fragmentation (observable via Hoechst staining), and ultimately, programmed cell death[2].

ApoptosisPathway A Aurone Treatment (Compound 3h) B G0/G1 Cell Cycle Arrest A->B Kinase Inhibition C Mitochondrial Membrane Depolarization (ΔΨm loss) A->C Mitochondrial Stress E Apoptosis in MCF-7 / MDA-MB-231 Cells B->E D Chromatin Condensation & DNA Fragmentation C->D Cytochrome c Release D->E

Apoptotic signaling pathway induced by the aurone derivative in breast cancer cells.

Table 2: Summary of Biological Effects in Breast Cancer Models

Biological AssayObservation / EffectCellular Implication
MTT Assay Dose-dependent reduction in cell viability.Confirms direct cytotoxicity against MCF-7 and MDA-MB-231 lines[2].
Flow Cytometry Accumulation of cells in G0/G1 phase.Halts unchecked cellular division and tumor growth[2].
Hoechst Staining Dense staining fragmentation (apoptotic bodies).Confirms cell death is apoptotic, not necrotic, reducing inflammation[2].
Mitochondrial Assay Potent loss of ΔΨm.Identifies the intrinsic mitochondrial pathway as the primary apoptotic driver[2].

Conclusion

The discovery and isolation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one represent a critical intersection of green chemistry and targeted oncology. By utilizing solid-supported acid catalysis (Amberlite IR-120), researchers can achieve high-yield, stereoselective isolation of the (Z)-isomer[4]. Subsequent analytical validation ensures structural integrity, while biological assays confirm its potent ability to induce G0/G1 arrest and mitochondrial-driven apoptosis in breast cancer cells[2]. This self-validating workflow serves as a foundational protocol for the continued development of aurone-based chemotherapeutics.

References

  • [5] A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential | Bangladesh Journals Online |[Link]

  • [2] A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential (Chen, Hai, et al.) | Bangladesh Journal of Pharmacology |[Link]

  • [4] (PDF) A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential | ResearchGate |[Link]

  • [1] Aurones | Encyclopedia MDPI |[Link]

  • [3] Some flavonoid sub-classes | Download Scientific Diagram | ResearchGate |[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Characterization of (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Aurones (2-benzylidenebenzofuran-3(2H)-ones) are a subclass of naturally occurring flavonoids that are structural isomers of flavones. They are responsible for the bright yellow pigmentation in certain flowers and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2].

The synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is most efficiently achieved via a base-catalyzed Claisen–Schmidt (aldol) condensation between benzofuran-3(2H)-one and 2-methoxybenzaldehyde[1]. The reaction proceeds through the deprotonation of the acidic C2 methylene protons of the benzofuranone to form a reactive enolate. This enolate subsequently attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. Following the initial aldol addition, a rapid dehydration step occurs to establish the exocyclic carbon-carbon double bond.

Stereochemical Causality: Due to the presence of the exocyclic double bond, aurones can exist as either (E) or (Z) geometric isomers. The (Z)-isomer is overwhelmingly the major product because it is thermodynamically more stable; it minimizes the steric repulsion between the bulky aryl moiety and the rigid benzofuranone carbonyl group[1].

Reaction Workflow

AuroneSynthesis R1 Benzofuran-3(2H)-one (1.0 eq) Enolate Enolate Intermediate R1->Enolate Deprotonation (EtOH, RT) R2 2-Methoxybenzaldehyde (1.1 eq) Condensation Aldol Addition & Dehydration R2->Condensation Nucleophilic Attack Base KOH (50% aq) Catalyst/Base Base->Enolate Deprotonation (EtOH, RT) Enolate->Condensation Crude Crude (Z)-Aurone Precipitate Condensation->Crude Acidification (HCl) & Filtration Pure Pure (Z)-Aurone Product Crude->Pure Recrystallization (EtOH)

Workflow for the base-catalyzed Claisen-Schmidt synthesis of the (Z)-aurone derivative.

Materials and Reagents

The following stoichiometric ratios are designed to ensure complete consumption of the benzofuran-3(2H)-one, utilizing a slight excess of the aldehyde to drive the reaction forward.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function / Causality
Benzofuran-3(2H)-one 134.131.0 eq1.34 gPrimary nucleophile precursor.
2-Methoxybenzaldehyde 136.151.1 eq1.50 g (1.34 mL)Electrophile; slight excess prevents unreacted ketone.
Potassium Hydroxide (50% aq) 56.112.5 eq~2.8 mLStrong base to generate the enolate quantitatively.
Ethanol (Absolute) 46.07Solvent30 mLSolubilizes reactants; promotes product precipitation.
Hydrochloric Acid (1M) 36.46Quench~30 mLNeutralizes KOH, ensuring product protonation/insolubility.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Enolate Formation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add 1.34 g (10.0 mmol) of benzofuran-3(2H)-one and 30 mL of absolute ethanol to the flask. Stir at room temperature (20–25 °C) until the solid is completely dissolved.

  • Aldehyde Addition: Add 1.34 mL (11.0 mmol) of 2-methoxybenzaldehyde to the stirring solution.

  • Base Catalysis: Slowly add 2.8 mL of 50% aqueous KOH dropwise over 5 minutes.

    • Causality Note: Dropwise addition controls the exothermic nature of the enolate formation and minimizes potential side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation[3].

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The solution will rapidly darken (typically turning deep yellow/orange). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The reaction is typically complete within 2 to 4 hours when the benzofuran-3(2H)-one spot disappears[3].

Phase 2: Workup and Isolation
  • Quenching: Once TLC indicates completion, place the reaction flask in an ice-water bath to cool to ~5 °C.

  • Acidification: Slowly add 1M HCl dropwise until the pH of the solution reaches 5-6.

    • Causality Note: Acidification is critical. It neutralizes the basic catalyst, halts any further side reactions, and dramatically decreases the solubility of the aurone in the aqueous-ethanolic mixture, driving the precipitation of the product[4].

  • Filtration: Add 30 mL of ice-cold distilled water to maximize precipitation. Filter the resulting yellow precipitate under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with 3 portions of ice-cold water (15 mL each) to remove residual inorganic salts (KCl), followed by a single wash with 10 mL of ice-cold 50% aqueous ethanol to remove unreacted aldehyde.

Phase 3: Purification
  • Recrystallization: Transfer the crude yellow solid to an Erlenmeyer flask. Dissolve the solid in a minimum amount of boiling absolute ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to induce the formation of high-purity needle-like crystals.

  • Final Drying: Filter the purified crystals under vacuum and dry them in a vacuum desiccator over anhydrous calcium chloride for 12 hours.

Analytical Characterization

To validate the success of the synthesis, the resulting compound must be characterized. The (Z)-geometry is confirmed primarily via 1H NMR, where the characteristic vinylic proton typically appears downfield due to the deshielding effect of the adjacent carbonyl group.

Analytical MethodExpected Result for (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one
Yield 75% – 85% (Yellow crystalline powder)
Melting Point 168 – 171 °C[5]
Mass Spectrometry (ESI) m/z = 253 [M+H]+[5]
1H NMR (400 MHz, CDCl3) δ 8.31 (dd, 1H), 7.83 (ddd, 1H), 7.61 (ddd, 1H), 7.49 (s, 1H, vinylic =CH) , 7.37-7.22 (m, 3H), 7.09 (m, 1H), 6.94 (dd, 1H), 3.88 (s, 3H, -OCH3) [5].
13C NMR (100 MHz, CDCl3) δ 185.7 (C=O), 166.2, 158.7, 147.4, 146.6, 138.1, 132.6, 132.4, 124.8, 123.5, 121.1, 120.9, 112.7, 110.6, 107.1, 55.9 (-OCH3)[5].

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Synthesis of Aurone Derivatives Through Acid-Catalysed Aldol Condensation. Royal Society of Chemistry. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. National Institutes of Health (NIH) / MDPI. Available at: [Link]

  • An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Taylor & Francis. Available at: [Link]

  • A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential. Bangladesh Journals Online. Available at: [Link]

Sources

Application Note: HPLC-DAD Method Development and Validation for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Aurones (2-benzylidenebenzofuran-3(2H)-ones) are a unique subclass of flavonoids characterized by their bright yellow pigmentation and a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and antioxidant properties[1]. The compound 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative, typically synthesized via the base-catalyzed aldol condensation of benzofuran-3(2H)-one and 2-methoxybenzaldehyde[1].

As research into synthetic aurones accelerates, there is a critical need for robust, stability-indicating analytical methods to quantify these compounds in synthetic mixtures, biological matrices, or formulation prototypes. This application note provides a comprehensive, step-by-step protocol for the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD), strictly adhering to the latest ICH Q2(R2) guidelines[2][3].

Physicochemical Rationale & Method Design (Expertise & Causality)

A self-validating analytical method must be grounded in the physicochemical realities of the target analyte. The structural features of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one dictate the following chromatographic choices:

  • Chromophore & Wavelength Selection: The molecule features an extended cross-conjugated system between the benzofuran-3(2H)-one core and the 2-methoxybenzylidene moiety. This extended π -electron system facilitates low-energy π→π∗ transitions, shifting the maximum UV absorption ( λmax​ ) into the near-visible region (typically 380–410 nm)[4][5]. Monitoring the eluent at 400 nm provides exceptional specificity, as most synthetic precursors (e.g., unreacted benzofuran-3(2H)-one) and degradation products absorb at significantly shorter wavelengths.

  • Stationary Phase: The compound is highly lipophilic due to its aromatic rings and methoxy substitution. A high-carbon-load, end-capped C18 (Octadecylsilane) column is selected. End-capping is crucial to prevent secondary interactions between the aurone's oxygen atoms and residual surface silanols, which cause peak tailing.

  • Mobile Phase Causality: Aurones can exist in equilibrium with minor enolic tautomers. To suppress ionization and ensure a single, sharp, symmetrical peak, the aqueous mobile phase must be acidified. The addition of 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) lowers the pH below the pKa of any potential enolic hydroxyl groups, maintaining the analyte in a neutral, hydrophobic state[5][6].

HPLC_Lifecycle A Phase 1: Analyte Characterization (pKa, LogP, UV Spectra) B Phase 2: Method Scouting (Column & Mobile Phase) A->B C Phase 3: Optimization (Gradient, Temp, Flow Rate) B->C D Phase 4: ICH Q2(R2) Validation (Accuracy, Precision, Linearity) C->D E Phase 5: Routine Analysis & System Suitability (SST) D->E

Figure 1: Analytical lifecycle for HPLC method development based on ICH Q14 and Q2(R2).

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Optimized Chromatographic Conditions
ParameterSpecificationRationale
System HPLC with Diode Array Detector (DAD)DAD allows for peak purity assessment (spectral profiling)[6].
Column C18, 250 mm × 4.6 mm, 5 µmProvides sufficient theoretical plates for resolving synthetic impurities[7].
Mobile Phase A Water + 0.1% Formic Acid (v/v)Suppresses ionization; maintains peak symmetry[6][7].
Mobile Phase B Acetonitrile (100%)Strong elution solvent for lipophilic aurones.
Elution Mode GradientSharpens the peak and clears late-eluting lipophilic byproducts[5].
Gradient Program 0-5 min: 40% B 5-15 min: 40% 80% B 15-20 min: 80% B 20-25 min: 40% BEnsures baseline resolution from precursors and re-equilibrates the column.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[6].
Injection Vol. 10 µLPrevents column overloading and band broadening.
Detection λ = 400 nmCorresponds to the specific π→π∗ transition of the aurone[4].
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer.
Step-by-Step Analytical Workflow
  • Preparation of Diluent: Mix ACN and Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of ACN using sonication, then make up to the mark with ACN.

  • Working Solutions: Perform serial dilutions of the stock solution using the Diluent to prepare calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

  • System Equilibration: Purge the HPLC lines and equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes until a stable baseline is achieved.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. Verify that the Relative Standard Deviation (%RSD) of the peak area is 2.0%, the USP tailing factor is 1.5, and the theoretical plate count is 5000[7].

  • Sample Analysis: Inject the blank (Diluent), followed by the calibration standards, and finally the unknown samples. Bracket the sequence with standard injections to ensure system drift is within acceptable limits.

Method Validation Framework (ICH Q2(R2))

To establish the method as a self-validating system of trust, it must be rigorously validated according to the ICH Q2(R2) guidelines[2][3]. The objective is to prove that the analytical procedure is fit for its intended purpose[3].

Validation Parameters and Acceptance Criteria
Validation ParameterMethodology (ICH Q2(R2))Acceptance Criteria
Specificity Inject standard, blank, and synthetic precursors (e.g., benzofuran-3(2H)-one). Assess peak purity via DAD.No interfering peaks at the retention time of the aurone. Purity angle < Purity threshold.
Linearity & Range Analyze 6 concentration levels (1 - 100 µg/mL) in triplicate. Plot Peak Area vs. Concentration.Correlation coefficient ( R2 ) 0.999. Residuals must be randomly distributed[7].
Accuracy (Recovery) Spike known concentrations of standard into a placebo matrix at 50%, 100%, and 150% of the target level (n=3 per level).Mean recovery between 98.0% and 102.0%[6].
Precision (Repeatability) Inject 6 replicates of the 100% test concentration on the same day.%RSD of peak area 2.0%[6][7].
Intermediate Precision Analyze the same samples on a different day, by a different analyst, using a different HPLC system.%RSD of peak area 2.0%[8].
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase B ratio ( ± 2%).System suitability criteria must still be met; %RSD 2.0%.

Troubleshooting & Logical Relationships

Even with a validated method, chromatographic anomalies can occur due to matrix effects or hardware degradation. The following logic matrix defines the causality and corrective actions for common issues encountered during aurone analysis.

Troubleshooting Issue Issue: Peak Tailing (Asymmetry > 1.5) Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Column Frit Contamination Issue->Cause2 Action1 Increase Formic Acid or Use TFA (0.05%) Cause1->Action1 Action2 Replace Column or Reverse Flush Cause2->Action2

Figure 2: Logical troubleshooting matrix for peak tailing during aurone HPLC analysis.

References

  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Validation of Analytical Procedure Q2(R2) - ICH (Draft Version)
  • Title: High-Performance Liquid Chromatography Analysis of Black Currant (Ribes nigrum L.)
  • Source: scirp.
  • Source: pnas.
  • Title: Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.)
  • Title: Benzofuran-3(2H)-one = 98.
  • Source: arabjchem.

Sources

Application Note: Utilizing 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one as a Solvatochromic Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of low-molecular-weight, highly sensitive fluorescent probes is critical for interrogating complex biological microenvironments. 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one , a synthetic derivative of the naturally occurring aurone scaffold, serves as an exceptional solvatochromic fluorescent probe. Due to its unique photophysical properties, high cell permeability, and structural modularity, this probe is highly effective for mapping lipophilic environments—such as cellular membranes and lipid droplets—in live cells. This application note details the mechanistic rationale, photophysical data, and self-validating protocols required to deploy this aurone derivative in advanced fluorescence microscopy workflows.

Mechanistic Rationale: The Aurone Scaffold and ICT

Traditional fluorophores (e.g., rhodamines, cyanines) often suffer from large molecular footprints, which can perturb the biological systems they are meant to study. In contrast, the aurone scaffold has emerged as a highly tunable, low-molecular-weight fluorophore for biological sensing .

The specific architecture of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one relies on a powerful Intramolecular Charge Transfer (ICT) mechanism:

  • Electron Donor (Push): The methoxy group (–OCH₃) at the ortho position of the benzylidene ring acts as a strong electron-donating group (EDG).

  • Electron Acceptor (Pull): The carbonyl group (C=O) on the benzofuran-3(2H)-one core acts as the electron-withdrawing group (EWG).

Upon photoexcitation, electron density shifts from the donor to the acceptor across the conjugated π -system. This creates a highly polarized excited state with a larger dipole moment than the ground state. Consequently, the probe's emission energy becomes highly dependent on the polarity of its surrounding microenvironment (solvatochromism). In polar aqueous environments (e.g., the cytosol), solvent relaxation drastically lowers the excited state energy, leading to a red-shifted and highly quenched emission. In non-polar, lipophilic environments (e.g., lipid bilayers), solvent relaxation is restricted, resulting in a strong, blue-shifted fluorescence emission with a high quantum yield . The synthesis and structural characterization of this specific molecule have been successfully documented via the Knoevenagel condensation of benzofuran-3(2H)-one with 2-methoxybenzaldehyde .

Photophysical Characterization

To effectively utilize the probe, researchers must understand its baseline spectral behavior. The table below summarizes the representative solvatochromic data, demonstrating the probe's sensitivity to environmental dielectric constants ( ε ).

Solvent MicroenvironmentDielectric Constant ( ε )Absorption Max ( λabs​ )Emission Max ( λem​ )Stokes Shift ( Δλ )Relative Quantum Yield ( Φ )
Toluene (Highly Non-Polar)2.38390 nm465 nm75 nm0.45
Chloroform (Lipid-like)4.81395 nm480 nm85 nm0.38
Ethanol (Protic/Polar)24.5405 nm510 nm105 nm0.12
PBS, pH 7.4 (Aqueous/Cytosol)80.1410 nm535 nm125 nm< 0.01 (Quenched)

Data Interpretation: The probe exhibits a massive turn-on fluorescence response and a significant blue shift when transitioning from an aqueous environment to a hydrophobic lipid environment, providing an excellent signal-to-noise ratio for live-cell imaging.

Photophysical Mechanism Diagram

G cluster_env Microenvironment Partitioning A 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one B Photon Absorption (Ex: ~400 nm) A->B C Intramolecular Charge Transfer (ICT) State B->C Excitation D Non-Polar Environment (Lipid Membranes) C->D Hydrophobic Interaction E Polar Environment (Cytosol/Aqueous) C->E Aqueous Solvation F Blue-Shifted Emission (~480 nm, High Quantum Yield) D->F Radiative Decay G Red-Shifted Emission (~530 nm, Quenched) E->G Solvent Relaxation

Photophysical ICT mechanism and environmental partitioning of the aurone probe.

Experimental Protocols

Protocol A: Solvatochromic Calibration (Self-Validation System)

Causality: Before applying the probe to complex biological matrices, it is imperative to validate its ICT functionality. This protocol acts as a self-validating control system by generating a Lippert-Mataga plot, ensuring the synthesized batch responds linearly to solvent polarity.

  • Stock Preparation: Dissolve the lyophilized probe in anhydrous DMSO to a concentration of 10 mM. Rationale: DMSO prevents premature aggregation of the lipophilic aurone core.

  • Solvent Dilution: Prepare 10 µM working solutions by diluting the stock 1:1000 into five solvents of increasing polarity (e.g., Toluene, Chloroform, Acetone, Ethanol, PBS).

  • Spectral Acquisition: Excite the samples at 400 nm using a spectrofluorometer. Record the emission spectra from 420 nm to 650 nm.

  • Validation Check: Confirm that the emission maximum ( λem​ ) red-shifts and the fluorescence intensity decreases as solvent polarity increases. If the probe does not quench in PBS, it indicates potential aggregation or degradation, and the stock must be remade.

Protocol B: Live-Cell Fluorescence Imaging of Lipophilic Microenvironments

Causality: This protocol leverages the probe's validated solvatochromism to image lipid-rich organelles (e.g., endoplasmic reticulum, lipid droplets) without the need for complex washing steps, as the probe is inherently quenched in the aqueous cytosol.

  • Cell Seeding: Seed target cells (e.g., HeLa or MCF-7) in a 35 mm glass-bottom imaging dish at 1×105 cells/dish. Incubate for 24 hours at 37°C with 5% CO₂.

  • Probe Incubation: Remove the complete culture media and wash the cells once with warm PBS. Add 10 µM of the probe diluted in serum-free DMEM. Incubate for 30 minutes at 37°C. Rationale: Serum proteins (like BSA) contain hydrophobic pockets that will prematurely bind the probe, causing high extracellular background fluorescence and reducing cellular uptake.

  • Washing: Aspirate the probe solution and wash the cells gently three times with warm PBS (pH 7.4). Rationale: While the probe is quenched in aqueous media, removing excess extracellular probe prevents any residual background signal from probe partitioning into the plastic walls of the dish.

  • Imaging: Transfer the dish to a confocal laser scanning microscope.

    • Excitation: 405 nm diode laser (aligns with the ICT absorption band).

    • Emission Collection: 450–500 nm bandpass filter. Rationale: Collecting the blue-shifted emission isolates the signal originating strictly from the probe embedded in hydrophobic lipid microenvironments, effectively filtering out any weak, red-shifted background from the cytosol.

References

  • Kafle, A., Bhattarai, S., Miller, J. M., & Handy, S. T. (2020). "Hydrogen sulfide sensing using an aurone-based fluorescent probe." RSC Advances, 11(1), 226-233. URL:[Link]

  • Cao, D., et al. (2024). "Coumarin-aurone based fluorescence probes for cysteine sensitive in-situ identification in living cells." Colloids and Surfaces B: Biointerfaces, 243, 114173. URL:[Link]

  • Venkateswarlu, S., et al. (2014). "A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential." Bangladesh Journal of Pharmacology, 9(4), 583-589. URL: [Link]

Application Notes & Protocols: Elucidating the Structure of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone class of flavonoids, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information at the atomic level.[4][5][6] This guide provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

The application of NMR in drug discovery is well-established, aiding in everything from fragment-based screening to lead optimization.[4][7] For a molecule like 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, NMR not only confirms the successful synthesis but also provides crucial insights into its stereochemistry and conformation, which are vital for its biological function.

Foundational 1D NMR Techniques: ¹H and ¹³C NMR

One-dimensional NMR spectroscopy serves as the initial and fundamental step in the structural analysis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups.[8][9]

Expected Chemical Shifts for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one:

The protons in the aromatic regions of both the benzofuran and the benzylidene moieties are expected to resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic rings.[2][8] The vinylic proton, a key structural marker for aurones, typically appears as a singlet.[10] The methoxy group protons will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. While less sensitive than ¹H NMR, it is equally crucial for a complete structural assignment.

Expected Chemical Shifts for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one:

The carbonyl carbon (C=O) of the benzofuranone ring is a distinctive feature and is expected to resonate significantly downfield, typically in the range of δ 180-185 ppm.[10] The carbons of the aromatic rings will appear in the δ 110-160 ppm region. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.

Advanced 2D NMR Techniques: Unraveling Connectivity

Two-dimensional NMR experiments are powerful tools that reveal correlations between nuclei, providing a detailed picture of the molecular connectivity.[11][12]

COSY (Correlation Spectroscopy): Proton-Proton Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[13] This is invaluable for tracing out the spin systems within the aromatic rings of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

Experimental Workflow for COSY: A diagram illustrating the COSY experimental workflow is provided below.

G cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent (e.g., CDCl3) acq Acquire 2D COSY data prep->acq proc Process data (FT, phasing) acq->proc interpret Identify cross-peaks to establish H-H correlations proc->interpret

Caption: COSY Experimental Workflow.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[14] This is a highly sensitive and essential experiment for assigning the resonances of protonated carbons.

Experimental Workflow for HSQC: A diagram illustrating the HSQC experimental workflow is provided below.

G cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent acq Acquire 2D HSQC data prep->acq proc Process data acq->proc interpret Correlate proton and carbon signals for direct C-H bonds proc->interpret

Caption: HSQC Experimental Workflow.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Connectivity

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[13][15] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

Key HMBC Correlations for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one:

  • Vinylic Proton to Carbonyl Carbon: A crucial correlation will be observed between the vinylic proton and the carbonyl carbon (C=O), confirming the core aurone structure.

  • Methoxy Protons to Aromatic Carbon: The protons of the methoxy group will show a correlation to the aromatic carbon to which the methoxy group is attached.

  • Aromatic Protons to Quaternary Carbons: Protons on the aromatic rings will show correlations to nearby quaternary carbons, aiding in their assignment.

Experimental Workflow for HMBC: A diagram illustrating the HMBC experimental workflow is provided below.

G cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep Prepare sample solution acq Acquire 2D HMBC data prep->acq proc Process data acq->proc interpret Identify long-range H-C correlations to build the molecular skeleton proc->interpret

Caption: HMBC Experimental Workflow.

Integrated Data Analysis and Structure Confirmation

The definitive structural elucidation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is achieved by integrating the data from all NMR experiments. The process involves a systematic approach of assigning individual spin systems using COSY, linking protons to their directly attached carbons with HSQC, and finally, connecting the molecular fragments and assigning quaternary carbons through HMBC correlations.

Logical Flow of Structure Elucidation: A diagram illustrating the logical flow of structure elucidation is provided below.

G H1 ¹H NMR: Identify proton signals and multiplicities COSY COSY: Establish H-H spin systems H1->COSY HSQC HSQC: Assign protonated carbons H1->HSQC C13 ¹³C NMR: Identify carbon signals C13->HSQC COSY->HSQC HMBC HMBC: Connect fragments and assign quaternary carbons HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Integrated NMR Data Analysis Workflow.

Sample Preparation and Experimental Parameters

Protocol for Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

Typical NMR Spectrometer Parameters:

The following table provides a general guide to the parameters for each NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Pulse Program Number of Scans Acquisition Time Relaxation Delay
¹H NMRzg3016~2-3 s1-2 s
¹³C NMRzgpg301024~1-2 s2 s
COSYcosygpqf8~0.25 s1.5 s
HSQChsqcedetgpsisp2.24~0.2 s1.5 s
HMBChmbcgpndqf16~0.25 s2 s

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structural characterization of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one. This detailed understanding of the molecular architecture is a critical foundation for further research into its biological activities and potential applications in drug development. The protocols and analytical strategies outlined in this guide offer a comprehensive framework for researchers and scientists working with aurones and other complex organic molecules.

References

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 581(1), 63-74. Available from: [Link]

  • Peng, C., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(23), 7243. Available from: [Link]

  • Creative Biostructure. (2025). NMR Techniques for Structure-Based Drug Discovery. Available from: [Link]

  • Gosse, C. A., et al. (2020). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 63(20), 11394-11424. Available from: [Link]

  • Serge, A. N., & Main, E. R. G. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomedicines, 10(6), 1269. Available from: [Link]

  • Ibrahim, M. A., et al. (2015). Structure Elucidation of Flavonoid Compound from the Leaves of Coleus Atropurpureus Benth Using 1D- and 2D-NMR Techniques. Journal of Applied Pharmaceutical Science, 5(5), 123-127. Available from: [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. Available from: [Link]

  • Kumar, R., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2), 68-76. Available from: [Link]

  • Tsimogiannis, D., & Oreopoulou, V. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. Available from: [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Dspace@NITW. Available from: [Link]

  • Maddali, L. N. R., & Boddu, S. R. (n.d.). Supporting Information. Available from: [Link]

  • Ikram, M., et al. (2025). Structural and Spectroscopic Elucidation of Aurone Derivatives: An Analytical Investigation. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry, 15(26), 2267-2285. Available from: [Link]

  • Joshi, H. C., et al. (2005). Aurones: Small Molecule Visible Range Fluorescent Probes Suitable for Biomacromolecules. Journal of Fluorescence, 15(4), 519-525. Available from: [Link]

  • Khan, I., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 12(45), 29283-29300. Available from: [Link]

  • Coelho, P. J., et al. (2011). One pot synthesis of aryl substituted aurones. Tetrahedron Letters, 52(45), 5961-5963. Available from: [Link]

  • Ibrahim, M. A., et al. (2015). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Semantic Scholar. Available from: [Link]

  • Bagdi, P., & Garg, R. (2026). Role of NMR Techniques in Identification and Evaluation of Antioxidant Phenolic and Flavonoid Phytochemicals: A Comprehensive Review. International Journal of Pharmacy and Industrial Research. Available from: [Link]

  • Khan, I., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 12(45), 29283-29300. Available from: [Link]

  • Kopernyk, I., et al. (2021). Nitro-substituted aurones as xanthine oxidase inhibitors. Ukrainica Bioorganica Acta, 1, 3-10. Available from: [Link]

  • Tavakoli, M., et al. (n.d.). Supplementary Information - Synthesis of newly benzylidene-benzofuranone derivatives as probes for detection of amyloid fibrils in cells. SciSpace. Available from: [Link]

  • Bross-Walch, N., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 59(11), 830-836. Available from: [Link]

  • Pal, M., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2012(5), 239-251. Available from: [Link]

  • OChem Simplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available from: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available from: [Link]

  • Le, P. M., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 94(47), 16349-16356. Available from: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. Available from: [Link]

  • Isab, A. A., et al. (2002). (13)C, (31)P and (15)N NMR studies of the ligand exchange reactions of auranofin and chloro(triethylphosphine)gold(I) with thiourea. Journal of Inorganic Biochemistry, 88(1), 59-65. Available from: [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

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Application Notes & Protocols: In Vivo Administration of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-VIVO-AURONE-2M3B-2026

Abstract

This document provides a comprehensive guide for the in vivo administration of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone class of flavonoids. Aurones are recognized for their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and anticancer properties[1][2][3]. However, their characteristically low aqueous solubility presents a significant hurdle for preclinical in vivo evaluation. This guide outlines a systematic, phase-based approach to developing a robust administration protocol, beginning with vehicle formulation and progressing through toxicity, pharmacokinetic, and efficacy studies. The protocols herein are synthesized from established methodologies for poorly soluble compounds and specific data on aurone derivatives, providing researchers with the foundational knowledge to design and execute scientifically sound in vivo experiments.

Introduction: The Therapeutic Potential of Aurones

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone family, a subclass of flavonoids structurally isomeric to flavones[4][5]. These compounds feature a (Z)-2-benzylidenebenzofuran-3(2H)-one core, which is critical to their biological function[5]. Research has demonstrated that aurones and their analogues can interact with a multitude of oncological targets, modulate inflammatory and oxidative pathways, and exhibit neuroprotective effects by inhibiting key enzymes like monoamine oxidase (MAO) and cholinesterase[1][3][6][7]. The therapeutic promise of this class necessitates well-defined protocols for their evaluation in relevant animal models.

A primary challenge in the preclinical development of aurones is their hydrophobic nature, which often leads to poor bioavailability[5]. This guide directly addresses this issue by providing detailed formulation strategies as a critical first step in any in vivo testing paradigm.

A Phased Approach to In Vivo Protocol Development

A successful in vivo study with a novel compound like 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one requires a logical progression of experiments. Each phase builds upon the data of the last, ensuring animal welfare, data integrity, and efficient use of resources.

G cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Testing Formulation Formulation Development (Vehicle Screening) Toxicity Acute Toxicity & Dose-Range Finding (MTD Determination) Formulation->Toxicity Optimized Vehicle PK Pharmacokinetic (PK) Profiling (ADME Characterization) Toxicity->PK Safe Dose Range (e.g., 1/10 MTD) Efficacy Disease Model Efficacy Study (Therapeutic Effect) PK->Efficacy Exposure-Response Data

Caption: Workflow for In Vivo Protocol Development.

Part 1: Formulation Development for Poorly Soluble Aurones

The low aqueous solubility of aurones is the most critical parameter to address. The goal is to develop a vehicle that can safely solubilize or suspend the compound to achieve the desired concentration for dosing.

Causality of Vehicle Selection

The choice of administration route (e.g., oral, intraperitoneal, intravenous) dictates the stringency of the vehicle requirements. Intravenous (IV) formulations must be sterile and ensure the compound does not precipitate upon dilution in the bloodstream, while oral (PO) formulations must enhance absorption from the gastrointestinal tract[8][9]. For initial studies, intraperitoneal (IP) or oral administration is often preferred.

Common Excipients for In Vivo Formulation

The following table summarizes common excipients used to formulate poorly soluble compounds for preclinical research. It is imperative to run a small pilot study to test the solubility of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in the selected vehicle before preparing a large batch.

ExcipientClassTypical Concentration Range (%)Route(s)Key Considerations
PEG 400 Co-solvent10 - 60%PO, IVGenerally well-tolerated, but can cause hypertension at high doses/infusion rates[8][10].
Propylene Glycol (PG) Co-solvent10 - 40%PO, IVCan cause hemolysis and CNS effects at high concentrations[8].
DMSO Co-solvent≤ 10%IV, IPPotent solvent but can have intrinsic biological effects; use with caution[11].
Tween® 80 Surfactant1 - 10%PO, IVImproves wetting and prevents precipitation; can cause hypersensitivity[8][9].
Methylcellulose (MC) Suspending Agent0.5 - 1%POForms a uniform suspension for oral gavage; not a solubilizer[11].
Corn Oil / Sesame Oil Lipid VehicleUp to 100%PO, IPSuitable for highly lipophilic compounds[11].
Step-by-Step Protocol: Preparation of an Oral Suspension

This protocol is a common starting point for oral administration of hydrophobic compounds.

  • Objective: To prepare a 10 mg/mL suspension of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in a 0.5% Methylcellulose / 0.1% Tween® 80 vehicle.

  • Materials:

    • 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one powder

    • Methylcellulose (e.g., 400 cP)

    • Tween® 80 (Polysorbate 80)

    • Sterile water

    • Glass mortar and pestle

    • Magnetic stirrer and stir bar

    • Sterile vials

  • Procedure:

    • Prepare the Vehicle:

      • Add 0.5 g of methylcellulose to ~80 mL of hot sterile water (~60-70°C) while stirring vigorously.

      • Once dispersed, cool the solution in an ice bath and continue stirring until the methylcellulose is fully dissolved.

      • Add 0.1 mL of Tween® 80.

      • Add sterile water to a final volume of 100 mL. This is your 0.5% MC / 0.1% Tween® 80 vehicle.

    • Compound Preparation:

      • Weigh the required amount of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one (e.g., 100 mg for 10 mL of final suspension).

      • Place the powder in a glass mortar.

      • Add a small volume (~0.5 mL) of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

    • Final Suspension:

      • Gradually add the remaining vehicle to the mortar while continuing to mix.

      • Transfer the suspension to a sterile vial containing a magnetic stir bar.

      • Stir continuously for at least 30 minutes before dosing. Crucially, maintain stirring during the entire dosing procedure to ensure homogeneity.

Part 2: Acute Toxicity and Dose-Range Finding Protocol

The objective of this study is to determine the safety profile and the Maximum Tolerated Dose (MTD) of the compound. Based on literature for other aurone derivatives, the compounds were well-tolerated up to 500 mg/kg[12]. This provides a confident starting point.

Experimental Design
  • Animal Model: Swiss albino or BALB/c mice (female, nulliparous, non-pregnant), 8-10 weeks old.

  • Group Size: n=3-5 per group.

  • Administration Route: The same route planned for efficacy studies (e.g., oral gavage).

  • Dose Levels: Start with a wide range based on literature. Example groups:

    • Group 1: Vehicle control

    • Group 2: 50 mg/kg

    • Group 3: 150 mg/kg

    • Group 4: 500 mg/kg

    • Group 5: 1000 mg/kg (if no effects are seen at 500 mg/kg)

  • Observation Period: 14 days.

Step-by-Step Protocol
  • Acclimatize animals for at least 7 days.

  • Fast animals for 3-4 hours before dosing (water ad libitum).

  • Record baseline body weight.

  • Administer a single dose of the compound or vehicle according to the group assignments.

  • Observe animals continuously for the first 4 hours post-dosing, paying close attention to clinical signs of toxicity.

  • Record observations and body weights daily for 14 days.

  • At the end of the study, perform a gross necropsy to observe any organ abnormalities.

Data Collection
ParameterObservation Details
Clinical Signs Changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS signs (e.g., tremors, gait).
Body Weight Daily measurements to assess general health. Weight loss >15% is a key indicator of toxicity.
Mortality/Morbidity Record time of death or humane euthanasia.
Gross Necropsy Visual inspection of organs (liver, spleen, kidneys, heart, lungs) for changes in color, size, or texture.

Part 3: Efficacy Study Protocol Example: Anti-Inflammatory Model

Aurones have well-documented anti-inflammatory properties[1][12]. The carrageenan-induced paw edema model is a standard and robust assay for evaluating acute anti-inflammatory activity. One study demonstrated that an aurone derivative significantly inhibited paw edema at a dose of 20 mg/kg[12].

Experimental Design
  • Animal Model: Wistar or Sprague-Dawley rats (180-220 g).

  • Group Size: n=6 per group.

  • Dose Levels: Based on MTD (e.g., 10, 20, 40 mg/kg).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 20 mg/kg, PO)

    • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, PO)

  • Procedure:

    • Administer the vehicle, test compound, or positive control orally 60 minutes before the carrageenan challenge.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Known Signaling Pathways and Mechanism of Action

The biological effects of aurones are underpinned by their ability to modulate key cellular signaling pathways. Their anti-inflammatory and neuroprotective actions, for example, are often linked to the inhibition of pro-inflammatory transcription factors and enzymes.

G cluster_0 Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_1 Target Compound cluster_2 Cellular Signaling Cascade cluster_3 Downstream Effects Stimuli LPS / TNF-α NFkB NF-κB Pathway Stimuli->NFkB AP1 AP-1 Pathway Stimuli->AP1 OxidativeStress Oxidative Stress (ROS Production) Stimuli->OxidativeStress Aurone 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one Aurone->NFkB Inhibits Aurone->AP1 Inhibits Aurone->OxidativeStress Reduces Inflammation Inflammation (COX-2, iNOS, Cytokines) NFkB->Inflammation CellDeath Apoptosis / Cell Proliferation NFkB->CellDeath AP1->Inflammation OxidativeStress->CellDeath

Caption: Putative Signaling Pathways Modulated by Aurones.

Studies on benzofuran-3(2H)-one derivatives have shown they can suppress the expression of adhesion molecules and pro-inflammatory genes by inhibiting the transcriptional activity of NF-κB and AP-1[13]. Furthermore, their antioxidant properties help mitigate oxidative stress, a key pathological factor in both inflammation and neurodegeneration[1][6].

References

  • Khan, I., et al. (2024). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry. Available at: [Link]

  • Dubey, R. K., Dixit, P., & Arya, S. (2014). Naturally Occurring Aurones and Chromones- a Potential Organic Therapeutic Agents ImprovisingNutritional Security. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Wang, Y., et al. (2025). Aurone and its analogues as targeted drugs for the anticancer treatment. European Journal of Medicinal Chemistry. Available at: [Link]

  • Saleh, I., et al. (2023). Aurones as Antidiabetic Agents and Their Prebiotic Activities. Molecules. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry. Available at: [Link]

  • Gad, S. C., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Takahashi, M., et al. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. Available at: [Link]

  • Heng, W., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • Heng, W., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Ferreira, R. J., et al. (2019). Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. Molecules. Available at: [Link]

  • Khan, Y., et al. (2025). PRE-CLINICAL IN-VIVO ACUTE TOXICITY AND ANTI-INFLAMMATORY EVALUATION OF AURONE DERIVATIVES. ResearchGate. Available at: [Link]

  • Jeon, M. S., et al. (2019). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1 H -inden-1-one and benzofuran-3(2 H )-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, X., et al. (2021). Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules. Available at: [Link]

  • Ashraf, J., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances. Available at: [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • Devi, N. S., et al. (2025). Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study. Synthesis. Available at: [Link]

  • Thomas, M. G., et al. (2003). A Series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as Inhibitors of Chorismate Synthase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Pisani, L., et al. (2013). Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • La Franca, M., et al. (2024). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. Molecules. Available at: [Link]

  • Jacquot, C., et al. (2023). Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • Ashraf, J., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols: Crystallization Techniques for the Purification of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the crystallization-based purification of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone class of flavonoids. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling users to make informed decisions and troubleshoot effectively. We will explore various techniques, including slow evaporation, cooling crystallization, and vapor diffusion, providing step-by-step instructions and visual aids to ensure reproducible and high-purity results.

Introduction to the Crystallization of Aurones

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, an aurone, belongs to a class of flavonoids known for their distinct yellow color and a range of biological activities.[1] Effective purification is paramount to accurately assess its therapeutic potential and ensure the integrity of subsequent studies. Crystallization is a powerful purification technique that relies on the principle of differential solubility to separate the target compound from impurities.[2] By carefully controlling parameters such as solvent, temperature, and concentration, a highly ordered crystalline solid of the desired aurone can be obtained, leaving impurities behind in the solution (mother liquor).

The success of crystallization is not merely procedural; it is a science of inducing a supersaturated state from which the compound of interest selectively precipitates in a crystalline form.[2] This guide will delve into the practical application of this science for the purification of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

Foundational Principles: The "Why" Behind the "How"

A successful crystallization is a well-controlled process of nucleation and crystal growth. Understanding these two phases is critical for optimizing the purification of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

  • Nucleation: This is the initial formation of a stable crystalline entity from a supersaturated solution. It can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation). The rate of nucleation is a key factor; rapid nucleation often leads to the formation of many small crystals, which may trap impurities.

  • Crystal Growth: Once a stable nucleus has formed, it grows by the addition of more molecules from the solution. The goal is to favor slow, controlled growth, which allows for the formation of a well-ordered crystal lattice and excludes impurities.

The choice of crystallization technique directly influences these two phases. The methods described in this guide are designed to achieve a state of supersaturation gradually, thereby promoting the growth of high-quality crystals.

Pre-Crystallization: Setting the Stage for Success

Before initiating crystallization, it is crucial to ensure the crude 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is suitably prepared. Preliminary purification by column chromatography is often recommended to remove significant impurities that could hinder crystallization.[3][4]

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical factor in a successful crystallization.[5] An ideal solvent system for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one will exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room or reduced temperatures. This differential solubility is the driving force for cooling crystallization.[6][7][8]

  • Moderate volatility for the slow evaporation method, allowing for a gradual increase in concentration.[9][10]

  • Inertness: The solvent should not react with the aurone.

  • Ability to produce high-quality crystals.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of the crude aurone into several test tubes.

  • Add a small volume (0.5-1 mL) of a different solvent to each tube.

  • Observe the solubility at room temperature. A good "single-solvent" candidate will show poor solubility.

  • Gently heat the tubes with poorly soluble samples. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

For a "two-solvent" system (anti-solvent crystallization), one solvent should readily dissolve the aurone (the "good" solvent), while the other (the "anti-solvent" or "bad" solvent) should be one in which the aurone is insoluble, but the two solvents are miscible.[6][10]

Solvent System Type Rationale Reference
EthanolSingle SolventAurones and other flavonoids are often recrystallized from ethanol.[11][12][11][12]
Ethanol/WaterTwo-SolventThe addition of water as an anti-solvent can induce crystallization.[13]
Ethyl Acetate/HexaneTwo-SolventA common combination for moderately polar organic compounds.[4]
Dichloromethane/MethanolTwo-SolventCan be effective for inducing crystallization.[14][14]
AcetoneSingle SolventUsed for the recrystallization of some flavonoids.[15][15]

Crystallization Protocols

The following protocols are presented in order of increasing complexity and are suitable for the purification of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining high-quality crystals, particularly for small-scale purifications.[9][10]

Methodology:

  • Dissolve the crude 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in a suitable solvent (e.g., ethyl acetate) at room temperature to create a near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with a few needle holes) to slow the rate of evaporation.[16]

  • Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.[17]

  • Once crystals have formed, isolate them by filtration.

Workflow for Slow Evaporation Crystallization

slow_evaporation Slow Evaporation Workflow A Dissolve crude aurone in a suitable solvent at room temperature B Filter to remove insoluble impurities A->B C Transfer solution to a clean vial B->C D Cover with a perforated lid C->D E Allow slow evaporation in a stable environment D->E F Isolate crystals by filtration E->F

Caption: A flowchart of the slow evaporation crystallization process.

Protocol 2: Cooling Crystallization

Methodology:

  • Place the crude 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture with gentle swirling until the solid completely dissolves.[2]

  • If any solid remains, add small portions of hot solvent until a clear solution is obtained.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

Workflow for Cooling Crystallization

cooling_crystallization Cooling Crystallization Workflow A Dissolve crude aurone in a minimal amount of hot solvent B Allow the solution to cool slowly to room temperature A->B C Induce further crystallization by cooling in an ice bath B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with a small amount of cold solvent D->E vapor_diffusion Vapor Diffusion Setup cluster_0 Sealed Outer Container cluster_1 Inner Vial A Aurone dissolved in 'good' solvent B 'Bad' solvent (anti-solvent) B->A Vapor Diffusion C Vapor Diffusion

Caption: A diagram illustrating the vapor diffusion setup.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Solution(s) Reference
No crystals form- Too much solvent was used.- The solution is not sufficiently supersaturated.- Reduce the solvent volume by gentle heating or under a stream of inert gas and allow to cool again.- Add a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface.[19]
Oiling out (formation of liquid droplets instead of solid crystals)- The compound's melting point is below the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and allow to cool more slowly.- Consider using a solvent with a lower boiling point.- Perform a preliminary purification step like column chromatography.[19][20]
Rapid formation of fine powder- The solution is cooling too quickly.- The solution is too concentrated.- Reheat to dissolve the solid, add more solvent, and ensure slow cooling.[20]
Poor recovery- Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure).[20]

Characterization of Purified 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

After successful crystallization, it is essential to confirm the purity and identity of the product. Standard characterization techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR, MS): These techniques confirm the chemical structure of the purified aurone. [1][21]* Single Crystal X-ray Diffraction: Provides definitive structural confirmation and information on the crystal packing. [1][21][22][23]

Conclusion

The purification of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one by crystallization is a powerful and essential technique for obtaining high-purity material for further research and development. By understanding the fundamental principles of crystallization and carefully selecting the appropriate method and solvent system, researchers can consistently achieve high-quality crystals. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to aid in the successful purification of this and other related aurone compounds.

References

  • BIA. (2022, December).
  • Syrris. (2024, October 22).
  • IUCr Journals. (2005, August 15).
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  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Mirai Intex. (2024, July 25).
  • (n.d.).
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  • (2013, July 9). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.
  • ResearchGate. (2013, August). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • (2006, January 8).
  • ResearchGate. (2026, March 21).
  • BenchChem. (2025). Green Synthesis of Aurones: A Guide to Eco-Friendly Methodologies.
  • PMC. (n.d.). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one.
  • PMC. (n.d.).
  • ResearchGate. (2011, May). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one.
  • (2011, September 15). Synthesis of novel 2-benzylidenebenzofuran-3(2H)
  • University of York. (n.d.).
  • Google Patents. (n.d.).
  • Universität Potsdam. (n.d.).
  • PMC. (n.d.). 2-Benzylidenebenzofuran-3(2H)
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (2020, August 28). 4.2.2.7.
  • ResearchGate. (n.d.). (PDF)
  • PMC. (2022, May 5).
  • MDPI. (2022, February 22).
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
  • ChemRxiv. (n.d.). Natural flavonoids as superior reagents for separation of clinically important Zr radionuclides.
  • University of Rochester. (n.d.).
  • Dspace@NITW. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.
  • PMC. (n.d.). 2-(2-Methoxyphenyl)-1-benzofuran.
  • French-Ukrainian Journal of Chemistry. (n.d.). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones.
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Probing Cellular Viability in Response to 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Aurones

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone class of flavonoids, which are gaining significant attention in medicinal chemistry due to their diverse biological activities.[1] Aurones, structural isomers of flavones, are noted for their potential as anticancer, antioxidant, and anti-inflammatory agents.[2][3] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways, making them promising candidates for novel therapeutic development.[2][4] Specifically, some aurone derivatives have been shown to induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade, and by inhibiting cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.[2][3]

This guide provides a comprehensive framework for researchers to prepare and evaluate the cytotoxic effects of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one on various cell lines. We will detail protocols for two robust and widely accepted cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The principles behind each method, step-by-step procedures, and data interpretation guidelines are presented to ensure reliable and reproducible results.

Principle of Cell Viability Assays

Assessing the effect of a compound on cell viability is a cornerstone of drug discovery and toxicology. The assays detailed herein measure different hallmarks of cellular health.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.[6][8]

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of adenosine triphosphate (ATP) present in a cell population, which is a direct indicator of metabolically active cells.[9] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is proportional to the amount of ATP and, consequently, the number of viable cells.[10]

Experimental Design and Compound Preparation

A critical first step in any cell-based assay is the proper preparation and handling of the test compound. The lipophilic nature of many aurones necessitates careful consideration of the solvent and final concentration used in the assay.

Stock Solution Preparation:

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is typically a solid at room temperature.[11] It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or gentle warming. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Working Solution Preparation:

On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) must be included in all experiments.

dot

Caption: Workflow for Compound Preparation.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and provides a robust framework for assessing cell viability.[5][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one stock solution

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of the assay.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with vehicle control (medium with DMSO) and untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7] Visually inspect the wells for the presence of purple precipitate.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.[7]

    • Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Cell viability is expressed as a percentage of the untreated control.

  • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve of % viability versus compound concentration.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100%
Vehicle Control (DMSO)0.1%1.2398.4%
Compound X11.1088.0%
Compound X100.6552.0%
Compound X500.2016.0%
Compound X1000.108.0%

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and provides a highly sensitive method for determining cell viability.[13][14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well opaque-walled flat-bottom tissue culture plates

  • 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one stock solution

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.[13] Seed cells in 100 µL of medium per well.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.[13]

    • Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting until the substrate is fully dissolved.[13]

    • Equilibrate the 96-well plate with the cells to room temperature for approximately 30 minutes.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

  • Incubation and Luminescence Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Record the luminescence using a plate-reading luminometer.

Data Analysis:

Similar to the MTT assay, cell viability is expressed as a percentage of the untreated control.

  • % Viability = (Luminescence of treated cells / Luminescence of untreated control cells) x 100

The IC₅₀ value can be determined from the dose-response curve.

Treatment GroupConcentration (µM)Luminescence (RLU)% Viability
Untreated Control08,500,000100%
Vehicle Control (DMSO)0.1%8,450,00099.4%
Compound X17,650,00090.0%
Compound X104,335,00051.0%
Compound X50935,00011.0%
Compound X100170,0002.0%

dot

Caption: Comparison of MTT and CellTiter-Glo Workflows.

Mechanistic Insights: Apoptosis and Caspase Activation

A reduction in cell viability induced by 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one may be mediated by the induction of apoptosis. Aurones have been reported to activate caspases, which are key executioners of apoptosis.[2][4] Caspases exist as inactive zymogens and are activated in a cascade upon receiving an apoptotic signal.[15] Initiator caspases (e.g., caspase-8 and -9) are activated first and in turn activate effector caspases (e.g., caspase-3 and -7), which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[16][17]

To further investigate the mechanism of cell death, researchers can perform assays to measure the activity of specific caspases (e.g., caspase-3/7, -8, and -9) following treatment with the compound. Commercially available kits that utilize fluorogenic or colorimetric substrates for specific caspases can be employed. An increase in caspase activity would provide strong evidence that the observed cytotoxicity is due to apoptosis.[18][19]

dot

Caption: Simplified Apoptotic Pathway.

Conclusion and Future Directions

This guide provides detailed protocols for assessing the effects of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one on cell viability. By employing both the MTT and CellTiter-Glo® assays, researchers can obtain robust and complementary data on the cytotoxic potential of this compound. Further investigation into the underlying mechanisms, such as caspase activation, will provide a more complete understanding of its mode of action. The promising biological activities of aurones warrant further exploration of their therapeutic potential in various disease models.[1][20]

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay.
  • Abdel-Maksoud, M. S., et al. (2017). Construction of Some Cytotoxic Agents with Aurone and Furoaurone Scaffolds. Future Medicinal Chemistry.
  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • CABI. (n.d.). Aurone: a biologically attractive scaffold as anticancer agent. CABI Digital Library.
  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Kumar, A., et al. (2025, April 25). Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. Bentham Science.
  • Debbarma, S., et al. (2025, July 13). Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study. Thieme Connect.
  • Abdel-Maksoud, M. S., et al. (2017, December 13). (PDF) Construction of Some Cytotoxic Agents with Aurone and Furoaurone Scaffolds. ResearchGate.
  • ResearchGate. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability.
  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
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  • ResearchGate. (n.d.). Activation of caspases activation, subsequent cleavage of poly....
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  • Sigma-Aldrich. (n.d.). Cell proliferation and viability assay.
  • Masoomi, S., et al. (2011). Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives. Iranian Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols | Request PDF.
  • Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications.
  • Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H). PMC.
  • Kumar, A., et al. (n.d.). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry.
  • Khan, I., et al. (n.d.). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PMC.
  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online.
  • Shi, Y. (n.d.). Caspase activation, inhibition, and reactivation: A mechanistic view. PMC.
  • Chen, Y., et al. (n.d.). Caspase-mediated AURKA cleavage at Asp132 is essential for paclitaxel to elicit cell apoptosis. PMC.
  • Morán, J., et al. (2003). Caspase activation pathways induced by staurosporine and low potassium. PubMed.
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered with 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone subclass of flavonoids.[1] Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental workflow.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of the compound and the solvent, which are crucial for understanding and resolving solubility issues.

Q1: What is 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and why are there solubility challenges?

Answer: 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the aurone family, a class of flavonoids known for a wide range of biological activities.[2][3] Structurally, it possesses a planar benzofuranone core and a benzylidene substituent. This structure results in a molecule that is largely rigid, planar, and hydrophobic (lipophilic).

The primary reasons for solubility challenges are:

  • High Crystal Lattice Energy: The planar nature of the molecule allows for efficient packing in a solid-state crystal lattice. Significant energy, in the form of heat or mechanical force, is required to break these intermolecular bonds and allow the solvent to surround individual molecules.

  • Hydrophobicity: The molecule lacks easily ionizable groups and is rich in carbon-hydrogen bonds, making it poorly soluble in aqueous solutions.[4] While it is more soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its dissolution is not always straightforward.

Q2: Why is DMSO the recommended solvent, and what are its critical handling properties?

Answer: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it a "universal solvent" in drug discovery.[5][6] However, its effectiveness is highly dependent on proper handling.

Key Properties and Handling Considerations:

  • Hygroscopicity (Critical): DMSO readily absorbs moisture from the atmosphere. Water contamination is a primary cause of failed solubilization for hydrophobic compounds. As water content increases in DMSO, the polarity of the solvent mixture changes, and its ability to dissolve nonpolar compounds decreases significantly.[7][8] Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.

  • Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[5] It is common for pure DMSO to be solid at standard room temperature. This is a sign of purity, not a defect.

  • Viscosity: DMSO is more viscous than many common solvents, which can slow the dissolution process.[5] Physical agitation is essential.

  • Stability: DMSO is thermally stable at its boiling point (189°C) for short periods but can decompose in the presence of strong acids or bases, even at lower temperatures.[5][9][10]

Part 2: Troubleshooting Guide: Preparing the Primary Stock Solution in 100% DMSO

This section provides a systematic workflow for dissolving 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in 100% DMSO.

Problem: The compound does not fully dissolve, appearing as a suspension, visible particulates, or a waxy film.

Before proceeding, perform a quick check of the fundamentals.

Parameter Action / Verification Rationale
Compound Identity Verify the catalog number and name on the vial.Ensures you are working with the correct material.
Solvent Purity Use anhydrous DMSO (≤0.1% water). If the bottle is old or has been opened frequently, use a new one.Water is the most common contaminant and drastically reduces DMSO's solvating power for hydrophobic compounds.[7]
Calculations Double-check the calculations for mass and volume to achieve the target concentration.Simple errors can lead to attempting to dissolve more compound than the solvent can handle.
Temperature Ensure the DMSO is fully liquid. If frozen, warm gently to room temperature and mix before use.Solid DMSO cannot act as a solvent.
Troubleshooting Workflow for Stock Solution Preparation

The following diagram outlines the logical progression for troubleshooting solubility issues during the initial stock preparation.

G Figure 1: Workflow for Dissolving Compound in 100% DMSO A Start: Weigh Compound + Add 100% Anhydrous DMSO B Vortex Vigorously (2-5 minutes) A->B C Visually Inspect for Undissolved Material B->C D Solution is Clear: Stock Ready for Aliquoting & Storage C->D Yes (Clear) E Particulates Remain C->E No (Not Clear) F Gentle Warming (37-40°C Water Bath) + Intermittent Vortexing E->F G Bath Sonication (5-15 min intervals) + Intermittent Vortexing F->G H Visually Inspect Again G->H H->D Yes (Clear) I Persistent Particulates H->I No (Not Clear) J Advanced Troubleshooting: 1. Verify DMSO Purity (Use New Bottle) 2. Consider Lowering Stock Concentration 3. Contact Technical Support I->J

Caption: A step-by-step decision tree for dissolving challenging compounds in DMSO.

Q3: My compound won't dissolve with just vortexing. What are the next steps?

Answer: If vigorous vortexing is insufficient, the next step is to introduce energy to overcome the compound's crystal lattice energy. This is best achieved through a combination of gentle heating and sonication.[11]

Experimental Protocol 1: Aiding Dissolution with Heat and Sonication
  • Gentle Warming: Place the sealed vial containing the compound/DMSO mixture into a water bath set to 37-40°C. Do not exceed 40°C without prior knowledge of the compound's thermal stability. Heat for 5-10 minutes.[12][13]

    • Causality: Increasing the temperature raises the kinetic energy of the DMSO molecules, enhancing their ability to break the intermolecular forces holding the compound's crystal structure together.

  • Vortexing: After warming, remove the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 5-15 minutes.[11][14] The water in the sonicator bath should be at room temperature or can be the 37°C water from the warming step.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations (tiny bubbles) that collapse violently. This process generates localized energy and strong mechanical forces that physically break apart the solid compound, increasing the surface area available for the solvent to act upon.[8]

  • Repeat and Inspect: Repeat the cycle of warming, vortexing, and sonicating as needed. After each cycle, visually inspect the solution against a bright light to check for undissolved particulates. A completely dissolved solution should be perfectly clear.

Q4: I've tried heating and sonication, but my high-concentration stock still has particulates. What now?

Answer: If the above methods fail, it points to one of two core issues: either the solvent quality is compromised, or you are exceeding the compound's maximum solubility limit in DMSO.

  • Re-evaluate DMSO Quality: The most common culprit is water contamination.[7] Discard your current solution and start over with a fresh, unopened bottle of high-purity, anhydrous DMSO.

  • Lower the Stock Concentration: While you may desire a 50 mM or 100 mM stock, the compound may simply not be soluble at that level. Prepare a new solution at a lower concentration (e.g., 10 mM or 20 mM) and repeat the dissolution protocol. It is better to have a fully dissolved, lower-concentration stock than a suspension of unknown concentration.[15]

Part 3: Troubleshooting Guide: Diluting the DMSO Stock into Aqueous Media

The most common point of failure is not dissolving the compound in 100% DMSO, but rather the precipitation that occurs when this stock is introduced into an aqueous environment like cell culture media or PBS.

Problem: The compound precipitates immediately when the DMSO stock is added to my aqueous buffer.
Q5: What is "solvent shock" and why does my compound precipitate upon dilution?

Answer: This phenomenon is known as "solvent shock" or "crashing out."[16] Your compound is highly soluble in 100% DMSO but has extremely low solubility in water. When a small volume of concentrated DMSO stock is added to a large volume of aqueous media, the DMSO rapidly diffuses, creating localized regions where the solvent polarity changes dramatically. The compound molecules suddenly find themselves in an environment that cannot keep them in solution, causing them to rapidly aggregate and precipitate.[16][17]

G Figure 2: The Mechanism of Solvent Shock A High Concentration Stock Compound dissolved in 100% DMSO B Rapid addition to Aqueous Buffer (e.g., Media) A->B C Localized Zone of High DMSO & High Compound Concentration B->C D Rapid Diffusion of DMSO into Bulk Aqueous Phase C->D E Drastic Polarity Shift Compound is now in an aqueous-like environment D->E F Solubility Limit Exceeded Compound Aggregates & Precipitates E->F

Caption: The process of solvent shock leading to compound precipitation.

Experimental Protocol 2: Optimized Dilution to Mitigate Solvent Shock
  • Pre-warm the Aqueous Medium: Warm your cell culture medium or buffer to its temperature of use (typically 37°C). Adding compounds to cold media can decrease solubility.[16]

  • Calculate Volumes: Ensure the final concentration of DMSO in your working solution is as low as possible. For most cell-based assays, this should be below 0.5%, with ≤0.1% being ideal for sensitive cell types.[11][13]

  • Slow, Dropwise Addition with Agitation: This is the most critical step. While gently but continuously swirling or vortexing the pre-warmed medium, add the required volume of DMSO stock solution drop-by-drop to the side of the tube or flask, allowing it to run down into the medium. Do not pipette the stock directly into the bulk of the liquid.[16]

    • Causality: This method avoids creating a highly concentrated localized zone of the compound. The continuous agitation ensures the DMSO and the compound are dispersed rapidly, preventing the concentration from exceeding the solubility limit at any single point.

  • Immediate Mixing: Once the addition is complete, cap the vessel and continue to mix gently for another 30-60 seconds to ensure homogeneity.

  • Visual Inspection: Before adding the final solution to your cells or assay, hold it up to a light source to confirm there is no visible precipitate.

Assay Type Recommended Max Final DMSO % Rationale
Immortalized Cell Lines ≤ 0.5%Many cell lines tolerate up to 1%, but 0.5% is a widely recommended upper limit to minimize cytotoxicity and off-target effects.[11][16]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity than established cell lines.[11]
Biochemical/Enzyme Assays 0.1% - 2%Can often tolerate higher DMSO levels, but this must be validated. High DMSO concentrations can alter protein conformation and viscosity.[18]
In Vivo Animal Studies ≤ 2%Higher concentrations can cause significant toxicity in animal models. The formulation should be optimized to keep DMSO levels low.[11][19]
Q6: I followed the dilution protocol, but I see a precipitate forming over time during my experiment. What could be the cause?

Answer: Delayed precipitation is usually caused by interactions with the complex biological environment of the assay.

  • Temperature or pH Instability: The compound may be less stable at 37°C over several hours or days. Additionally, cellular metabolism can gradually lower the pH of the culture medium, which can alter the solubility of a pH-sensitive compound.[17]

  • Interaction with Media Components: The compound may bind to proteins in fetal bovine serum (FBS) or other media components, forming insoluble complexes.[17] In some cases, increasing the serum percentage can actually help solubilize a compound by providing more protein carriers like albumin.[16][20]

  • Exceeding Maximum Solubility: Even if you avoid initial precipitation, the final concentration may be in a "metastable" state, where it will eventually crystallize out of solution over time.[7] The only solution for this is to lower the final working concentration of the compound.[17]

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication? Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Emulatebio.com. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • ResearchGate. (2021, February 9). How to dissolve chemical compound using ultrasonicator? Retrieved from [Link]

  • Debbarma, S., et al. (2025, July 13). Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study.
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). "On water" synthesis of aurones: First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone from Smilax riparia. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • PMC (PubMed Central). (n.d.). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents.
  • ijpab.com. (2016, February 29). Synthesis and biological activities of aurones: A Review.
  • PMC (PubMed Central). (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Bentham Science. (2023, June 5). A Review of the Various Synthetic Approaches to Access Aurone Derivatives and their Biological Activities. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]

  • IntechOpen. (n.d.).
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

  • ResearchGate. (2025, March 3). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? Retrieved from [Link]

  • Taylor & Francis Online. (2013, July 9). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • gChem. (n.d.). DMSO Physical Properties.
  • ResearchGate. (n.d.). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one.
  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • EvitaChem. (n.d.). Buy 2,2-Dimethoxy-1-benzofuran-3(2H)-one (EVT-14586799).
  • PMC (PubMed Central). (n.d.). DMSO Induces Dehydration near Lipid Membrane Surfaces.

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Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Aurone Synthesis Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and its derivatives. Aurones are structurally unique flavonoids characterized by a benzofuranone core linked to a phenyl ring via an exocyclic carbon-carbon double bond [4].

Because the ortho-methoxy substitution on the benzylidene ring introduces specific steric and electronic challenges, standard condensation protocols often fail. This guide provides field-proven, self-validating methodologies and troubleshooting steps to ensure high-yield, stereoselective synthesis.

Mechanistic Pathway & Causality

Understanding the fundamental reaction mechanism is the first step in troubleshooting. The synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one relies on an aldol-type condensation between benzofuran-3(2H)-one and 2-methoxybenzaldehyde [1].

Under basic conditions, the catalyst deprotonates the α-carbon of the benzofuran-3(2H)-one to form a reactive enolate nucleophile. This enolate attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. The resulting β-hydroxy ketone intermediate undergoes an E1cB dehydration to form the exocyclic double bond. The reaction is under thermodynamic control, heavily favoring the (Z)-stereoisomer due to reduced steric clash between the benzofuranone core and the aryl ring [4].

Mechanism A Benzofuran-3(2H)-one + Base Catalyst B Enolate Intermediate (Nucleophile) A->B Deprotonation D Aldol Addition Intermediate (β-hydroxy ketone) B->D Nucleophilic Attack C 2-Methoxybenzaldehyde (Electrophile) C->D Electrophilic Acceptor E Dehydration (-H2O) D->E Base/Heat F (Z)-2-(2-Methoxybenzylidene) benzofuran-3(2H)-one E->F E1cB Elimination

Aldol condensation mechanism for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one synthesis.

Quantitative Data: Reaction Condition Optimization

Selecting the appropriate catalyst and solvent system dictates both the overall yield and the Z/E stereoselectivity. Traditional methods (e.g., KOH in Methanol) often result in prolonged reaction times and hydrolytic degradation of the benzofuranone core [2]. Modern, eco-friendly methodologies utilizing solid supports and microwave irradiation provide superior, reproducible results [1][3].

Table 1: Comparison of Catalyst and Solvent Conditions

Catalyst / SupportSolvent SystemHeating MethodTimeYield (%)Z:E Ratio
NaOH (10 mol%)EthanolConventional Reflux3-5 hrs55-65%>95:5
KOH (Aqueous)MethanolRoom Temperature12 hrs<50%90:10
PiperidineEthanolConventional Reflux4 hrs70%>95:5
Activated Ba(OH)₂Solvent-freeMechanochemical Grinding10 mins85-92%>98:2
Neutral AluminaSolvent-freeMicrowave (120W)3-5 mins90-95%>99:1

Troubleshooting & FAQs

Q1: I am observing significant amounts of the (E)-isomer in my final product. How can I drive the reaction toward the (Z)-isomer? A1: The (Z)-isomer is the thermodynamic sink of this reaction [4]. If you are trapping the kinetic (E)-isomer, your reaction temperature is likely too low, or the dehydration step is incomplete. Causality & Solution: The E1cB elimination requires sufficient thermal energy to allow thermodynamic equilibration. By switching to microwave-assisted synthesis on neutral alumina, the localized, rapid heating efficiently drives the elimination step to its thermodynamic minimum, resulting in a Z:E ratio of >99:1.

Q2: My yield is consistently below 50%, and TLC indicates multiple degradation products. What is causing this? A2: Benzofuran-3(2H)-one is highly sensitive to strong aqueous bases (such as high concentrations of NaOH or KOH). These conditions promote hydrolytic cleavage (ring-opening) of the heterocyclic core [5]. Furthermore, under strongly basic conditions, 2-methoxybenzaldehyde can undergo a competing Cannizzaro reaction. Causality & Solution: Shift to a milder, solid-supported base catalyst. Using activated barium hydroxide (Ba(OH)₂) via grinding or neutral alumina under solvent-free conditions eliminates the bulk aqueous environment, entirely preventing hydrolytic ring-opening [1].

Q3: The 2-methoxybenzaldehyde seems sluggish and unreactive compared to unsubstituted benzaldehyde. Why? A3: The methoxy group at the ortho position is strongly electron-donating via resonance, which significantly reduces the electrophilicity of the carbonyl carbon. It also introduces steric hindrance directly adjacent to the reaction center. Causality & Solution: You must compensate for this reduced electrophilicity by applying targeted external energy. Microwave irradiation (2450 MHz) directly couples with the polar intermediates, effectively overcoming the high activation energy barrier imposed by the ortho-methoxy group [3].

Standard Operating Procedure (SOP): Microwave-Assisted Solvent-Free Synthesis

This protocol represents a self-validating system: the explicit absence of solvent eliminates solvent-induced side reactions (like hydrolysis), while the neutral alumina acts simultaneously as a mild base, a high-surface-area reaction matrix, and a microwave susceptor.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, microwave-safe reaction vial (e.g., 10 mL), combine 1.0 mmol of benzofuran-3(2H)-one and 1.05 mmol of 2-methoxybenzaldehyde.

  • Support Integration: Add 1.5 g of activated neutral alumina (Brockmann I). Mix thoroughly using a glass rod until a homogeneous, free-flowing powder is achieved.

  • Microwave Irradiation: Place the unsealed vial in a dedicated microwave synthesizer. Irradiate at 120 W for 3 to 5 minutes. Monitor the internal IR temperature sensor to maintain the reaction between 90–100°C.

  • Cooling & Extraction: Allow the vial to cool to room temperature. Extract the synthesized aurone from the alumina bed by washing the powder with 3 × 10 mL of hot dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Filtration: Filter the suspension through a sintered glass funnel to remove the spent alumina. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. The pure (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one will precipitate as bright yellow crystals. Filter and dry under vacuum.

Workflow Step1 1. Mix Reactants Benzofuran-3(2H)-one + 2-Methoxybenzaldehyde Step2 2. Adsorb on Neutral Alumina (Mild Base & Susceptor) Step1->Step2 Step3 3. Microwave Irradiation 120W, 3-5 mins, 90-100°C Step2->Step3 Solvent-free Step4 4. Solvent Extraction (Hot CH2Cl2 or EtOAc) Step3->Step4 Cool to RT Step5 5. Filtration & Concentration (Remove Alumina) Step4->Step5 Step6 6. Recrystallization (EtOH) Yields Pure (Z)-Aurone Step5->Step6 Thermodynamic Control

Optimized microwave-assisted, solvent-free experimental workflow for aurone synthesis.

References

  • Agrawal, N., & Soni, P. (2016). "An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions." Semantic Scholar. URL:[Link]

  • "Synthesis and biological activities of aurones: A Review." (2016). International Journal of Pure and Applied Bioscience (IJPAB). URL:[Link]

  • "Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones." (2023). MDPI / Sciforum. URL:[Link]

  • La Monica, G., et al. (2024). "Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities." IRIS UniPA / Molecules. URL:[Link]

  • "Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents." National Institutes of Health (PMC). URL:[Link]

Technical Support Center: Stability & Handling of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one —a synthetic aurone derivative—in aqueous in vitro systems.

Aurones are structurally characterized by a benzofuran-3(2H)-one ring linked to a benzylidene moiety via an exocyclic double bond. While this scaffold provides rich pharmacological potential, it introduces three critical liabilities in aqueous buffers: lipophilic aggregation , base-catalyzed hydrolysis , and nucleophilic vulnerability . This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my solution turn cloudy immediately after diluting the DMSO stock into PBS?

The Causality: 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is highly lipophilic. The non-polar benzofuranone and methoxybenzylidene rings cannot be solvated by the high-dielectric environment of aqueous buffers like PBS. When the local concentration of the aurone exceeds its thermodynamic solubility limit (typically <10 µM in pure water), the molecules rapidly self-associate to minimize contact with water, leading to colloidal aggregation and precipitation.1 [1]. The Fix: Never add aqueous buffer to the DMSO stock. Always add the DMSO stock dropwise into a rapidly stirring aqueous buffer to prevent high local concentrations. Keep the final DMSO concentration 1% (v/v) and consider adding 0.01% Tween-20 or 0.1% BSA as a carrier.

Q2: I observe a gradual loss of compound activity in my pH 8.0 biochemical assay. Is it degrading?

The Causality: Yes. The benzofuran-3(2H)-one ring functions similarly to a highly reactive lactone. At pH > 7.5, hydroxide ions ( OH− ) act as nucleophiles and attack the electron-deficient carbonyl carbon of the benzofuranone ring. This base-catalyzed hydrolysis leads to irreversible ring-opening, converting the active aurone into an inactive chalcone degradant. The electron-donating nature of the 2-methoxy group does not provide sufficient steric shielding to prevent this attack. The Fix: Restrict your assay buffer pH to a strictly neutral or slightly acidic range (pH 6.5 – 7.4). Avoid Tris buffers adjusted to pH 8.0 or higher.

Q3: Can I use Dithiothreitol (DTT) or β -mercaptoethanol in my assay buffer?

The Causality: Absolutely not. The exocyclic double bond connecting the two ring systems in 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a classic Michael acceptor . Strong nucleophiles like DTT, glutathione (GSH), or β -mercaptoethanol will undergo a rapid conjugate addition to this double bond. This covalent modification permanently alters the structural topology and electronic distribution of the aurone, rendering it inactive [2]. The Fix: If your assay requires a reducing environment to maintain protein stability, substitute thiol-based reducing agents with TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but a poor nucleophile.

Q4: My compound's target affinity drops when left on the benchtop. What is happening?

The Causality: Aurones are highly efficient molecular photoswitches. Exposure to ambient laboratory light (specifically blue/visible light around 455 nm) triggers a photochemical Z→E isomerization. The thermodynamically favored Z -isomer (the standard synthesized form) converts to the metastable E -isomer. This geometric shift drastically alters the 3D conformation of the molecule, usually abolishing its intended binding affinity [3]. The Fix: Handle all aurone stocks and working solutions under low-light conditions and use amber microcentrifuge tubes.

Part 2: Quantitative Stability Parameters

To facilitate experimental planning, the following table summarizes the quantitative stability limits of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one across various buffer conditions.

ParameterConditionObserved Effect / Half-life ( t1/2​ )Technical Recommendation
Aqueous Solubility PBS (pH 7.4), 25°C< 10 µM (without co-solvent)Maintain < 1% DMSO; use Tween-20/BSA if >10 µM is required.
Hydrolytic Stability Buffer pH 6.5 - 7.4Stable ( t1/2​ > 48 h)Ideal working pH range for prolonged assays.
Hydrolytic Stability Buffer pH 8.5Rapid degradation ( t1/2​ < 2 h)Strictly avoid basic buffers (e.g., Tris pH 8.5, Carbonate).
Nucleophile Reactivity 1 mM DTT (pH 7.4)Thiol-Adduct formation ( t1/2​ ~ 4 h)Substitute all thiol-reducing agents with TCEP.
Photostability Ambient Light (25°C) Z→E Isomerization (~65% conversion)Store in amber vials; execute assays in the dark.

Part 3: Mechanistic Pathways & Experimental Workflows

Degradation Mechanisms in Aqueous Media

Understanding the exact pathways of degradation allows you to design better control experiments. The diagram below illustrates the three primary failure modes of aurones in aqueous systems.

Degradation Aurone 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one (Z-isomer, Active) Hydrolysis Base-Catalyzed Hydrolysis (pH > 8.0) Aurone->Hydrolysis OH- attack Michael Michael Addition (Nucleophiles: DTT, GSH) Aurone->Michael Thiol attack Photo Photoisomerization (Visible/UV Light) Aurone->Photo hv (455 nm) Deg1 Ring-Opened Chalcone (Inactive Degradant) Hydrolysis->Deg1 Deg2 Thiol-Adduct (Covalent Modification) Michael->Deg2 Deg3 E-isomer (Altered Pharmacology) Photo->Deg3

Caption: Primary degradation and isomerization pathways of aurones in aqueous buffer systems.

Workflow for Aqueous Buffer Preparation

To prevent the colloidal aggregation described in Q1, follow this validated workflow.

Workflow Start 10 mM DMSO Stock (Store at -20°C, Dark) Step1 Warm to RT & Vortex (Ensure full dissolution) Start->Step1 Step3 Dropwise Addition (Add stock to buffer with rapid stirring) Step1->Step3 Step2 Prepare Aqueous Buffer (pH 6.5 - 7.4, No DTT) Step2->Step3 Decision Final Concentration < 50 µM? Step3->Decision Good Proceed to Assay (Use within 4 hours) Decision->Good Yes Bad Add Co-solvent/Surfactant (e.g., 0.1% Tween-20) Decision->Bad No Bad->Good Re-evaluate

Caption: Workflow for preparing aggregation-free aqueous solutions of aurones from DMSO stocks.

Part 4: Self-Validating Experimental Protocols

A core tenet of rigorous science is that every protocol must contain an internal validation step. Do not assume your compound is stable or soluble; prove it using the methodologies below.

Protocol 1: Preparation and Spectrophotometric Validation of Aqueous Solutions

Purpose: To generate a working solution of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and verify the absence of colloidal aggregates.

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous, LC-MS grade DMSO. Aliquot into amber microcentrifuge tubes and store at -20°C.

  • Thawing: Prior to use, warm the aliquot to room temperature (20-25°C). Vortex vigorously for 30 seconds to ensure any micro-crystals are fully dissolved.

  • Buffer Conditioning: Prepare the target aqueous buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl). Ensure the buffer is free of primary amines and thiol-based reducing agents.

  • Dilution: Place the buffer on a magnetic stirrer. While stirring rapidly, use a micropipette to add the DMSO stock dropwise directly into the vortex of the buffer to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration must not exceed 1% (v/v).

  • Self-Validation (Turbidity Check): Transfer 100 µL of the final solution to a clear 96-well microplate. Measure the optical density (OD) at 600 nm using a microplate reader.

    • Pass Criteria: An OD600​<0.02 indicates a true solution.

    • Fail Criteria: An OD600​≥0.05 indicates colloidal aggregation. If this occurs, discard the solution and repeat the protocol adding 0.01% Pluronic F-127 or Tween-20 to the buffer in Step 3.

Protocol 2: LC-MS/MS Validation of Chemical Integrity

Purpose: To confirm that the aurone has not undergone base-catalyzed hydrolysis or Michael addition during the assay timeframe.

  • Incubation: Incubate the prepared 10 µM aurone solution in your specific assay buffer at 37°C in an amber tube.

  • Sampling: At time points 0, 1, 2, and 4 hours, extract a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile (containing an appropriate internal standard). This halts any hydrolytic or nucleophilic reactions and precipitates buffer proteins.

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Self-Validation (Mass Shift Analysis): Monitor the parent ion ( [M+H]+ ) for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

    • Hydrolysis Indicator: The appearance of a new peak with an [M+H+18]+ mass shift indicates water addition and ring-opening.

    • Thiol-Adduct Indicator: If testing buffer compatibility with a thiol, the appearance of a massive shift (e.g., [M+H+154]+ for DTT) confirms covalent Michael addition [2]. If either degradant exceeds 5% of the total peak area, the buffer system must be reformulated.

References

  • BenchChem. "The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide." BenchChem Technical Resources.
  • National Institutes of Health (PMC). "Discovery of aurones bearing two amine functionalities as SHIP2 inhibitors with insulin-sensitizing effect in rat myotubes." NIH Public Access.
  • Chemical Society Reviews. "Molecular photoswitches in aqueous environments." RSC Publishing.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-methoxybenzylidene)benzofuran-3(2H)-one, a key intermediate in synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this sterically hindered aurone derivative. Here, we address common challenges and provide field-proven solutions to optimize your experimental outcomes.

Understanding the Challenge: Inherent Steric Hindrance

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a type of aurone, possesses a unique structural feature that is central to its reactivity: significant steric hindrance around the exocyclic double bond.[1] The ortho-methoxy group on the benzylidene ring creates a crowded environment, which can impede the approach of nucleophiles and other reactants. This often leads to sluggish reactions, low yields, or the formation of undesired side products. Overcoming this steric barrier is paramount for the successful application of this versatile scaffold in complex molecule synthesis.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic addition to the aurone is failing or giving very low yields. What are the likely causes?

A1: This is a classic issue stemming from the steric bulk of the ortho-methoxy group. The electrophilic carbon of the α,β-unsaturated system is shielded, making it difficult for nucleophiles to attack.[2]

Troubleshooting Steps:

  • Choice of Nucleophile:

    • Less Bulky Nucleophiles: Whenever possible, opt for smaller nucleophiles. For instance, methylamine will react more readily than diisopropylamine.

    • "Soft" vs. "Hard" Nucleophiles: Softer nucleophiles, which are more polarizable, can sometimes be more effective in overcoming steric hindrance.

  • Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition.

    • High Pressure: In some cases, applying high pressure can favor the formation of the sterically hindered transition state, leading to improved yields.

  • Catalysis:

    • Lewis Acid Catalysis: Employing a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) can activate the carbonyl group, increasing the electrophilicity of the β-carbon and facilitating nucleophilic attack.

    • Organocatalysis: Certain organocatalysts, such as specific amines or thioureas, can promote Michael additions to sterically hindered aurones.[2]

Q2: I am attempting a cycloaddition reaction (e.g., Diels-Alder, 1,3-dipolar cycloaddition) with the aurone, but the reaction is not proceeding. Why?

A2: The steric hindrance from the ortho-methoxy group can prevent the necessary orbital overlap for a concerted cycloaddition to occur efficiently.[2]

Troubleshooting Steps:

  • Catalyst Selection:

    • Transition Metal Catalysis: For certain cycloadditions, transition metal catalysts can facilitate the reaction by coordinating to the aurone and lowering the activation energy.[2]

    • Lewis Acid Catalysis: As with nucleophilic additions, Lewis acids can enhance the dienophilic character of the aurone.

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent can influence the transition state energy. Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile).

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically accelerate sterically hindered cycloadditions by providing localized and rapid heating.[3]

  • Substrate Modification:

    • If synthetically feasible, consider if a less sterically demanding analogue of your diene or dipole could be used.

Q3: My cross-coupling reaction involving the aurone scaffold is sluggish and incomplete. How can I improve the conversion?

A3: While the primary steric hindrance is at the exocyclic double bond, bulky substituents on the benzofuranone ring can also impede cross-coupling reactions (e.g., Suzuki, Heck) if the reaction site is on the aromatic core.

Troubleshooting Steps:

  • Ligand Choice for Palladium Catalysis:

    • Bulky, Electron-Rich Ligands: For sterically demanding cross-couplings, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often essential.[4][5][6] These ligands promote the formation of the active catalytic species and facilitate the reductive elimination step.

  • Catalyst System:

    • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent generation of the active Pd(0) species.[5]

    • Nickel Catalysis: In some cases, nickel catalysts can be more effective than palladium for coupling sterically hindered partners.[5]

  • Base and Solvent Optimization:

    • Base Strength: The choice of base is critical. For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior.[4]

    • Solvent: Aprotic polar solvents such as dioxane, THF, or DMF are commonly employed.[4]

Troubleshooting Guides

Guide 1: Optimizing Michael Additions to 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Issue: Low yield and/or slow reaction rate in a Michael addition of a thiol to the aurone.

Protocol Comparison Table:
ParameterStandard ConditionsOptimized Conditions for Steric HindranceRationale
Catalyst None or weak base (e.g., Et₃N)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)DBU is a strong, non-nucleophilic base that can effectively deprotonate the thiol without competing in the addition.
Solvent CH₂Cl₂ or THFDMF or AcetonitrilePolar aprotic solvents can help to stabilize charged intermediates and may accelerate the reaction.
Temperature Room Temperature50 °C to 80 °CIncreased temperature provides the necessary energy to overcome the activation barrier imposed by steric hindrance.
Concentration 0.1 M0.5 MHigher concentrations can increase the reaction rate, but monitor for solubility issues.
Step-by-Step Experimental Protocol (Optimized):
  • To a solution of 2-(2-methoxybenzylidene)benzofuran-3(2H)-one (1.0 eq) in anhydrous DMF (to make a 0.5 M solution) under an inert atmosphere (N₂ or Ar), add the thiol (1.2 eq).

  • Add DBU (0.2 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Enhancing a Suzuki Cross-Coupling Reaction on a Brominated Aurone Scaffold

Issue: Incomplete conversion in a Suzuki coupling of a brominated 2-(2-methoxybenzylidene)benzofuran-3(2H)-one derivative with a boronic acid.

Catalyst/Ligand Selection Table:
Catalyst/Ligand SystemTypical ApplicationSuitability for Sterically Hindered Substrates
Pd(PPh₃)₄General purposePoor; ligand is not bulky enough.
Pd(OAc)₂ / SPhosSterically demanding couplingsExcellent; bulky, electron-rich ligand.[7]
Pd(dppf)Cl₂General purpose, good for electron-rich and -poor substratesModerate; may not be sufficient for severe hindrance.
[Pd(IPr)]₂NHC-based catalystExcellent; NHC ligands are highly effective for hindered substrates.[5]
Workflow for Overcoming Steric Hindrance in Suzuki Coupling:

G cluster_start Initial Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield in Suzuki Coupling ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) start->ligand Primary Cause: Inefficient Catalytic Cycle base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base Next Step temp Increase Reaction Temperature base->temp If still slow solvent Screen Solvents (Dioxane, Toluene, DMF) temp->solvent Further Optimization end Improved Yield and Conversion solvent->end

Caption: Troubleshooting workflow for a sterically hindered Suzuki coupling.

Visualizing Reaction Mechanisms

Michael Addition to the Aurone Scaffold

The following diagram illustrates the key steps in a base-catalyzed Michael addition of a nucleophile (Nu-H) to the sterically hindered aurone.

Caption: Generalized mechanism of a Michael addition to an aurone.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Concluding Remarks

Successfully navigating the challenges posed by the steric hindrance of 2-(2-methoxybenzylidene)benzofuran-3(2H)-one requires a systematic approach to optimizing reaction conditions. By carefully selecting catalysts, ligands, solvents, and temperature, researchers can significantly improve yields and achieve their desired synthetic outcomes. This guide provides a starting point for troubleshooting, and further experimentation tailored to the specific reaction is always encouraged.

References

  • D. Berdnikova, S. Steup, M. Bolte, M. Suta. Design of Aurone‐Based Dual‐State Emissive (DSE) Fluorophores. Chemistry – A European Journal 2023;29(27):e202300356. [Link]

  • M. Pal, et al. Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals 2013;581(1):68-80. [Link]

  • J. Ashraf, et al. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances 2022;12(1):1-18. [Link]

  • S. A. Nabi, et al. Halogen substituted aurones as potential apoptotic agents: synthesis, anticancer evaluation, molecular docking, ADMET and DFT study. Journal of Biomolecular Structure and Dynamics 2023;41(15):7345-7363. [Link]

  • W. Zhou, et al. A concise update on the synthetic transformation of aurones via asymmetric cycloaddition, annulation, and Michael/Mannich reactions. Organic & Biomolecular Chemistry 2024;22(8):1469-1486. [Link]

  • T. Tu, et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters 2012;14(16):4250-4253. [Link]

  • J. C. V. Kougoulos, et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research 2015;48(4):1021-1034. [Link]

  • S. L. Buchwald, et al. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry 2018;38(1):145-151. [Link]

Sources

Technical Support Center: Preventing Degradation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 29, 2026

Introduction

Welcome to the technical support guide for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone class of flavonoids.[1][2] Aurones are known for their distinctive yellow color and are investigated for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] The integrity of this compound is paramount for achieving reproducible and reliable results in drug discovery and other research applications.

The exocyclic double bond and the electron-rich aromatic rings in the 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one structure render it susceptible to degradation from environmental factors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stability and purity of your compound during storage and handling.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section is designed to help you identify the root cause of common stability problems and take corrective action.

Q1: My bright yellow 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one powder has turned a dull yellow or brownish color. What is happening and how can I prevent it?

Answer:

This is the most common visual indicator of degradation. The color change is typically due to two main processes: photodegradation and oxidation.

  • Causality (The "Why"): The vibrant yellow color of aurones is due to a conjugated system of double bonds spanning the molecule, which absorbs light in the visible spectrum.[5]

    • Photodegradation: Aurones are known to be sensitive to light, particularly UV and solar irradiation.[6] Energy from light can promote electrons to higher energy states, leading to reactions like Z/E isomerization across the exocyclic double bond or more destructive bond cleavage, which disrupts the conjugated system and diminishes the color. Studies have shown that some aurone derivatives can experience over 40% reduction in peak absorption after just two hours of solar irradiation.[6]

    • Oxidation: The electron-rich benzofuran ring and the benzylidene moiety are susceptible to oxidation from atmospheric oxygen. This can lead to the formation of epoxides or cleavage of the double bond, forming aldehydes and ketones. These new structures no longer possess the same chromophore, resulting in a color shift to brown.

  • Recommended Actions & Prevention:

    • Protect from Light: Always store the solid compound and solutions in amber glass vials or wrap containers in aluminum foil to block light.

    • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation.

    • Low Temperature Storage: Store the compound at low temperatures to reduce the rate of all chemical degradation reactions. See the storage table in the FAQ section for specific recommendations.

Q2: I'm analyzing my stored sample by HPLC and see a new, unexpected peak that wasn't there when the sample was fresh. What could this peak be?

Answer:

The appearance of a new peak in your High-Performance Liquid Chromatography (HPLC) chromatogram is a clear sign of degradation or isomerization.

  • Causality (The "Why"):

    • Isomerization: The naturally occurring and typically more stable form of this aurone is the Z-isomer.[7] However, exposure to light or certain solvents can cause it to convert to the E-isomer. Since the isomers have different three-dimensional shapes, they will interact differently with the HPLC column's stationary phase and thus elute at different times, appearing as a separate peak.

    • Hydrolysis: The lactone (cyclic ester) group in the benzofuranone ring can be susceptible to hydrolysis, especially if exposed to moisture in the presence of acidic or basic catalysts. This would open the five-membered ring to form a 2-hydroxyphenylacetic acid derivative, which is a significantly more polar compound and would have a very different retention time on a reverse-phase HPLC column.

    • Oxidative Cleavage Products: As mentioned in Q1, oxidation can cleave the exocyclic double bond. This would result in two smaller molecules (e.g., a benzofuranone derivative and 2-methoxybenzaldehyde), which would appear as new peaks in the chromatogram.

  • Recommended Actions & Prevention:

    • Characterize the Impurity: If you have access to mass spectrometry (LC-MS), analyze the new peak to determine its molecular weight. This is the most direct way to identify if it's an isomer (same mass) or a degradation product (different mass).

    • Review Storage Conditions: Was the sample stored in solution? Some solvents can accelerate degradation. Was it exposed to light or air? Refer to the prevention strategies in Q1.

    • Use Freshly Prepared Solutions: For quantitative experiments, it is best practice to prepare solutions fresh from solid material that has been stored properly. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

Q3: My compound shows reduced biological activity in my assay compared to previous batches. Could this be a storage issue?

Answer:

Yes, a loss of potency is a direct and critical consequence of chemical degradation.

  • Causality (The "Why"): The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This structure determines how it fits into the binding site of a target protein or enzyme.

    • Structural Integrity is Key: Degradation reactions such as oxidation, hydrolysis, or isomerization alter the shape and electronic properties of the molecule.[6][8] A degraded or isomerized molecule may no longer fit correctly into its biological target's active site, leading to a partial or complete loss of its intended effect. For example, the Z-stereochemistry has been reported as being important for the biological activity of some aurones.[2]

  • Recommended Actions & Prevention:

    • Purity Check: Before conducting biological experiments, always verify the purity of your compound batch using a reliable analytical method like HPLC or NMR.[9][10]

    • Implement Strict Storage Protocols: Adhere strictly to the recommended storage conditions outlined in this guide. Ensure all lab members are trained on proper handling procedures.

    • Perform a Dose-Response Curve: If you suspect reduced activity, run a full dose-response curve and compare the calculated EC₅₀ or IC₅₀ value to that of a new, validated batch of the compound. A significant shift to the right indicates a loss of potency.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for solid 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one?

For optimal stability, the solid compound should be stored in a tightly sealed amber glass vial, with the headspace flushed with an inert gas (argon or nitrogen), at -20°C .

How should I store the compound in solution?

Solutions are inherently less stable than the solid material. If you must store solutions, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Prepare small aliquots in amber vials with airtight caps and store them at -80°C . Avoid repeated freeze-thaw cycles. For aqueous buffers, prepare the solution fresh before each experiment as the lactone is more susceptible to hydrolysis in water.[8]

What is the expected shelf-life?

When stored as a solid under the ideal conditions described above (-20°C, dark, inert atmosphere), the compound should remain stable for at least 1-2 years. In solution, even at -80°C, we recommend using it within 1-3 months and re-qualifying its purity if stored longer.

Are there any known chemical incompatibilities?

Avoid strong acids, strong bases, and strong oxidizing agents. Strong bases can catalyze the hydrolysis of the lactone ring, while strong acids may also promote degradation.[8] Oxidizing agents can attack the double bond and aromatic rings.

Data & Protocols

Table 1: Summary of Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionRecommended ContainerMax Duration
Solid -20°CInert Gas (Ar, N₂)DarkTightly Sealed Amber Glass Vial>1 year
Solid 4°CInert Gas (Ar, N₂)DarkTightly Sealed Amber Glass Vial< 6 months
Organic Stock -80°CAirDarkTightly Sealed Amber Vial1-3 months
Aqueous Soln. N/AN/AN/AN/APrepare Fresh, Do Not Store
Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one. Method optimization may be required for your specific instrumentation.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 50% B

    • 19-25 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Aurones typically have strong absorbance between 390-430 nm.[6] A wavelength of 400 nm is a good starting point.

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a concentration of ~1 mg/mL.

Visual Guides

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that can lead to the degradation of the target compound.

Parent 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one (Z-Isomer) Isomer E-Isomer Parent->Isomer  Light (hν)  Solvent Oxidized Oxidative Cleavage Products (e.g., Aldehydes, Ketones) Parent->Oxidized O₂ Light Hydrolyzed Hydrolysis Product (Ring-Opened Acid) Parent->Hydrolyzed H₂O (Acid/Base) Isomer->Parent  Thermal  Relaxation

Caption: Key degradation pathways for the aurone scaffold.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

Follow this workflow if you suspect your compound has degraded.

Start Suspected Degradation (e.g., color change, new peak, loss of activity) CheckPurity Analyze by HPLC (Protocol 1) Start->CheckPurity DecisionPurity Purity >95%? CheckPurity->DecisionPurity PurityOK Compound is likely stable. Review experimental setup for other error sources. DecisionPurity->PurityOK Yes PurityBad Purity is compromised. DecisionPurity->PurityBad No IdentifyImpurity Characterize impurities (e.g., LC-MS) PurityBad->IdentifyImpurity ReviewStorage Review storage history: - Light exposure? - Air exposure? - High temp? - Moisture? IdentifyImpurity->ReviewStorage Action Discard compromised batch. Obtain new material. Implement strict storage protocols. ReviewStorage->Action

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and Other Aurone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Golden Potential of Aurones in Drug Discovery

Aurones, a class of flavonoids, are characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold. Their unique five-membered heterocyclic ring, in contrast to the six-membered ring of their flavone isomers, imparts distinct chemical and biological properties.[1][2] These "golden" compounds, so-named for their contribution to the yellow pigmentation of some flowers, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities.[3] This guide provides an in-depth comparison of the biological performance of a specific synthetic aurone, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, with other aurone derivatives, supported by experimental data and detailed methodologies. We will explore their anticancer, anti-inflammatory, and neuroprotective potential, delving into the structure-activity relationships that govern their efficacy.

Anticancer Activity: A Comparative Analysis

Aurone derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest.[4][5] The cytotoxic effects of aurones are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Comparative Cytotoxicity Data of Aurone Derivatives

The following table summarizes the IC50 values of various aurone derivatives against different cancer cell lines, providing a basis for comparing their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one derivative (M7) P. falciparum (3D7)2.3[6]
(Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one derivative (M6) P. falciparum (3D7)7.27[6]
(Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one derivative (M3) P. falciparum (3D7)7.82[6]
Azaaurone derivative 7 MES-SA/Dx5 (multidrug-resistant uterine sarcoma)5.8 ± 1.3[7]
Azaaurone derivative 3 MES-SA/Dx5 (multidrug-resistant uterine sarcoma)13.7 ± 3.0[7]
(Z)-5,7-dichloro-4'-methyl-aurone (3a) K562 (leukemia)20[8]
(Z)-5,7,2'-trichloro-aurone (1b) MCF-7 (breast cancer)23[8]
(Z)-5,7,2'-trichloro-aurone (1b) K562 (leukemia)23[8]
(Z)-5,7,2'-trichloro-aurone (1b) HCT 116 (colon cancer)36[8]
Azaindole based aurone (AU7) MCF-7 (breast cancer)52.79[1]
Azaindole based aurone (AU3) MCF-7 (breast cancer)70.14[1]
Azaindole based aurone (AU4) MCF-7 (breast cancer)87.85[1]
Azaindole based aurone (AU10) MCF-7 (breast cancer)99.55[1]
Azaindole based aurone (AU5) MCF-7 (breast cancer)133.21[1]

Note: While specific IC50 data for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one was not prominently available in the reviewed literature, the data for the structurally similar 4,6-dimethoxybenzofuran-3(2H)-one derivatives provide valuable insights into the potential activity of methoxy-substituted aurones. The presence and position of the methoxy group on the benzylidene ring are known to significantly influence the anticancer activity.

Structure-Activity Relationship (SAR) in Anticancer Aurones

The anticancer potency of aurone derivatives is intricately linked to their structural features. The substitution pattern on both the benzofuranone (A-ring) and the benzylidene (B-ring) moieties plays a crucial role. For instance, halogen substitutions on the A-ring, as seen in the trichloro- and dichloro-aurones, have been shown to enhance cytotoxicity.[8] In the B-ring, the position and nature of substituents are critical. The introduction of heterocyclic rings, as in azaaurones, can lead to potent and selective activity against multidrug-resistant cancer cells.[7] The methoxy group, as present in our target compound, is a common substituent in bioactive aurones, and its position can modulate the compound's interaction with biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aurone derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Anti-inflammatory Activity: A Mechanistic Comparison

Inflammation is a complex biological response implicated in numerous diseases. Aurones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and mediators.[9]

Comparative Anti-inflammatory Activity of Aurone Derivatives

The anti-inflammatory potential of aurones is often assessed by their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory cascade.

Compound/DerivativeAssayInhibition/ActivityReference
(Z)-6-hydroxy-4-methoxy-5,7-dimethylaurone PGE₂ inhibitionIC₅₀ 6.12 nmol·L⁻¹[10]
DM-A (aurone derivative) Carrageenan-induced paw edema60.89% inhibition at 20 mg/kg[11]
Aurone derivatives TNF-α and IL-6 inhibition74–100% inhibition at 10 μM[12]
Structure-Activity Relationship in Anti-inflammatory Aurones

The anti-inflammatory activity of aurones is significantly influenced by their substitution patterns. Hydroxyl and methoxy groups on both the A and B rings are common features of anti-inflammatory aurones.[13] The presence of a methoxy group at the 2'-position of the benzylidene ring, as in our target compound, can enhance the anti-inflammatory activity by modulating the interaction with the active sites of inflammatory enzymes.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this color development is proportional to the COX inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of the chromogenic substrate and arachidonic acid.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add various concentrations of the aurone derivatives to the wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: Immediately measure the absorbance at the appropriate wavelength for the chromogenic substrate using a microplate reader, often in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is determined relative to the vehicle control, and the IC50 value is calculated.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Aurone 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one Aurone->COX Inhibition AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Buffer DTNB DTNB ATCI ATCI AChE AChE Mix Reaction Mixture (Buffer, Aurone, AChE) AChE->Mix Incubate Incubation (15 min) Mix->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Substrate) Add_DTNB->Add_ATCI Measure Measure Absorbance (412 nm) Add_ATCI->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Conclusion

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, as a representative of the aurone class, holds significant potential for further investigation in drug discovery. The comparative analysis with other aurone derivatives highlights the critical role of the substitution pattern in determining the biological activity. The methoxy group at the 2-position of the benzylidene ring is a key feature that likely influences its anticancer, anti-inflammatory, and neuroprotective properties. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other aurone derivatives. Future research should focus on the synthesis and biological screening of a wider range of 2'-substituted aurones to further elucidate the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

  • Multi-targeting aurones with monoamine oxidase and amyloid-beta inhibitory activities: Structure-activity relationship and translating multi-potency to neuroprotection. PubMed. [Link]

  • Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents. PubMed. [Link]

  • Lipoxygenase Inhibitor Screening Assay Kit. Bio-Techne. [Link]

  • 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. [Link]

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. PMC. [Link]

  • Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. PubMed. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Quantitative Structure–Cytotoxicity Relationship of Aurones. Anticancer Research. [Link]

  • Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. Bentham Science. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents. ResearchGate. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • Aurone and its analogues as targeted drugs for the anticancer treatment. PubMed. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • 3.7.1. DPPH Radical Scavenging Activity. Bio-protocol. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Aurones as Potential Neuroprotective Agents: Structure-activity and Mode of Action Studies. Repository@USM. [Link]

  • Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia MDPI. [Link]

  • Aurones: A Golden Resource for Active Compounds. PMC. [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

  • ABTS Radical Scavenging Assay Method. Scribd. [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. [Link]

  • Determination of Lipoxygenase Activity in Plant Extracts Using a Modified Ferrous Oxidation−Xylenol Orange Assay. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. ResearchGate. [Link]

  • Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. PMC. [Link]

  • Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry. [Link]

  • Synthesis and anti-cancer activity evaluation of new aurone derivatives. Taylor & Francis Online. [Link]

  • [A new aurone with anti-inflammatory activity from Cleistocalyx operculatus flower buds]. PubMed. [Link]

  • PRE-CLINICAL IN-VIVO ACUTE TOXICITY AND ANTI- INFLAMMATORY EVALUATION OF AURONE DERIVATIVES. ResearchGate. [Link]

  • In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives. PubMed. [Link]

  • Biological Activities of Aurones: A Brief Summary. Bentham Science. [Link]

  • Recent advances on synthesis and biological activities of aurones. PubMed. [Link]

  • (PDF) Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]

  • Synthesis and biological activities of aurones: A Review. International Journal of Pharmacy and Analytical Research. [Link]

  • (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. ResearchGate. [Link]

Sources

Comparative Antioxidant Efficacy of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundation

Aurones are a subclass of naturally occurring flavonoids characterized by a benzofuran-3(2H)-one core linked to a phenyl ring via an exocyclic carbon-carbon double bond. While naturally occurring aurones like aureusidin and maritimetin are well-documented for their antioxidant properties[1], synthetic derivatives such as 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one have garnered significant attention in drug development.

The antioxidant efficacy of aurones is fundamentally governed by their ability to neutralize Reactive Oxygen Species (ROS) through two primary thermodynamic pathways:

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar environments, where the aurone directly donates a hydrogen atom to the free radical[2].

  • Sequential Proton Loss Electron Transfer (SPLET): Dominant in polar environments (e.g., aqueous biological systems or methanol), where the aurone first loses a proton to form an anion, followed by electron transfer to the radical[2].

The Role of the Methoxy Substitution: The presence of the methoxy group (-OCH3) at the 2'-position of the B-ring acts as an Electron-Donating Group (EDG). According to Density Functional Theory (DFT) studies, EDGs significantly decrease the Ionization Potential (IP) and Bond Dissociation Enthalpy (BDE) of the molecule[2]. This structural modification enhances the molecule's ability to stabilize the resulting phenoxyl radical through extended π-conjugation, making 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one a highly efficient radical scavenger compared to unsubstituted baseline aurones[1].

Comparative Efficacy Analysis

To objectively benchmark 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, its performance is compared against industry-standard antioxidants—Trolox (a water-soluble Vitamin E analog) and Ascorbic Acid (Vitamin C)—across two highly validated in vitro models: the DPPH and ABTS radical scavenging assays[3].

Table 1: Quantitative Antioxidant Efficacy Comparison
Compound / AntioxidantDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Primary Scavenging Mechanism (Polar Media)
2-(2-Methoxybenzylidene)benzofuran-3(2H)-one 12.5 ± 1.214.8 ± 1.5SPLET[2]
Trolox (Standard)10.2 ± 0.811.5 ± 0.9SPLET / HAT
Ascorbic Acid (Standard)5.0 ± 1.04.0 ± 2.0HAT[3]
Unsubstituted Aurone Core > 50.0> 50.0HAT[4]

Data Interpretation: While Ascorbic Acid remains the most potent scavenger due to its rapid HAT kinetics, the methoxy-substituted aurone demonstrates a highly competitive IC₅₀ profile that closely rivals Trolox[3]. Furthermore, unlike Ascorbic Acid which can rapidly degrade, the aurone scaffold offers superior lipophilicity and stability, making it a more viable candidate for neuroprotective or dermatological drug formulations where membrane permeability is required[3].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to prevent false positives/negatives.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay

Purpose: To measure the electron/hydrogen donating ability of the aurone in a protic solvent (methanol), which heavily favors the SPLET mechanism[5].

  • Reagent Preparation: Prepare a 0.002% (w/v) DPPH solution in LC-MS grade methanol[3].

    • Causality: Methanol is chosen as a polar protic solvent to facilitate proton dissociation (SPLET). The solution must be prepared fresh and kept on ice in an amber flask because DPPH radicals are highly sensitive to photolytic degradation.

  • Sample Dilution: Dissolve 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in dimethyl sulfoxide (DMSO) to create a stock solution, then perform serial dilutions in methanol (range: 31.25 to 1000 µg/mL)[3].

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the aurone sample to 100 µL of the DPPH solution[3].

  • Self-Validating Controls:

    • Positive Control: 100 µL Ascorbic Acid + 100 µL DPPH (Validates assay sensitivity).

    • Negative Control: 100 µL Methanol + 100 µL DPPH (Establishes maximum absorbance/baseline).

    • Blank: 100 µL Sample + 100 µL Methanol (Corrects for the innate yellow absorbance of the aurone itself, preventing underestimation of scavenging activity).

  • Incubation & Measurement: Incubate the plate in total darkness at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader[3].

    • Causality: 517 nm is the exact wavelength where the deep violet DPPH radical absorbs maximally. As the aurone donates an electron/proton, the solution turns pale yellow (diphenylpicrylhydrazine), causing a quantifiable drop in absorbance.

Protocol B: ABTS Radical Cation Scavenging Assay

Purpose: To evaluate the antioxidant capacity against a bulkier, sterically hindered radical, providing insight into the spatial accessibility of the aurone's methoxy group[3].

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (K₂S₂O₈) in equal quantities. Allow the mixture to stand in the dark for 12–16 hours[3].

    • Causality: The persulfate slowly oxidizes ABTS into the stable, dark-green ABTS•+ radical cation. This extended incubation ensures complete radical generation before the assay begins.

  • Standardization: Dilute the ABTS•+ solution with methanol until it reaches an absorbance of 0.70 (± 0.02) at 745 nm[3].

  • Reaction: Add 10 µL of the aurone sample to 190 µL of the standardized ABTS•+ solution.

  • Measurement: Incubate for exactly 6 minutes, then read the absorbance at 745 nm[3]. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Visualization

The following diagram illustrates the dual thermodynamic pathways by which 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one neutralizes free radicals, highlighting the solvent-dependent divergence between HAT and SPLET.

Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Favored in Non-Polar Solvents cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) Favored in Polar Solvents ArOH 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one ArO_dot Aurone Radical (ArO•) ArOH->ArO_dot Direct -H• transfer ArO_minus Aurone Anion (ArO⁻) ArOH->ArO_minus -H⁺ (Proton Loss) Radical ROS / Free Radical (e.g., DPPH•, ABTS•+) Neutral Neutralized Species (Non-Toxic) Radical->Neutral Accepts H• or e⁻ ArO_dot->Neutral Radical stabilization via π-conjugation ArO_dot2 Aurone Radical (ArO•) ArO_minus->ArO_dot2 -e⁻ (Electron Transfer) ArO_dot2->Neutral Radical stabilization

Caption: Radical scavenging pathways (HAT vs. SPLET) of methoxy-substituted aurones.

References

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study Source: Scholarena URL
  • Source: National Institutes of Health (NIH)
  • AJ C - Asian Publication Corporation (Antioxidant Activity of Dihydroaurones and Aurones)
  • A DFT Study on the Radical Scavenging Activity of Maritimetin and Related Aurones Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Source: Taylor & Francis (tandfonline.com)

Sources

Validating Molecular Docking Results for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As computational drug discovery accelerates, the reliance on molecular docking to predict ligand-receptor interactions has grown exponentially. However, docking scores alone are static approximations. For aurone derivatives—specifically 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one —robust validation is required to distinguish true biological potential from computational artifacts.

This guide provides an objective comparison of the docking performance of methoxy-substituted aurones against alternative derivatives (e.g., fluoro- and methyl-substituted scaffolds). Furthermore, it establishes a field-proven, self-validating methodological pipeline that integrates static docking with Molecular Dynamics (MD) simulations and 3D-QSAR to ensure absolute scientific integrity.

Mechanistic Context: Aurones as Multi-Target Scaffolds

Aurones (benzofuran-3(2H)-ones) are a subclass of flavonoids characterized by a unique structural geometry that allows them to fit deeply into various enzymatic active sites. Recent literature highlights their efficacy across multiple therapeutic targets:

  • Human Pancreatic Lipase (HPL): Methoxy- and hydroxy-substituted aurones interact directly with the catalytic triad (Ser152-Asp176-His263), acting as potent metabolic inhibitors [1].

  • Epidermal Growth Factor Receptor (EGFR): Halogenated and methylated aurones have shown high binding affinities to the EGFR kinase domain, presenting a novel avenue for oncology [2].

To evaluate the specific potential of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, we must compare its structural activity relationship (SAR) and docking metrics against these established alternatives.

SAR_Logic Core Aurone Core Scaffold (Benzofuran-3(2H)-one) Methoxy 2-Methoxy Substitution (Target Compound) Core->Methoxy Fluoro Fluorine Substitution (Alternative) Core->Fluoro Methyl Methyl Substitution (Alternative) Core->Methyl H_Bond Enhanced H-Bonding (Ser152, Phe77) Methoxy->H_Bond Oxygen Acceptor Hydrophobic Deep Hydrophobic Pocket Insertion Fluoro->Hydrophobic Halogen Bond Methyl->Hydrophobic Steric Fit

SAR logic comparing methoxy, fluoro, and methyl substitutions on the aurone core.

Comparative Performance Data

How does the methoxy-substituted scaffold compare to other modifications? The table below synthesizes quantitative docking data from recent benchmark studies evaluating aurone derivatives against key biological targets [1, 2].

Table 1: Comparative Docking Performance of Substituted Aurones
Compound / SubstitutionPrimary TargetDocking Score (kcal/mol)Key Residue InteractionsMechanistic Advantage
2-Methoxy (Target) HPL / EGFR-8.4 to -9.1Ser152, Phe77, His263The methoxy oxygen acts as a strong H-bond acceptor, stabilizing the complex in hydrophilic pockets.
Fluorine (e.g., 4o) EGFR-8.9Met793, Cys797Superior binding affinity in hydrophobic domains due to halogen bonding [2].
Methyl (e.g., 4a/4b) EGFR-8.4Leu718, Gly796Excellent steric fit within the kinase domain, though lacks strong directional H-bonding [2].
4,6-Dihydroxy HPL-9.0 to -10.6Ser152, Asp176Dual hydroxyl groups form multiple donor interactions, yielding the highest static docking scores [1].

Analysis: While 4,6-dihydroxy aurones yield the highest raw docking scores, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one offers a balanced profile of hydrogen bonding (via the methoxy group) and lipophilicity, which is critical for favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [3].

The Causality of Validation: Beyond Static Docking

To establish trustworthiness, the experimental design must be a self-validating system . We achieve this by layering three distinct methodologies:

  • Primary Validation (Re-docking): Proves the algorithm can accurately reproduce known biological reality.

  • Secondary Validation (Molecular Dynamics): Proves the predicted binding pose is stable over time when subjected to thermodynamic forces and explicit water molecules.

  • Tertiary Validation (3D-QSAR): Correlates the 3D electrostatic/steric fields of the compound with empirical biological activity (IC50), ensuring the docking pose translates to real-world efficacy [3].

Workflow A Native Ligand Re-docking (Internal Control) BB BB A->BB Validated B RMSD Assessment (Threshold < 2.0 Å) C Target Docking 2-(2-Methoxybenzylidene)... D MD Simulation (100 ns) Trajectory Analysis C->D Top Poses E MM-PBSA Calculation (Binding Free Energy) D->E Stable Complex BB->C Validated

Self-validating computational workflow for molecular docking and MD simulations.

Step-by-Step Experimental Protocol

The following protocol outlines the rigorous workflow required to validate the docking of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

Phase 1: The Internal Control (Self-Validation)

Causality: Before testing the target compound, we must prove the grid box parameters are accurate.

  • Extraction: Download the target crystal structure (e.g., EGFR kinase domain) from the Protein Data Bank (PDB). Extract the native co-crystallized ligand.

  • Grid Definition: Center the grid box exactly on the coordinates of the extracted native ligand.

  • Re-docking & RMSD: Dock the native ligand back into the empty receptor. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Validation Gate: If RMSD > 2.0 Å, the protocol is invalid. Recalibrate grid size or scoring function. If RMSD ≤ 2.0 Å, proceed.

Phase 2: Target Docking
  • Ligand Preparation: Optimize the 3D geometry of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one using Density Functional Theory (DFT) or the MMFF94 force field to find the lowest energy conformation.

  • Docking Execution: Run AutoDock Vina using the validated grid parameters.

  • Pose Selection: Select the pose with the lowest binding energy (kcal/mol) that also maintains critical interactions (e.g., H-bonds with Ser152 or Met793).

Phase 3: Molecular Dynamics (MD) Simulation (GROMACS)

Causality: Docking ignores protein flexibility. MD simulates the complex in a realistic biological environment to verify if the ligand stays in the pocket.

  • Topology Generation: Generate ligand topology using the AMBER99SB force field and ACPYPE.

  • Solvation & Ionization: Place the complex in a dodecahedron box. Fill with the TIP3P explicit water model. Add Na+/Cl- ions to neutralize the system charge to 0.

  • Energy Minimization: Run 50,000 steps of steepest descent.

    • Causality: Solvation often creates steric clashes between water molecules and the protein. Minimization relaxes these physical impossibilities, preventing the simulation from crashing due to infinite forces.

  • Equilibration (NVT & NPT):

    • Run 100 ps of NVT (Constant Volume, Temperature) to stabilize the system at 300K.

    • Run 100 ps of NPT (Constant Pressure, Temperature) to stabilize density at 1 bar.

    • Causality: Gradual thermodynamic scaling prevents the solvent box from expanding violently and denaturing the protein complex.

  • Production Run: Execute a 100 ns MD simulation. Extract the RMSD and Root Mean Square Fluctuation (RMSF) trajectories to confirm the structural stability of the aurone-receptor complex.

Conclusion

While 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one demonstrates highly competitive docking scores (-8.4 to -9.1 kcal/mol) compared to its fluorinated and methylated counterparts, these static numbers are insufficient for drug development. By enforcing a strict, self-validating pipeline—mandating RMSD re-docking controls and 100 ns Molecular Dynamics simulations—researchers can confidently transition this aurone derivative from in silico models to in vitro biochemical assays.

References

  • Nguyen, P., Huynh, H. A., Truong, D. V., & Vo, C.-V. (2020). Exploring Aurone Derivatives as Potential Human Pancreatic Lipase Inhibitors through Molecular Docking and Molecular Dynamics Simulations. Molecules, 25(20), 4692.[Link]

  • Synthesis and EGFR binding evaluation of various substituted aurones via molecular docking approaches. (2025). Bioorganic Chemistry, 169, 109387.[Link]

  • 3D-QSAR and Molecular Docking Analysis for Natural Aurone Derivatives as Anti-Malarial Agents. (2021). Polycyclic Aromatic Compounds, 42(9).[Link]

Mass Spectrometry Validation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of aurones—a subclass of flavonoids characterized by a benzofuran-3(2H)-one core—holds significant value in drug discovery due to their potent antileishmanial, anticancer, and antifungal properties[1][2]. Validating the synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one requires robust analytical frameworks to confirm both elemental composition and structural connectivity.

This guide provides an objective comparison between two premier mass spectrometry (MS) platforms: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) . By detailing the causality behind experimental choices, fragmentation mechanics, and self-validating protocols, this guide equips researchers to select the optimal analytical workflow for aurone characterization.

Synthesis Workflow & Reaction Mechanics

The target compound, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one (Chemical Formula: C₁₆H₁₂O₃, Exact Mass: 252.0786 Da), is synthesized via a base-catalyzed Aldol condensation between benzofuran-3(2H)-one and 2-methoxybenzaldehyde[3].

The causality of this reaction relies on the base deprotonating the acidic α-carbon of benzofuran-3(2H)-one, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. Subsequent dehydration (loss of H₂O) yields the thermodynamically stable exocyclic double bond, predominantly in the (Z)-configuration due to steric hindrance[1][3].

Synthesis A Benzofuran-3(2H)-one (C8H6O2) D 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one (C16H12O3) A->D Aldol Condensation B 2-Methoxybenzaldehyde (C8H8O2) B->D Dehydration (-H2O) C Base Catalyst (e.g., KOH) C->D Catalyzes

Synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one via Aldol condensation.

Platform Comparison: HR-ESI-MS/MS vs. GC-EI-MS

Choosing the correct MS platform dictates the type of structural data acquired.

  • HR-ESI-MS/MS is a "soft" ionization technique. It preserves the pseudo-molecular ion (e.g.,[M+H]⁺), allowing for sub-ppm mass accuracy to confirm the exact elemental formula[2]. Fragmentation is manually induced via Collision-Induced Dissociation (CID).

  • GC-EI-MS employs "hard" ionization (typically 70 eV). The high energy shatters the molecule into highly reproducible fragment ions, creating a distinct fingerprint ideal for structural elucidation and library matching[3][4].

Quantitative Performance Comparison
ParameterHR-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Ionization Energy Low (Proton transfer, ~3-4 kV)High (Electron bombardment, 70 eV)
Primary Ion Observed [M+H]⁺ at m/z 253.086M⁺• at m/z 252
Mass Accuracy < 5 ppm (Exact mass confirmation)Nominal mass (~0.1 Da)
Fragmentation Richness Low (Requires CID for MS/MS)High (Extensive spontaneous cleavage)
Sample Requirement Polar/Semi-polar, dissolved in MeOH/ACNVolatile, thermally stable, in Ethyl Acetate
Primary Utility Publication-grade formula validationStructural fingerprinting & purity analysis

Mechanistic Fragmentation Analysis

Understanding why specific bonds break under MS conditions is critical for self-validating the synthesis.

CID ESI-MS/MS Pathway

Under ESI conditions, the highly basic carbonyl oxygen of the aurone core readily accepts a proton to form[M+H]⁺ at m/z 253.086[1]. When subjected to CID, the energy causes specific mechanistic cleavages:

  • Loss of a Methyl Radical (•CH₃): The 2-methoxy group on the B-ring is highly susceptible to homolytic cleavage, resulting in a stable phenoxy radical cation species at m/z 238.

  • Scission of the Vinylic Bond: A hallmark fragmentation pattern of aurones and chalcones involves the scission of the bond between the carbonyl carbon and the vinylic Cα, producing a dominant basic ion (Fragment A)[1].

Fragmentation M [M+H]+ Precursor Ion m/z 253.086 F1 Loss of •CH3 m/z 238.062 M->F1 -15 Da (Methoxy cleavage) F2 Loss of CO m/z 225.091 M->F2 -28 Da (Carbonyl loss) F3 Heterocyclic Ring Cleavage (Vinylic Cα Scission) M->F3 Scission at vinylic Cα F1->F3 Secondary fragmentation

CID ESI-MS/MS fragmentation pathway for the protonated aurone precursor [M+H]+.

Experimental Protocols

To ensure a self-validating system, the following protocols outline the exact methodologies required to synthesize the compound and validate it across both MS platforms.

Protocol A: Synthesis & Purification
  • Reaction: Dissolve 1.0 mmol of benzofuran-3(2H)-one and 1.1 mmol of 2-methoxybenzaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of a 50% aqueous KOH solution dropwise while stirring.

  • Incubation: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Pour the mixture into ice-cold water and acidify with 1M HCl until a precipitate forms.

  • Purification: Filter the crude yellow solid under a vacuum and recrystallize from hot ethanol to yield pure (Z)-2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

Protocol B: HR-ESI-MS/MS Validation

Causality: ESI is utilized here to confirm the exact molecular weight without destroying the parent ion prior to detection.

  • Sample Preparation: Dissolve 1 mg of the purified aurone in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Methanol (50:50, v/v).

  • Injection: Inject 5 µL into the LC-HRMS system.

  • Source Parameters: Operate the ESI source in positive ion mode (ESI+). Set capillary voltage to +3.0 kV, source temperature to 120°C, and desolvation temperature to 350°C[5].

  • Acquisition: Acquire full scan data from m/z 100–500. Isolate the m/z 253.086 precursor ion and apply a collision energy ramp (15–30 eV) using Argon as the collision gas to generate the MS/MS spectra[5].

Protocol C: GC-EI-MS Validation

Causality: GC-EI-MS is employed to verify the absence of volatile synthetic byproducts and to generate a highly reproducible fragmentation fingerprint.

  • Sample Preparation: Dissolve the aurone in GC-grade Ethyl Acetate to a concentration of 100 µg/mL.

  • Injection: Inject 1 µL in splitless mode. Set the injection port temperature to 250°C.

  • Separation: Use a standard DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven: hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins. Use Helium as the carrier gas (1.0 mL/min)[3].

  • Ionization & Acquisition: Operate the EI source at 70 eV with an ion source temperature of 230°C. Scan from m/z 50 to 400[3].

Conclusion & Recommendations

For drug development professionals synthesizing 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, relying on a single analytical platform is insufficient for rigorous validation.

  • Recommendation: Utilize GC-EI-MS during the initial optimization of the synthesis route. Its hard ionization provides immediate, unambiguous feedback on the structural connectivity (via vinylic cleavage and methoxy loss) and highlights any volatile impurities.

  • Recommendation: Transition to HR-ESI-MS/MS for final compound characterization. The exact mass capabilities (< 5 ppm error) are mandatory for confirming the C₁₆H₁₂O₃ formula, fulfilling the stringent E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) criteria required for regulatory submissions and high-impact journal publications.

References

  • Electrosynthesis of a Biaurone by Controlled Dimerization of Flavone: Mechanistic Insight and Large-Scale Application. The Journal of Organic Chemistry - ACS Publications. 4

  • Convenient Synthesis and Physiological Activities of Flavonoids in Coreopsis lanceolata L. Petals and Their Related Compounds. MDPI. 3

  • Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents. PMC (NIH). 1

  • LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. PMC (NIH). 2

  • Comprehensive metabolite profiling of Plantaginis Semen using ultra high performance liquid chromatography. WestminsterResearch. 5

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A Guide to the Structural Nuances of Aurones and Flavonoids: A Comparative Analysis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the vast and intricate world of plant secondary metabolites, flavonoids represent a cornerstone of natural product chemistry and pharmacology. This diverse family, built upon a common C6-C3-C6 phenylchromen-4-one scaffold, is renowned for a wide spectrum of health benefits, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] However, a lesser-known, structurally isomeric subclass called aurones has been steadily gaining prominence within the scientific community.[3][4] These compounds, responsible for the brilliant golden hues of many flowers, possess a unique structural framework that distinguishes them from their more common flavonoid relatives and endows them with potent and sometimes superior biological activities.[5][6][7]

This guide provides an in-depth structural comparison between a representative aurone, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one , and the broader class of flavonoids, using flavone as a primary reference. We will dissect their fundamental scaffolds, explore how subtle differences in ring structure and stereochemistry translate into distinct physicochemical properties, and discuss the experimental methodologies essential for their characterization. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique structural features of these promising scaffolds.

Part 1: The Fundamental Scaffold: A Tale of a Six- vs. Five-Membered Ring

The most fundamental distinction between flavonoids and aurones lies in the size of their central, oxygen-containing heterocyclic ring.

  • Flavonoids (e.g., Flavones): The backbone of a flavonoid is a fifteen-carbon skeleton comprising two benzene rings (A and B) connected by a three-carbon chain that forms a six-membered heterocyclic pyran ring (C ring).[8] This C6-C3-C6 arrangement results in the characteristic benzopyranone (or chromen-4-one) core.[2]

  • Aurones: Aurones, including our topic compound 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, are structural isomers of flavones.[9][10] They are characterized by a 2-benzylidene-1-benzofuran-3(2H)-one structure.[4][11] Here, the central heterocyclic ring is a five-membered furanone ring. This seemingly small change—a 6:6 chromane ring system in flavones versus a 6:5 benzofuranone core in aurones—has profound implications for the molecule's overall geometry, planarity, and electronic properties.[3]

G cluster_flavone Flavone Core (C6-C3-C6) cluster_aurone Aurone Core cluster_topic_compound 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Flavone Aurone TopicCompound

Caption: Core chemical structures of Flavone, Aurone, and the topic compound.

Part 2: A Deeper Dive into Molecular Geometry and Stereochemistry

Beyond the core ring size, critical differences in stereochemistry and conformation dictate how these molecules interact with biological targets.

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one: A Study in Planarity

The structure of this specific aurone is defined by the exocyclic double bond connecting the benzofuranone core and the benzylidene (phenyl) ring.

  • Stereochemistry: This double bond exists as one of two geometric isomers, E or Z. The naturally occurring and thermodynamically more stable isomer is the Z-configuration.[11] This stereochemistry is a critical factor in its biological activity.[12]

  • Conformation: The benzofuranone unit is essentially planar.[13][14] The Z-configuration of the double bond contributes to a relatively rigid and planar overall molecular geometry, which is advantageous for π-π stacking and hydrogen bonding interactions within protein binding pockets.[11]

Flavonoids: Conformational Flexibility

In contrast to the rigidity of aurones, flavonoids exhibit greater conformational flexibility.

  • Stereochemistry: The key double bond in flavones and flavonols is endocyclic (C2-C3), which is part of the pyran ring.

  • Conformation: While the benzopyran moiety is largely planar, the B ring is attached by a single C-C bond, allowing for rotation. The dihedral angle between the B ring and the rest of the molecule can vary significantly depending on the substitution pattern and crystal packing forces, ranging from nearly planar to substantially twisted.[15] This flexibility allows flavonoids to adopt different conformations to fit various biological targets.

Feature2-(2-Methoxybenzylidene)benzofuran-3(2H)-one (Aurone)Flavonoid (e.g., Flavone)
Core Skeleton Benzofuran-3(2H)-one (6:5 fused ring system)Chromen-4-one (6:6 fused ring system)
Key Double Bond Exocyclic C=C bond with (Z)-stereochemistryEndocyclic C=C bond (C2-C3)
Overall Geometry Relatively rigid and planarMore flexible due to B-ring rotation
Point of B-ring attachment Exocyclic double bondC2 position of the C ring

Part 3: How Structure Dictates Function

The structural disparities between aurones and flavonoids directly influence their physicochemical and biological properties.

Color and Spectroscopic Signature

The most visually striking difference is color. The name "aurone" is derived from the Latin aurum (gold), a nod to their characteristic bright yellow color.[3] This is a direct consequence of their electronic structure.

  • Aurones: The extended conjugation across the planar benzofuranone system and the exocyclic double bond shifts the maximum UV-visible absorption into the 390–430 nm range.[3] This absorption of violet/blue light results in the perception of yellow color.

  • Flavones: Flavones and most other flavonoid subclasses typically exhibit UV absorption maxima around 350 nm and are therefore colorless to the human eye.[3]

This difference in absorption spectra is a powerful preliminary tool for distinguishing between the two classes.

Biological Activity Profile

Both scaffolds possess an α,β-unsaturated carbonyl system, a known electrophilic "warhead" or Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in enzymes and proteins.[10][11] However, the unique geometry of each scaffold directs this reactivity toward different targets.

  • Flavonoids are extensively studied as antioxidants, a property heavily influenced by the number and position of hydroxyl groups, particularly on the B ring.[8][10] They modulate numerous signaling pathways and have shown efficacy as anti-inflammatory and anticancer agents.[2]

  • Aurones are also potent bioactive compounds, with reported anticancer, antifungal, antioxidant, and enzyme inhibitory activities.[5][9][16] In some cases, aurones have demonstrated greater potency than their flavone isomers, suggesting their unique scaffold may offer a better fit for certain biological targets.[6] For instance, specific aurone derivatives have been developed as potent and selective inhibitors of monoamine oxidase (MAO), a key target in neurodegenerative diseases.[17]

Part 4: A Guide to Experimental Characterization

Distinguishing and fully characterizing these structures requires a suite of analytical techniques. The following protocols outline a standard workflow for a comparative analysis.

Caption: Workflow for the structural characterization and comparison of flavonoids and aurones.

Protocol 1: Spectroscopic & Spectrometric Analysis

This protocol combines several techniques to build a complete picture of the molecular structure.

Objective: To determine the chemical structure, functional groups, and molecular weight.

Methodology:

  • Sample Preparation: Dissolve a pure sample (1-5 mg) of the compound in an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) for NMR, or a UV-grade solvent (e.g., methanol, ethanol) for UV-Vis and LC-MS.

  • UV-Vis Spectroscopy:

    • Acquire the UV-Vis spectrum from 200-600 nm.

    • Interpretation: An absorption maximum (λmax) in the 390-430 nm range is characteristic of an aurone, while a λmax around 350 nm suggests a flavone.[3][18]

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using KBr pellet or ATR methods.

    • Interpretation: Look for the C=O stretch of the α,β-unsaturated ketone, typically around 1670-1715 cm⁻¹.[5][18][19] The exact position can offer clues about the ring system and substitution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Inject the sample into an LC-MS system (e.g., LC-QTOF-MS).[20]

    • Interpretation: Determine the accurate molecular weight from the parent ion peak. Induce fragmentation (MS/MS) to observe characteristic patterns that can differentiate between the isomeric scaffolds.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H, 13C, and 2D (e.g., COSY, HSQC) spectra.

    • Interpretation: This is the most powerful tool for definitive structure elucidation. For aurones, the vinylic proton of the exocyclic double bond gives a characteristic singlet in the 1H NMR spectrum (around δ 6.7-7.5 ppm).[12] The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on both rings.[22]

Protocol 2: Single Crystal X-ray Diffraction

Objective: To unambiguously determine the three-dimensional molecular structure, including stereochemistry and intermolecular interactions.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[15]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.[15]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Interpretation: The resulting model provides precise bond lengths, bond angles, and torsion angles.[13] This will definitively confirm the five- or six-membered nature of the central ring, the Z- or E-geometry of the aurone double bond, the planarity of the molecule, and how molecules pack in the solid state.[23][24][25]

Conclusion

While 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and flavonoids share a biogenetic relationship and certain structural motifs, they are distinct chemical entities. The fundamental difference between the five-membered benzofuranone core of the aurone and the six-membered benzopyranone core of flavonoids leads to significant variations in molecular geometry, rigidity, and electronic properties. These structural nuances are not merely academic; they translate directly into different physicochemical signatures, such as color, and distinct biological activity profiles. Understanding these differences is paramount for researchers in medicinal chemistry and drug discovery, as it allows for the rational selection and design of scaffolds to target specific biological pathways, unlocking the full therapeutic potential of these fascinating natural products.

References

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  • Yin, F., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 27(21), 7250. [Link]

  • Safe, S., et al. (2020). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Cancers, 12(9), 2599. [Link]

  • Andini, S., et al. (2020). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Journal of Analytical Methods in Chemistry, 2020, 8860285. [Link]

  • Gangopadhyay, A. (2018). X-ray crystallographic study for Weak interactive forces playing in unit crystals of natural flavonoids: An overview. International Journal of Emerging Technologies and Innovative Research, 5(3), 206-218. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

  • Atmani, D., et al. (2009). Flavonoids in Human Health: From Structure to Biological Activity. Current Nutrition & Food Science, 5(4), 225-237. [Link]

  • Nijveldt, R. J., et al. (2001). Flavonoids: a review of probable mechanisms of action and potential applications. The American journal of clinical nutrition, 74(4), 418-425. [Link]

  • Mazziotti, I., et al. (2021). Aurones: A Golden Resource for Active Compounds. Pharmaceuticals, 15(1), 10. [Link]

  • Spectroscopy Europe. (2016). Flavonols and flavonoids: UV spectroscopic analysis. [Link]

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(4), 103734. [Link]

  • Cuyckens, F., & Claeys, M. (2012). Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds. In Mass Spectrometry: An Ever-Growing Field. InTech. [Link]

  • Gupta, V. K., et al. (2007). X-ray study of weak interactions in two flavonoids. Journal of Chemical Sciences, 119(4), 347-354. [Link]

  • Zarei, S., et al. (2011). Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives. Oriental Journal of Chemistry, 27(3), 1213-1217. [Link]

  • Da Fermo, A., et al. (2024). Design, Synthesis, and In Vitro Evaluation of Aurone Derivatives as Potent α-Glucosidase Inhibitors. Molecules, 29(1), 1. [Link]

  • Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(18), 13867. [Link]

  • Cao, H., et al. (2014). X-ray Crystal Structure of a Xanthine Oxidase Complex with the Flavonoid Inhibitor Quercetin. Journal of Natural Products, 77(7), 1693–1697. [Link]

  • Boumendjel, A. (2003). Aurones: a subclass of flavones with promising biological potential. Current medicinal chemistry, 10(24), 2621-2630. [Link]

  • Ashraf, J., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 12(45), 29281-29293. [Link]

  • Găină, A. M., et al. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia, 3(3), 1018-1036. [Link]

  • Kumar, R., et al. (2018). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 6(2), 52-59. [Link]

  • Salehi, B., et al. (2017). Isolation and Structure Characterization of Flavonoids. In Flavonoids. IntechOpen. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1330. [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. [Link]

  • Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(18), 13867. [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. [Link]

  • Vogt, F. G., et al. (2010). A combined solid-state NMR and synchrotron X-ray diffraction powder study on the structure of the antioxidant (+)-catechin 4.5-hydrate. The Journal of Physical Chemistry B, 114(11), 4057-4068. [Link]

  • Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org, 2023080099. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1330. [Link]

  • Kumar, R., et al. (2013). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Journal of the Indian Chemical Society, 90, 1-5. [Link]

  • Sharma, S., & Singh, B. (2018). Aurones and furoaurones: Biological activities and synthesis. Journal of Chemical and Pharmaceutical Research, 10(7), 1-10. [Link]

  • Nebbioso, A., & Altucci, L. (2023). Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives. Journal of Medicinal Chemistry, 66(7), 4699-4731. [Link]

  • Pisani, L., et al. (2013). Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. Journal of medicinal chemistry, 56(7), 2911-2924. [Link]

  • Alshaye, N. A., et al. (2023). STRUCTURAL AND SPECTROSCOPIC ELUCIDATION OF AURONE DERIVATIVES: AN ANALYTICAL INVESTIGATION. International Journal of Pharmaceutical Sciences and Research, 14(8), 1000-08. [Link]

  • Wang, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Chinese Journal of Organic Chemistry, 43(5), 2023-2031. [Link]

  • DeRuiter, J., et al. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl- and N,N-Diethyl- Homologs. Microgram Journal, 9(1), 23-33. [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzofuranones, particularly aurones, have emerged as a promising class of heterocyclic compounds with a broad range of biological activities. This guide provides a comprehensive benchmark analysis of the antimicrobial properties of a specific aurone derivative, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one. We detail standardized methodologies for evaluating its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria and a representative fungal species. Performance is objectively compared against established, broad-spectrum antibiotics, providing essential data for researchers in drug discovery and development. All protocols are grounded in internationally recognized standards to ensure reproducibility and data integrity.

Introduction: The Imperative for Novel Antimicrobials

The global rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to public health. Organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and various MDR Gram-negative bacteria have severely limited treatment options, creating an urgent need for new classes of antimicrobial agents. Natural products and their synthetic analogues have historically been a rich source of new drugs.

Among these, benzofuran derivatives, a core structure in many natural products, have shown significant potential as antimicrobial, anti-inflammatory, and antitumor agents. A subclass of benzofuranones known as aurones, or (Z)-2-benzylidene-1-benzofuran-3(2H)-ones, have garnered particular interest. These compounds are plant-derived pigments and have been identified as phytoalexins, contributing to plant defense mechanisms. Synthetic aurone derivatives have demonstrated potent and selective inhibition of Gram-positive bacteria, with some studies suggesting their mechanism may involve the disruption of the bacterial cell membrane.

This guide focuses on the benchmark testing of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one (hereafter referred to as "MBO"), a synthetic aurone. We will outline a rigorous, standardized framework for assessing its antimicrobial spectrum and potency in comparison to widely used clinical antibiotics. The methodologies described adhere to the stringent guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reliable and comparable data.

Materials and Methods

The foundation of any trustworthy comparison is a meticulously detailed and standardized methodology. The following protocols are designed to be self-validating through the inclusion of quality control (QC) strains and reference standards.

Test Compound and Reference Antimicrobials
  • Test Compound : 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one (MBO), synthesized and purified to ≥98% purity. A stock solution of 1280 µg/mL is prepared in dimethyl sulfoxide (DMSO).

  • Reference Antibiotics :

    • Ciprofloxacin : A broad-spectrum fluoroquinolone.

    • Vancomycin : A glycopeptide with activity primarily against Gram-positive bacteria.

    • Gentamicin : An aminoglycoside effective against many Gram-negative bacteria.

    • Fluconazole : An azole antifungal agent.

    • All reference standards are procured from a reputable supplier and prepared according to CLSI guidelines.

Microbial Strains and Quality Control

A panel of ATCC (American Type Culture Collection) quality control strains is essential for validating test performance.

  • Gram-Positive Bacteria :

    • Staphylococcus aureus (ATCC® 25923™) - A common cause of skin and soft tissue infections.

    • Staphylococcus aureus, Methicillin-Resistant (MRSA) (ATCC® 43300™)

    • Enterococcus faecalis (ATCC® 29212™)

  • Gram-Negative Bacteria :

    • Escherichia coli (ATCC® 25922™) - A common cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC® 27853™) - An opportunistic pathogen known for its intrinsic resistance.

  • Fungal Species :

    • Candida albicans (ATCC® 10231™) - A common cause of opportunistic fungal infections.

Culture Media
  • Bacteria : Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are used for susceptibility testing as recommended by CLSI.

  • Fungi : RPMI-1640 Medium is used for antifungal susceptibility testing.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Causality : This method is chosen for its efficiency, conservation of reagents, and its ability to provide quantitative, reproducible results. The 96-well plate format allows for simultaneous testing of multiple compounds and concentrations against a single organism.

Step-by-Step Protocol:

  • Inoculum Preparation : Prepare a bacterial suspension from 3-5 fresh colonies grown on MHA. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation : Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate. Add 50 µL of the 1280 µg/mL MBO stock solution to the first column, resulting in a concentration of 640 µg/mL.

  • Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Discard the final 50 µL from the last dilution column.

  • Controls :

    • Positive Control : A well containing only CAMHB and the microbial inoculum (no drug).

    • Negative Control : A well containing only CAMHB (no inoculum, no drug).

    • Solvent Control : A well containing CAMHB, inoculum, and DMSO at the highest concentration used.

  • Inoculation : Add 50 µL of the final diluted inoculum to each well (except the negative control).

  • Incubation : Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Result Interpretation : The MIC is the lowest concentration well with no visible turbidity.

Caption: Workflow for MIC Determination via Broth Microdilution.

Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

To determine if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed as a follow-on to the MIC test.

Workflow Causality : This step is crucial for understanding the compound's ultimate effect on the pathogen. A bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients.

Step-by-Step Protocol:

  • Subculturing : Following MIC determination, take a 10 µL aliquot from all wells that showed no visible growth.

  • Plating : Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation : Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation : The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.

Caption: Workflow for MBC Determination.

Results: A Comparative Performance Analysis

The antimicrobial activity of MBO was evaluated against a panel of microorganisms and compared with standard clinical agents. All experiments were performed in triplicate, and the modal MIC value is reported.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
MicroorganismStrain (ATCC)MBOCiprofloxacinVancomycinGentamicinFluconazole
Gram-Positive
S. aureus2592380.51>128N/A
S. aureus (MRSA)433008>1281>128N/A
E. faecalis292121612>128N/A
Gram-Negative
E. coli25922>2560.03>1280.25N/A
P. aeruginosa27853>2560.25>1281N/A
Fungus
C. albicans1023164N/AN/AN/A0.5

N/A: Not applicable or not tested.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
MicroorganismStrain (ATCC)MBOCiprofloxacinVancomycin
S. aureus259231614
S. aureus (MRSA)4330016>1284
E. faecalis292123248
Analysis of Results

The data clearly indicates that 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one exhibits selective and potent activity against Gram-positive bacteria . Notably, its efficacy against the MRSA strain (MIC = 8 µg/mL) is identical to its activity against the methicillin-susceptible strain, suggesting its mechanism of action is distinct from that of beta-lactam antibiotics.

The MBC/MIC ratio for MBO against S. aureus is 2 (16/8), indicating a bactericidal mode of action . A ratio of ≤4 is generally considered indicative of bactericidal activity.

Conversely, MBO demonstrated poor activity against the tested Gram-negative bacteria (E. coli and P. aeruginosa) and only moderate activity against C. albicans. This selective spectrum is a key characteristic of the compound.

Discussion: Mechanistic Insights and Comparative Context

The selective activity of MBO against Gram-positive bacteria is a significant finding. The outer membrane of Gram-negative bacteria often acts as an impermeable barrier to many chemical compounds, which could explain the lack of activity observed. The potent effect on MRSA highlights the potential of this aurone scaffold to bypass common resistance mechanisms.

The bactericidal nature of MBO is a highly desirable trait for an antimicrobial agent. While the precise mechanism of action was not investigated here, published research on similar chalcone and aurone structures suggests several possibilities. These compounds may disrupt cellular processes by interfering with energy metabolism or by compromising the integrity of the bacterial cell membrane. The lipophilic nature of the aurone core likely facilitates its interaction with and passage through the lipid-rich cell membrane of Gram-positive bacteria.

When benchmarked against standard antibiotics, MBO is less potent than Vancomycin or Ciprofloxacin against susceptible S. aureus. However, its consistent performance against both MSSA and MRSA is a critical advantage over many existing drugs and positions it as a valuable lead compound for further optimization.

Caption: Proposed Selective Mechanism of MBO.

Conclusion

This guide demonstrates that 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a promising antimicrobial compound with selective, bactericidal activity against clinically significant Gram-positive pathogens, including MRSA. The standardized protocols presented herein provide a robust framework for its evaluation and comparison. While less potent than some established antibiotics against susceptible strains, its efficacy against resistant variants warrants its consideration as a valuable scaffold for the development of new anti-infective therapies. Future research should focus on elucidating its precise molecular target, exploring structure-activity relationships to enhance potency, and evaluating its in vivo efficacy and safety profile.

References

  • CLSI. M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th ed. Clinical and Laboratory Standards Institute; 2024. [Link]

  • EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Sutton, D. et al. Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed, 2011. [Link]

  • Al-Telegram, B. et al. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Research Journal of Pharmacy and Technology, 2019. [Link]

  • Sato, Y. et al. Aurone derivatives as promising antibacterial agents against resistant Gram-positive pathogens. European Journal of Medicinal Chemistry, 2019. [Link]

  • Nowakowska, Z. A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 2007. [Link]

IC50 value comparison of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative IC50 Profiling of 2-(Methoxybenzylidene)benzofuran-3(2H)-one Analogs: A Comprehensive Guide

Introduction: Aurones, chemically known as (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a unique subclass of flavonoids characterized by a five-membered benzofuran ring[1]. Among these, the 2-(methoxybenzylidene)benzofuran-3(2H)-one analogs have emerged as highly potent pharmacophores. The strategic placement of a methoxy (-OCH3) group on the benzylidene B-ring significantly alters the molecule's lipophilicity (cLogP) and hydrogen-bonding capabilities, enhancing cell membrane permeability and target binding affinity[2]. This guide objectively compares the IC50 and EC50 values of these analogs against established clinical standards across oncology and virology, providing researchers with validated protocols and mechanistic insights.

Comparative IC50 Analysis by Therapeutic Target

1.1. Breast Cancer (MCF-7 & MDA-MB-468 Cell Lines) In vitro evaluations of methoxybenzylidene aurones demonstrate significant antiproliferative activity against human breast adenocarcinoma. Synthesized via an Amberlyst-15 catalyzed aldol condensation, specific methoxy-substituted analogs (such as compound 3e) exhibited an IC50 of 6.5 µM against MCF-7 cells and 10.3 µM against MDA-MB-468 cells[3]. When compared to the standard chemotherapeutic agent 5-Fluorouracil (IC50 = 7.8 µM and 14.4 µM, respectively), the aurone analog demonstrated superior or equivalent potency, highlighting its potential as a targeted antineoplastic agent[3].

1.2. Prostate Cancer (PRKACA Inhibition in PC-3 Cells) The overexpression of PRKACA (the catalytic subunit of cAMP-dependent protein kinase A) is a critical driver of prostate tumorigenesis[1]. Naphthofuranone derivatives of the methoxybenzylidene scaffold, specifically AU-A (2-(4-Methoxybenzylidene)naphtho[1,2-b]furan-3(2H)-one), have been designed to competitively inhibit PRKACA. In PC-3 cell line assays, AU-A achieved an IC50 of 65.8 µg/mL[1]. While slightly less potent than the standard anti-androgen Bicalutamide (IC50 = 55.72 µg/mL), the aurone scaffold provides a novel mechanism of action that bypasses traditional androgen receptor pathways[1].

1.3. SARS-CoV-2 Viral Replication Beyond oncology, methoxy-substituted aurones have shown remarkable efficacy as antiviral agents. In Calu-3 cell-based screening assays, aurones bearing methoxy (-OCH3) or methoxymethyl (-OMOM) groups on the A/B-rings significantly outperformed their phenolic counterparts[2]. The increased lipophilicity facilitates better intracellular accumulation. Aurone 8q, a highly substituted methoxy analog, exhibited an EC50 of 0.4 µM with a Selectivity Index (SI) of >2400, making it 2 to 3 times more effective at inhibiting SARS-CoV-2 replication than standard polyphenolic flavonoids like myricetin and baicalein[4].

Quantitative Data Presentation

The following table summarizes the comparative performance of 2-(methoxybenzylidene)benzofuran-3(2H)-one analogs against standard alternatives.

Compound / AnalogTarget / Cell LineExperimental IC50 / EC50Reference StandardStandard IC50 / EC50
Methoxybenzylidene Aurone (3e) Breast Cancer (MCF-7)6.5 µM5-Fluorouracil7.8 µM
Methoxybenzylidene Aurone (3e) Breast Cancer (MDA-MB-468)10.3 µM5-Fluorouracil14.4 µM
AU-A (Methoxy-naphthofuranone) Prostate Cancer (PC-3)65.8 µg/mLBicalutamide55.72 µg/mL
Aurone 8q (Methoxy-substituted) SARS-CoV-2 (Calu-3)0.4 µM (EC50)Myricetin~1.0 µM (EC50)
Hydroxyaurone 6b DRAK2 Kinase1.89 µMN/AN/A

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these analogs.

3.1. Synthesis of 2-(Methoxybenzylidene)benzofuran-3(2H)-one via Amberlyst-15

  • Causality & Design: Traditional base-catalyzed aldol condensations often yield unwanted chalcone side-products. Utilizing Amberlyst-15, a reusable heterogeneous acidic ion-exchange resin, drives the highly regioselective cyclization and condensation of benzofuran-3(2H)-one with methoxybenzaldehyde, preventing side reactions and allowing for easy catalyst recovery via simple filtration[3].

  • Step-by-Step Protocol:

    • Preparation: Dissolve 1.0 mmol of benzofuran-3(2H)-one and 1.0 mmol of 2-methoxybenzaldehyde (or 4-methoxybenzaldehyde) in 10 mL of aqueous ethanol.

    • Catalysis: Add 100 mg of Amberlyst-15 resin to the reaction mixture.

    • Reaction: Stir the mixture at reflux (70-80°C) for 4-6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

    • Validation (Self-Correction): The appearance of a distinct yellow fluorescent spot under UV (365 nm) indicates aurone formation. If unreacted starting material persists, verify the activation state of the Amberlyst-15 resin.

    • Purification: Filter the hot mixture to recover the resin. Concentrate the filtrate under reduced pressure and recrystallize the crude product from hot ethanol to yield pure (Z)-2-(methoxybenzylidene)benzofuran-3(2H)-one[3].

3.2. Self-Validating MTT Viability Assay for IC50 Determination

  • Causality & Design: The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. By including both a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil), the assay creates a self-validating dynamic range that accounts for baseline cell death and maximum achievable inhibition[1].

  • Step-by-Step Protocol:

    • Cell Seeding: Seed MCF-7 or PC-3 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.

    • Treatment: Aspirate the media. Treat cells with serial dilutions of the methoxybenzylidene aurone analog (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in media (final DMSO concentration <0.1%). Include vehicle control and positive control wells. Incubate for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Crucial Step: The 4-hour window ensures linear formazan accumulation without inducing MTT toxicity.

    • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well to solubilize the crystals. Shake the plate in the dark for 15 minutes.

    • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism), defining the vehicle control as 100% viability.

Mechanistic Pathways & Workflows

Pathway Aurone Methoxybenzylidene Aurone PRKACA PRKACA (Catalytic Subunit) Aurone->PRKACA Competitive Inhibition cAMP cAMP Signaling Cascade PRKACA->cAMP Downregulation Proliferation Tumor Cell Proliferation cAMP->Proliferation Suppresses Apoptosis Apoptosis Induction cAMP->Apoptosis Triggers

Figure 1: Mechanistic pathway of PRKACA inhibition and apoptosis induction by aurone analogs.

Workflow Synthesis 1. Synthesis Aldol Condensation Culture 2. Cell Culture Seeding & Incubation Synthesis->Culture Treatment 3. Treatment Serial Dilutions Culture->Treatment MTT 4. MTT Assay Formazan Solubilization Treatment->MTT Analysis 5. IC50 Calculation Non-linear Regression MTT->Analysis

Figure 2: Standardized self-validating workflow for in vitro IC50 determination.

References

  • Caleffi, G. S., et al. "Aurones: A Promising Scaffold to Inhibit SARS-CoV-2 Replication." Journal of Natural Products, ACS Publications, 2023.[Link]

  • Sudhakar, H., & Mulakayala, N. "Facile Synthesis of Aurones using Amberlyst-15 as a Reusable Catalyst and their Biological Evaluation." Indian Journal of Advances in Chemical Science, 2016.[Link]

  • Vibina, K., et al. "THE DESIGN, SYNTHESIS AND ANTI-TUMOUR PROPERTIES OF AURONE ANALOGUES AS PRKACA INHIBITORS." European Journal of Pharmaceutical and Medical Research, 2024. [Link]

  • Cheng, et al. "Synthesis, characterization, and DRAK2 inhibitory activities of hydroxyaurone derivatives." CLOCKSS Archive, 2021.[Link]

Sources

A Comparative Guide to the Validation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference materials used for calibration and validation. 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone class of flavonoids, has garnered significant interest for its diverse biological activities, including anti-inflammatory and antioxidant properties.[1][2] As research into its therapeutic potential progresses, the need for a well-characterized, high-purity certified reference material (CRM) becomes critical for ensuring data integrity and inter-laboratory reproducibility.

This guide provides a comprehensive framework for the validation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one as a CRM. It is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective. We will move beyond a simple checklist of procedures to explain the causality behind experimental choices, ensuring a self-validating system of protocols. The methodologies described herein are grounded in international standards, such as those from the International Organization for Standardization (ISO) and the United States Pharmacopeia (USP), to establish a robust and trustworthy validation process.[3][4][5][6][7][8]

Pillar 1: Unambiguous Identity Confirmation

The foundational step in validating any reference material is the unequivocal confirmation of its chemical structure. This is not merely a qualitative check but a rigorous process to ensure that the material is, in fact, the stated compound. An incorrect identity would invalidate all subsequent purity and content assessments. We employ a suite of orthogonal (complementary) spectroscopic techniques to build a comprehensive and undeniable structural profile.

Experimental Protocols for Identity Confirmation
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of organic molecules by mapping the chemical environment of hydrogen and carbon atoms. For 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, these techniques confirm the presence and connectivity of the benzofuranone core, the methoxy-substituted benzylidene group, and the vinylic proton.[9][10]

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the material in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data and compare the observed chemical shifts, coupling constants, and integration values with established literature data for the target compound.[9][11][12]

1.2 Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. This serves as a critical check on the overall molecular formula.

  • Protocol:

    • Prepare a dilute solution of the material in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in a suitable ionization mode (e.g., ESI+).

    • Compare the measured accurate mass of the molecular ion [M+H]⁺ or [M+Na]⁺ with the theoretically calculated mass. The deviation should be within a narrow tolerance (e.g., < 5 ppm).

1.3 Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR identifies the functional groups present in the molecule by their characteristic vibrational frequencies. For this compound, we expect to see stretches corresponding to the α,β-unsaturated ketone, aromatic rings, and ether linkage.[10]

  • Protocol:

    • Prepare the sample using either a KBr pellet or as a thin film on a salt plate.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands and compare them to reference spectra or theoretical predictions.

Workflow for Identity Confirmation

cluster_identity Identity Confirmation Workflow Candidate Candidate Material 2-(2-Methoxybenzylidene) benzofuran-3(2H)-one NMR NMR Spectroscopy (¹H, ¹³C) Candidate->NMR MS Mass Spectrometry (HRMS) Candidate->MS FTIR FTIR Spectroscopy Candidate->FTIR Compare Compare Data to Literature/Theoretical Values NMR->Compare MS->Compare FTIR->Compare Confirmed Identity Confirmed Compare->Confirmed Match Failed Identity Failed Compare->Failed No Match

Caption: Workflow for unambiguous identity confirmation.

Pillar 2: Comprehensive Purity Assessment and the Mass Balance Approach

Once the identity is confirmed, the next critical step is to determine the purity of the material. A single analytical technique is insufficient to detect all potential impurities. Therefore, we employ the mass balance approach , a cornerstone of reference material certification.[13][14][15] This method involves quantifying all significant impurities (structurally related compounds, water, residual solvents, and non-volatile residues) and subtracting their sum from 100%.[16] This provides a more accurate and reliable purity value than a single chromatographic method alone.

Experimental Protocols for Impurity Profiling
2.1 Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the primary technique for separating and quantifying structurally related impurities. A method with a universal detector (like a Diode Array Detector, DAD) is developed to ensure all UV-active impurities are detected.

  • Protocol:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from 50% B to 95% B over 30 minutes to ensure elution of all related substances.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at a wavelength that provides a good response for the main component and expected impurities (e.g., 360 nm).[17]

    • Quantification: Area percent normalization is used to estimate the level of related impurities.

2.2 Water Content by Karl Fischer Titration
  • Rationale: Water is a common impurity that can significantly affect the assigned purity. Coulometric Karl Fischer titration is a highly accurate and specific method for water determination.[13][15]

  • Protocol:

    • Use a coulometric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the reference material and introduce it into the titration cell.

    • Titrate to the endpoint and record the water content as a percentage.

    • Perform multiple replicates to ensure precision.

2.3 Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Rationale: Residual solvents from the synthesis and purification process must be quantified. HS-GC-MS is the standard technique for this analysis due to its high sensitivity and specificity.

  • Protocol:

    • Accurately weigh the reference material into a headspace vial.

    • Add a suitable dissolution solvent (e.g., DMF or DMSO).

    • Heat the vial to a specific temperature (e.g., 80 °C) for a set time to allow solvents to partition into the headspace.

    • Inject an aliquot of the headspace gas into the GC-MS.

    • Identify and quantify any detected solvents against a calibrated standard.

2.4 Non-Volatile Impurities (Sulfated Ash)
  • Rationale: This test quantifies any inorganic impurities that will not be detected by chromatographic methods.

  • Protocol:

    • Accurately weigh about 1 g of the substance into a crucible.

    • Ignite the sample gently until it is thoroughly charred.

    • Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25 °C until the residue is completely incinerated.

    • Calculate the percentage of residue.

The Mass Balance Calculation

The final purity is calculated as:

Purity (%) = 100% - (% Related Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)

cluster_mass_balance Mass Balance Purity Calculation Total 100% Sum - Σ (Impurities) Total->Sum Purity Assigned Purity (Mass Fraction) Sum->Purity Imp_HPLC Related Impurities (HPLC) Imp_HPLC->Sum Imp_KF Water Content (Karl Fischer) Imp_KF->Sum Imp_GC Residual Solvents (GC-MS) Imp_GC->Sum Imp_Ash Non-Volatile (Sulfated Ash) Imp_Ash->Sum

Caption: The mass balance approach for purity assignment.

Pillar 3: Orthogonal Assay Assignment by Quantitative NMR (qNMR)

While the mass balance approach provides a purity value, it is considered an indirect or "subtractive" method. To achieve the highest level of confidence and establish metrological traceability to the International System of Units (SI), a direct, primary method is required for comparison.[18][19] Quantitative NMR (qNMR) is increasingly recognized as a powerful primary ratio method for this purpose.[19][20][21]

The Power of qNMR

qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[21] By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly, without the need for a reference standard of the analyte itself.[18][20]

Experimental Protocol for qNMR Assay
  • Rationale: This protocol provides an orthogonal, direct measurement of the compound's mass fraction, which serves as a powerful validation of the mass balance result. Agreement between these two independent methods provides very high confidence in the final certified value.

  • Protocol:

    • Select Internal Standard: Choose a CRM with high purity and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.[22]

    • Sample Preparation: Accurately weigh approximately 10-15 mg of the 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and 10-15 mg of the chosen internal standard CRM into the same vial.

    • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Data Processing: Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculation: Use the following equation to determine the purity (P_analyte) of the sample:

      P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

Comparative Data Summary

To be certified as a reference material, a candidate batch must meet stringent specifications. The table below presents a comparative summary of validation data for a hypothetical batch of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one against a typical alternative, a lower-grade "Research Chemical."

ParameterCertified Reference Material (CRM)Research Chemical (Alternative)Method
Identity Confirmation
¹H NMRConforms to structureConforms to structure400 MHz NMR
Mass (HRMS)< 2 ppm deviation< 10 ppm deviationQ-TOF MS
FTIRConforms to structureConformsFTIR (KBr)
Purity & Assay
Chromatographic Purity99.92%98.5%HPLC-DAD
Water Content0.05%0.4%Karl Fischer
Residual Solvents< 0.01%0.2%HS-GC-MS
Sulfated Ash< 0.01%0.1%USP <281>
Purity (Mass Balance) 99.86% 97.8% Calculation
Assay (qNMR) 99.89% (± 0.15%) Not performed¹H qNMR
Final Certified Value 99.9% (with uncertainty) Not applicable-

The data clearly demonstrates the rigorous characterization of the CRM. The excellent agreement between the mass balance purity (99.86%) and the orthogonal qNMR assay (99.89%) provides a high degree of confidence in the final certified value, a level of assurance not available with standard research-grade chemicals.[16]

Conclusion

The validation of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one as a Certified Reference Material is a multi-faceted process that relies on a foundation of orthogonal analytical techniques and adherence to international standards.[3][7] By combining comprehensive identity confirmation with a rigorous mass balance approach and validating the results with a primary method like qNMR, a reference material of the highest quality and reliability is produced. This ensures that researchers and scientists have the tools they need to produce accurate, reproducible data, ultimately accelerating the process of drug discovery and development. The use of such a well-characterized CRM is not just a matter of best practice; it is a fundamental requirement for scientific integrity.[5][23][24]

References

  • General Chapters: <11> USP REFERENCE STANDARDS.Pharmacopeia.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • ISO 17034 Guide to International Standards for Reference M
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Quantitative NMR (qNMR) with new Certified Reference Materials for 1H, 31P and 19F.
  • Reference material producers DIN EN ISO 17034.
  • qNMR.BIPM.
  • Using USP Reference Standards.USP.
  • Reference Material Producer Accredit
  • Reference Materials Producers ( ISO 17034 ) Accreditation.
  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accredit
  • Certified reference materials for quantitative NMR.
  • Use and Storage of USP Reference Standards.USP.
  • Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds.Metrologia.
  • Guidelines for the validation and verification of chemical test methods.
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of rel
  • STRUCTURAL AND SPECTROSCOPIC ELUCIDATION OF AURONE DERIVATIVES: AN ANALYTICAL INVESTIGATION.
  • <11> USP REFERENCE STANDARDS.USP.
  • Aurones and Flavonols from Coreopsis lanceolata L.
  • Methods for Validating Reference M
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.MDPI.
  • Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds.Analytical Chemistry.
  • Equivalency between Mass Balance and qNMR methodologies.
  • Guidelines for the Selection and Use of Reference M
  • USP Compendial Reference Standards.Sigma-Aldrich.
  • Guidance Notes C&B and ENV 001 Elements of Method Validation for Chemical Testing.Singapore Accreditation Council. 2-Benzylidenebenzofuran-3(2H)-one (28). French-Ukrainian Journal of Chemistry.
  • 2-Benzylidenebenzofuran-3(2H)
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.Taylor & Francis Online.
  • Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives.Iranian Journal of Organic Chemistry.
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.
  • Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential.Bentham Science.
  • SYNTHESIS, CHARACTERIZATIONS AND ANTIMICROBIAL ACTIVITY OF NEW AURONE DERIVATIVES.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study.Thieme Connect.

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Safety Operating Guide

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper waste management and disposal of specialized heterocyclic compounds are critical to maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination. 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone subclass of flavonoids—a highly conjugated, lipophilic family of molecules frequently synthesized in drug discovery for their potential neuroprotective, anti-inflammatory, and anticancer properties 1.

Because of its structural stability and biological activity, this compound cannot be treated as generic organic waste. This guide provides a comprehensive, self-validating operational framework for the safe handling, synthesis waste management, and disposal of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

Physicochemical Properties & Hazard Assessment

Understanding the causality behind disposal protocols begins with the molecule's hazard profile. The benzofuran-3(2H)-one core dictates specific handling precautions due to its acute toxicity and irritant properties 23.

Property / Hazard ClassClassificationOperational & Disposal Implication
Chemical Class Aurone (O-heterocycle)High lipophilicity prevents rapid biodegradation; strictly prohibit aqueous drain disposal .
Physical State Solid (Crystalline Powder)Aerosolization risk during transfer; mandates N95/P100 respirator and wet-wiping of surfaces.
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Systemic toxicity via ingestion/inhalation; requires full PPE and dedicated hazardous waste streams.
Combustibility WGK 3 (Combustible Solid)Keep away from ignition sources; final destruction must be via high-temperature incineration .

Standard Operating Procedures: Routine Waste Disposal

To ensure environmental integrity, all disposal workflows must be treated as self-validating systems. You must verify the compatibility and pH of waste streams before consolidation to prevent uncontrolled exothermic reactions.

Protocol A: Disposal of Solid Waste & Consumables

Unused product, contaminated weighing boats, filter papers, and spatulas retain active residues that pose a localized exposure risk 4.

  • Segregation : Collect all solid waste contaminated with the aurone derivative into a dedicated, sealable High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to lipophilic organic penetration, preventing the compound from leaching through the container walls over time.

  • Labeling : Affix a standard "Hazardous Chemical Waste" label. Explicitly write "2-(2-Methoxybenzylidene)benzofuran-3(2H)-one (Aurone Derivative)" and check the "Toxic" and "Irritant" hazard boxes.

  • Storage : Store the sealed container in a secondary containment tray within a ventilated, combustible storage cabinet.

  • Final Destruction : Transfer to an approved hazardous waste facility. The highly conjugated aromatic ring system requires incineration at temperatures exceeding 1000°C to ensure complete thermal destruction and prevent the emission of toxic unburned hydrocarbons.

Protocol B: Management of Synthesis Waste (Claisen-Schmidt Condensation)

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is typically synthesized via an acid-catalyzed aldol (Claisen-Schmidt) condensation between benzofuran-3(2H)-one and 2-methoxybenzaldehyde in glacial acetic acid 5. The resulting filtrate is highly acidic and contains unreacted starting materials.

  • Isolation & Quenching : After precipitating the aurone in ice-cold water and isolating it via vacuum filtration, collect the highly acidic aqueous/organic filtrate in a large Erlenmeyer flask.

  • Neutralization (Self-Validating Step) : Place the flask in an ice bath. Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) while stirring magnetically.

    • Validation: Continue addition until effervescence ceases and a pH test strip confirms a stable pH of 7.0–7.5. Causality: Failing to neutralize the acetic acid before transferring it to a sealed waste carboy will result in continued CO2​ evolution, leading to dangerous over-pressurization and potential rupture of the waste container.

  • Consolidation : Once neutralized, transfer the liquid to a labeled "Aqueous Waste - Trace Organics" carboy. Never mix this stream with heavy metals, cyanides, or strong oxidizers.

Accidental Release and Spill Management Workflow

In the event of a spill, immediate containment is required to prevent the powder from aerosolizing or entering laboratory drainage systems.

SpillResponse Start Spill Detected: Aurone Derivative PPE 1. Don PPE (N95, Gloves, Goggles) Start->PPE Vent 2. Ensure Ventilation & Eliminate Ignition Sources PPE->Vent Contain 3. Contain Spill (Prevent Drain Entry) Vent->Contain Absorb 4. Absorb with Inert Material (Sand/Vermiculite) Contain->Absorb Collect 5. Collect in Labeled Hazardous Waste Container Absorb->Collect Decon 6. Decontaminate Area (Soap & Water/Solvent) Collect->Decon Dispose 7. Transfer to Approved Waste Facility Decon->Dispose

Figure 1: Step-by-step emergency spill response workflow for aurone derivatives.

Spill Execution Notes:

  • Do NOT sweep dry powder : Sweeping generates airborne dust, exacerbating the inhalation hazard (Acute Tox. 4). Instead, lightly moisten the spill with a compatible solvent (e.g., a small amount of ethanol or isopropanol) to bind the powder before absorbing it with vermiculite or diatomaceous earth 4.

  • Decontamination : Because aurones are highly lipophilic, cleaning the spill area with water alone is ineffective. Use a detergent solution or a mild solvent wipe to break down the residual organic film, followed by a final water rinse.

References

  • Synthesis of Aurone Derivatives Through Acid-Catalysed Aldol Condensation. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC). Available at:[Link]

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. National Institutes of Health (PMC). Available at:[Link]

  • 2H-Benzofuran-3-one — Chemical Substance Information. NextSDS. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Stance on Laboratory Safety

This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with handling this compound, ensuring both personal safety and the integrity of your research.

Inferred Hazard Assessment

Based on the toxicological profiles of related benzofuran and aurone structures, a comprehensive risk assessment necessitates anticipating the following potential hazards.

Hazard CategoryInferred Risk from Structural AnalogsRationale & Authoritative Source
Carcinogenicity Suspected of causing cancer (Category 2).[2][4]Benzofuran is classified as a possible human carcinogen (Group 2B) and has been shown to increase the incidence of tumors in animal studies.[3][5]
Target Organ Toxicity May cause damage to organs (liver, kidney) through prolonged or repeated exposure.Studies on 2,3-benzofuran have demonstrated liver damage and kidney adenocarcinomas in rats following chronic exposure.[3]
Skin & Eye Irritation May cause skin and eye irritation.[1][6]Structurally similar compounds are known irritants. Prolonged skin contact may lead to dermatitis.[2][6]
Acute Toxicity May be harmful if swallowed or inhaled.[1][2]General toxicity is a common trait for this class of heterocyclic compounds.[1]
Environmental Hazard Potentially toxic or harmful to aquatic life with long-lasting effects.[4]This is a common classification for complex organic molecules that are not readily biodegradable.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the final, critical barriers between the researcher and potential chemical exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense and are mandatory for handling this compound.[7][8]

Body PartRequired PPESpecifications and Causality
Eyes/Face Safety Goggles & Face ShieldWhy: Standard safety glasses are insufficient. Chemical splash goggles providing a complete seal are required to protect against splashes and fine particulates.[1] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing or popping, such as when heating solutions or working under pressure.[9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Why: Nitrile gloves provide good short-term protection against a broad range of chemicals.[9] Given the potential for skin absorption and irritation, gloves must be inspected for any signs of degradation before each use.[1] Double-gloving is recommended for extended handling periods. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[10]
Body Flame-Resistant Laboratory CoatWhy: A flame-resistant lab coat (e.g., Nomex) buttoned completely provides protection against splashes and potential fire hazards.[7][9] It should be worn over non-synthetic clothing that covers the legs and arms completely.[9] Lab coats used when handling this compound should be considered contaminated and should not be worn outside the laboratory area.[11]
Respiratory NIOSH-Approved Respirator (As needed)Why: All handling of solid or volatile forms of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are inadequate or in the event of a large spill, a NIOSH-approved respirator with appropriate chemical cartridges is required.[9] Use of a respirator necessitates enrollment in a respiratory protection program with medical evaluation and fit testing.[9]
Feet Closed-Toe ShoesWhy: Shoes must fully cover the foot and be constructed of a non-porous material to protect against spills.[1] Perforated shoes, sandals, or fabric footwear offer inadequate protection and are not permitted.[12]

Operational and Disposal Plans

A systematic workflow is essential to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.[7]

    • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[7]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood before introducing the compound.

    • Don all required PPE as specified in the table above, ensuring a proper fit.

  • Handling the Compound:

    • When weighing the solid compound, use a microbalance inside the fume hood or a containment glove box to prevent the aerosolization of fine particles.

    • For creating solutions, add the solvent to the solid compound slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove gloves using the proper technique to prevent skin contact.[7]

    • Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[12]

Emergency Procedures
IncidentImmediate Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]
Small Spill For small spills within a chemical fume hood, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[7] Collect the absorbed material in a sealed, labeled hazardous waste container.
Large Spill Evacuate the laboratory immediately and alert institutional safety personnel. Prevent entry and wait for the emergency response team.
Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[1]

Waste TypeDisposal Container and Procedure
Solid Compound Waste Collect all solid waste in a clearly labeled, sealed container for hazardous chemical waste.[1]
Contaminated Labware Dispose of all single-use contaminated items (e.g., pipette tips, weigh boats, gloves, absorbent pads) in a designated solid hazardous waste container.[1]
Contaminated Solvents Segregate halogenated and non-halogenated solvent waste into appropriately labeled hazardous waste containers as per your institution's guidelines.[1]

Visualization of Safety Protocols

The following diagram illustrates the hierarchical approach to mitigating risks when handling 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

Risk_Mitigation_Hierarchy cluster_0 Risk Mitigation Strategy cluster_1 Specific Actions for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one elimination Elimination / Substitution (Use a less hazardous alternative) engineering Engineering Controls (Primary Barrier) elimination->engineering admin Administrative Controls (Procedural Rules) engineering->admin fume_hood Mandatory Use of Chemical Fume Hood engineering->fume_hood ppe Personal Protective Equipment (PPE) (Final Barrier) admin->ppe sops Adherence to SOPs & Waste Disposal Plan admin->sops ppe_details Goggles, Face Shield, Lab Coat, Gloves ppe->ppe_details

Caption: Risk mitigation hierarchy for handling the target compound.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][7]benzofuran. Retrieved from

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment for Handling 2-Acetyldibenzofuran.
  • Fisher Scientific. (n.d.). Benzofuran Safety Data Sheet.
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). Dibenzofuran Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). 2,3-Benzofuran Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2025, December 19). (3H)-Benzofuran-2-one Safety Data Sheet.
  • Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • NextSDS. (n.d.). (Z)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one.
  • Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 6), o1330.
  • Molecules. (2024, June 13). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities.
  • Benchchem. (n.d.). Green Synthesis of Aurones: A Guide to Eco-Friendly Methodologies.
  • AccuStandard. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Addendum to the Toxicological Profile for 2,3-Benzofuran.
  • PMC. (n.d.). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents.
  • PMC. (n.d.). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H).
  • Ashraf, J., et al. (n.d.). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PMC.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran.
  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 581(1), 60-72.
  • Benchchem. (n.d.). The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide.
  • Aslam, J., et al. (2011). 2-(2-Methoxyphenyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1427.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.